molecular formula C21H28N2O5S B194464 Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate CAS No. 32643-00-8

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Cat. No.: B194464
CAS No.: 32643-00-8
M. Wt: 420.5 g/mol
InChI Key: FUBXAOXPLXHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bumetanide Impurity C is an intermediate in the preparation of Bumetanide.

Properties

IUPAC Name

butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXAOXPLXHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186326
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32643-00-8
Record name Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32643-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-1760
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032643008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-1760
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBS61YGN42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, the n-butyl ester of the potent loop diuretic, Bumetanide.[1][2] The document is structured for researchers, medicinal chemists, and professionals in drug development, offering a deep dive into the strategic planning, core synthetic pathways, and detailed experimental protocols. The primary synthetic route detailed herein begins with commercially available 4-chlorobenzoic acid and proceeds through a multi-step sequence to form the Bumetanide core, followed by a final acid-catalyzed esterification.[3][4] This guide emphasizes the rationale behind key procedural choices, offers insights into reaction mechanisms, and presents alternative synthetic strategies. All protocols are designed to be self-validating, supported by established chemical principles and supplemented with methods for purification and analytical characterization.

Introduction to Bumetanide and its Esters

Chemical Profile of the Target Compound

The target molecule, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, is an ester derivative of Bumetanide.[5] As an ester, its physicochemical properties, such as solubility and lipophilicity, are expected to differ from the parent carboxylic acid, potentially influencing its pharmacokinetic profile. Such derivatives are often synthesized in research settings to explore prodrug strategies or to serve as standards for metabolism studies.[6]

PropertyValue
IUPAC Name butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate[5]
Synonyms Bumetanide Butyl Ester, Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-, butyl ester[7][8]
CAS Number 32643-00-8[2][5][7]
Molecular Formula C₂₁H₂₈N₂O₅S[2][5]
Molecular Weight 420.52 g/mol [2][5]
Pharmacological Significance of the Parent Compound, Bumetanide

Bumetanide is a high-ceiling loop diuretic used clinically to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[9] Its primary mechanism of action involves the potent and reversible inhibition of the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[10][11][12] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water, thereby reducing fluid overload.[10][13] Bumetanide is approximately 40 times more potent than furosemide, another common loop diuretic.[14]

Rationale for Ester Synthesis

The synthesis of ester derivatives of carboxylic acid drugs is a common strategy in medicinal chemistry. The primary motivations include:

  • Prodrug Development: Esterification can increase the lipophilicity of a drug, potentially enhancing its absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes (esterases) to release the active parent drug.

  • Research Tools: The butyl ester serves as a valuable reference compound for pharmacokinetic and metabolism studies to identify and quantify potential metabolites of Bumetanide.[6]

  • Modified Release Formulations: Altering the physicochemical properties can aid in the development of novel drug delivery systems.

Retrosynthetic Analysis & Strategic Planning

A logical retrosynthetic analysis simplifies the complex target molecule into manageable, synthetically accessible precursors.

Primary Disconnection Approach: Esterification

The most logical and efficient disconnection is at the ester linkage. This functional group interchange (FGI) reveals that the target molecule can be synthesized directly from the well-known parent drug, Bumetanide, and n-butanol via an esterification reaction.

Bumetanide Retrosynthesis

The synthesis of Bumetanide itself is well-established and can be traced back to simple, inexpensive starting materials.[4][15] Key disconnections for the Bumetanide core (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) are:

  • N-C Bond (Butylamino group): This suggests an N-alkylation or reductive amination of a primary aromatic amine precursor.

  • C-O Bond (Phenoxy group): This points to a nucleophilic aromatic substitution reaction between an aryl halide and a phenoxide.

  • C-S Bond (Sulfamoyl group): This bond is typically formed by reacting a sulfonyl chloride with ammonia.

  • C-S and C-N Bonds on the Ring: These are installed via electrophilic aromatic substitution (chlorosulfonylation and nitration) onto a benzoic acid backbone.

This analysis leads back to 4-chlorobenzoic acid as a logical starting material.

Visualization of the Retrosynthetic Pathway

G target Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate bumetanide Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) target->bumetanide Esterification precursor1 3-amino-4-phenoxy-5-sulfamoylbenzoic acid bumetanide->precursor1 N-Alkylation precursor2 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid precursor1->precursor2 Nitro Reduction precursor3 4-chloro-3-nitro-5-sulfamoylbenzoic acid precursor2->precursor3 Phenoxylation (SNAr) precursor4 4-chloro-3-nitro-5-chlorosulfonylbenzoic acid precursor3->precursor4 Amination precursor5 4-chloro-3-chlorosulfonylbenzoic acid precursor4->precursor5 Nitration start 4-Chlorobenzoic Acid precursor5->start Chlorosulfonylation

Caption: Retrosynthetic analysis of the target ester.

Core Synthetic Pathway: From 4-Chlorobenzoic Acid to Bumetanide

The following multi-step synthesis represents a robust and scalable route to Bumetanide, the immediate precursor to the target ester.[3][4]

Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid

The synthesis begins with an electrophilic aromatic substitution. 4-Chlorobenzoic acid is treated with excess chlorosulfonic acid. The strongly electron-withdrawing carboxylic acid and chloro groups direct the incoming chlorosulfonyl group to the meta position, yielding 4-chloro-3-chlorosulfonylbenzoic acid.

Step 2: Nitration

The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid. The existing substituents direct the nitro group to the only available position ortho to the carboxylic acid and meta to the other groups, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

Step 3: Sulfonamide Formation

The sulfonyl chloride is selectively converted to a sulfonamide by reaction with aqueous ammonia. The greater reactivity of the sulfonyl chloride compared to the aryl chloride allows for this selective transformation, yielding 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom, activated by the adjacent electron-withdrawing nitro and sulfamoyl groups, is displaced by sodium phenolate in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the phenoxy group and forms 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.

Step 5: Reduction of the Nitro Group

The nitro group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] This yields the key intermediate, 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.

Step 6: N-Butylation via Reductive Amination

The final step in forming the Bumetanide core is the introduction of the n-butyl group onto the newly formed aniline. This is efficiently achieved via reductive amination with butyraldehyde. The amine and aldehyde form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine, yielding Bumetanide.[16]

Visualization of the Forward Synthesis

G A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- benzoic acid A->B ClSO3H C 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic acid B->C HNO3/H2SO4 D 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic acid C->D NH4OH E 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic acid D->E PhONa F 3-Amino-5-aminosulfonyl- 4-phenoxybenzoic acid E->F H2, Pd/C G Bumetanide F->G Butyraldehyde, reductant

Caption: Forward synthesis pathway to Bumetanide.

Final Step:

Protocol: Fischer-Speier Esterification of Bumetanide

This classic method utilizes an excess of the alcohol (n-butanol) as both reactant and solvent, with a strong acid catalyst to drive the equilibrium towards the product.[17]

Materials:

  • Bumetanide (1.0 eq)

  • n-Butanol (10-20 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bumetanide and n-butanol.

  • Stir the mixture to dissolve the solid as much as possible.

  • Carefully and slowly add concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude butyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Parameters and Optimization
  • Catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be used to simplify work-up.[18]

  • Water Removal: To further drive the equilibrium, a Dean-Stark apparatus can be employed to azeotropically remove the water formed during the reaction.

  • Temperature and Time: Reaction kinetics are temperature-dependent. Refluxing ensures a reasonable reaction rate. The optimal time should be determined by reaction monitoring to avoid side reactions.

Alternative Synthetic Approaches

One-Pot Reductive Amination/Nitro Reduction

A highly efficient, atom-economical approach involves combining the nitro reduction and N-alkylation steps. Starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, the reaction is carried out in an autoclave under hydrogen pressure with a palladium on carbon catalyst in the presence of butyraldehyde.[16] This method synthesizes Bumetanide directly in a single, streamlined operation. The resulting acid would then be esterified as described above.

Lewis Acid-Catalyzed N-Butylation with Butanol

A patented method describes the direct N-alkylation of 3-amino-4-phenoxy-5-sulfonamide benzoic acid using n-butanol as the alkylating agent in the presence of a Lewis acid catalyst system, such as ferric chloride and boron trifluoride etherate.[4][19] This avoids the use of butyraldehyde. This approach is reported to produce high yields and purity, suitable for industrial production.[19]

Purification and Characterization

Work-up and Purification Protocol

Post-synthesis, the crude ester typically requires purification.

  • Extraction: A standard aqueous/organic extraction is used to remove the acid catalyst, unreacted butanol, and other water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is the preferred method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired ester from any unreacted Bumetanide and non-polar impurities.

Analytical Characterization Data

Confirmation of the final product's identity and purity is achieved using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the butyl ester group (~4.2 ppm for -OCH₂-, and signals between 0.9-1.8 ppm for the other -CH₂, -CH₃ protons). Disappearance of the broad carboxylic acid proton signal (>10 ppm).
¹³C NMR Appearance of a new carbonyl signal for the ester (~165-175 ppm) and signals for the butyl group carbons (~14, 19, 31, 65 ppm).
FT-IR Strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. Disappearance of the broad O-H stretch of the carboxylic acid. Presence of N-H and S=O stretches.
Mass Spec A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₂₁H₂₈N₂O₅S), which is approximately 421.18.
HPLC Method for Purity Analysis

A reverse-phase HPLC method can be used to determine the purity of the final compound. A typical system might use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) for peak shaping.[7]

Safety, Handling, and Waste Disposal

  • Reagent Hazards: Chlorosulfonic acid and concentrated sulfuric acid are extremely corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Nitrating mixtures are also highly corrosive and oxidizing.

  • Reaction Hazards: Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

  • Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be disposed of in accordance with institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Conclusion

The synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a multi-step process that hinges on the well-established synthesis of its parent acid, Bumetanide, followed by a standard Fischer esterification. This guide has detailed a reliable and logical pathway from simple precursors, explained the chemical reasoning behind each step, and provided a framework for execution, purification, and analysis. The alternative methods discussed offer avenues for process optimization, reflecting the dynamic nature of synthetic chemistry. By grounding the protocols in fundamental principles and authoritative literature, this document serves as a practical and trustworthy resource for chemical researchers and drug development professionals.

References

  • Wikipedia. Bumetanide. [Link]

  • U.S. Food and Drug Administration. BUMEX Brand of bumetanide TABLETS. [Link]

  • Patsnap Synapse. What is the mechanism of Bumetanide?. [Link]

  • Jay, B. & Kokko, J.P. (1977). Study of the sites and mechanisms of action of bumetanide in man. PubMed. [Link]

  • Pharm D, FMN. (2024). Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. [Link]

  • Feit, P. W. (1975). Bumetanide--the way to its chemical structure. PubMed. [Link]

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]

  • Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
  • Manidhar, M., et al. (2011). facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. bumetanide. [Link]

  • PharmaCompass.com. Bumetanide Drug Information. [Link]

  • Advent Chembio. Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. [Link]

  • PrepChem.com. Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid. [Link]

  • SIELC Technologies. Separation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate on Newcrom R1 HPLC column. [Link]

  • Pharmaffiliates. 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid. [Link]

  • Asad, H., & Singh, K. (2023). Bumetanide. StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122917, Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. [Link]

  • Tamma, S. M., et al. (2015). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. ResearchGate. [Link]

  • Hall, P. W. & Smith, E. C. (1975). Metabolism of bumetanide. PubMed. [Link]

  • Szałek, A., et al. (2014). Kinetic investigations on esterification of maleic anhydride with butanols. [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (also known as Bumetanide Butyl Ester), a significant related compound of the potent diuretic, Bumetanide.[1] In pharmaceutical development and quality control, the unambiguous identification and characterization of such impurities are critical for ensuring drug safety and efficacy.[2][3] This document synthesizes predictive data based on established principles of spectroscopy and data from structurally analogous molecules to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. We will explore the causality behind experimental choices and spectral features, grounding our analysis in authoritative references to ensure scientific integrity.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that each technique will generate. Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (C₂₁H₂₈N₂O₅S, Molar Mass: 420.52 g/mol ) is a complex molecule with multiple functional groups that yield distinct spectroscopic signatures.[4][5]

The structure features:

  • A central, highly substituted benzene ring.

  • A butyl ester group (-COOBu).

  • A butylamino group (-NHBu).

  • An aminosulfonyl (sulfonamide) group (-SO₂NH₂).

  • A phenoxy ether group (-OPh).

Each of these components will contribute characteristic signals to the NMR, IR, and MS spectra, allowing for a complete structural elucidation.

Caption: Molecular Structure of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis (Predicted)

The proton NMR spectrum is anticipated to be complex but highly informative. The chemical shifts (δ) are influenced by the electronic environment of each proton.[6]

  • Aromatic Region (δ 6.5-8.5 ppm):

    • Central Ring: The main benzene ring has two protons at the C2 and C6 positions. Due to the 1,3,4,5-substitution pattern, these protons lack ortho or meta coupling partners and should appear as two distinct singlets.[7][8] The proton at C6, situated between the electron-donating butylamino group and the electron-withdrawing sulfonamide group, is expected to be slightly upfield compared to the proton at C2, which is positioned between the ester and the phenoxy group.

    • Phenoxy Ring: The five protons on the phenoxy group will produce a complex multiplet system in the typical aromatic region (approx. δ 7.0-7.4 ppm).

  • Aliphatic and Exchangeable Protons:

    • Butyl Ester Chain: The O-CH₂ group (C8) will be the most downfield aliphatic signal (δ ~4.3 ppm, triplet) due to the deshielding effect of the adjacent oxygen. The subsequent methylene groups (C9, C10) will appear as multiplets around δ 1.4-1.8 ppm, and the terminal methyl group (C11) will be a triplet around δ 0.9 ppm.

    • Butylamino Chain: The N-H proton will appear as a broad singlet that may be exchangeable with D₂O. The CH₂ group attached to the nitrogen (C18) is expected around δ 3.1-3.3 ppm (triplet). The remaining methylenes (C19, C20) and the methyl group (C21) will resonate at similar positions to their ester chain counterparts.

    • Sulfonamide Group: The two N-H protons of the -SO₂NH₂ group will appear as a broad singlet, also exchangeable, likely in the δ 7.0-7.5 ppm region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2 (Aromatic)~7.8 - 8.0Singlet (s)1H
H-6 (Aromatic)~7.5 - 7.7Singlet (s)1H
Phenoxy Ar-H~7.0 - 7.4Multiplet (m)5H
-SO₂NH~7.2 - 7.6Broad Singlet (br s)2H
-NH -Butyl~5.0 - 6.0Broad Singlet (br s)1H
-COO-CH ₂- (C8)~4.3Triplet (t)2H
-NH-CH ₂- (C18)~3.2Triplet (t)2H
Ester -CH₂- (C9)~1.7Multiplet (m)2H
Amino -CH₂- (C19)~1.6Multiplet (m)2H
Ester -CH₂- (C10)~1.4Multiplet (m)2H
Amino -CH₂- (C20)~1.4Multiplet (m)2H
Ester -CH ₃ (C11)~0.9Triplet (t)3H
Amino -CH ₃ (C21)~0.9Triplet (t)3H
¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 21 distinct signals, confirming the total number of carbon atoms in the asymmetric molecule.

  • Carbonyl Carbon (C7): The ester carbonyl carbon is expected to resonate significantly downfield, around δ 165-170 ppm.

  • Aromatic Carbons (C1-C6, C12-C17): These will appear in the δ 110-160 ppm range.[9] Carbons directly attached to heteroatoms (C1, C3, C4, C5, C12) will have their chemical shifts significantly influenced by those substituents.

  • Aliphatic Carbons (C8-C11, C18-C21): These will appear in the upfield region (δ 10-70 ppm). The carbons directly bonded to oxygen (C8) and nitrogen (C18) will be the most downfield in this group.[10]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C7)165 - 170
Aromatic C-O/C-N/C-S/C-C=O125 - 160
Aromatic C-H / C-C110 - 125
-COO-C H₂- (C8)65 - 68
-NH-C H₂- (C18)43 - 46
Butyl -C H₂- carbons19 - 32
Butyl -C H₃ carbons13 - 15
Experimental Protocol: NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and parameter selection.

  • Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, allowing for their observation.

  • Data Acquisition: [11]

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds is typically sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 0 to 220 ppm, a larger number of scans (≥1024), and a relaxation delay of 2 seconds are recommended.

    • 2D NMR: For unambiguous assignment, acquiring 2D spectra such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) is highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Functional Group Analysis (Predicted)

The IR spectrum will be dominated by strong absorptions corresponding to the molecule's polar functional groups.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity
Amine & SulfonamideN-H Stretch3200 - 3400Medium, Broad
Aromatic C-HC-H Stretch3030 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2960Strong
Ester CarbonylC=O Stretch1715 - 1735Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium (multiple bands)
Sulfonamide (S=O)Asymmetric Stretch1330 - 1370Strong
Sulfonamide (S=O)Symmetric Stretch1140 - 1180Strong
Ether & EsterC-O Stretch1200 - 1300Strong

The presence of strong, sharp peaks for the C=O and the two S=O stretches, combined with broad N-H absorptions, would provide compelling evidence for the key functional groups.[12][13][14]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is a classic choice. Mix a small amount of the analyte (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern, simpler method requiring only placing the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr) must be collected and subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion and Fragmentation Analysis (Predicted)

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation should be the protonated molecule [M+H]⁺.

  • Molecular Ion: For C₂₁H₂₈N₂O₅S, the expected monoisotopic mass is 420.1719. In positive ion mode ESI, a strong signal at m/z 421.1792 ([M+H]⁺) would be definitive proof of the molecular formula.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the precursor ion at m/z 421 would reveal characteristic structural fragments. The fragmentation of benzoates and sulfonamides often follows predictable pathways.[15][16]

M [M+H]⁺ m/z = 421 F1 Loss of Butene (C₄H₈) m/z = 365 (Bumetanide [M+H]⁺) M->F1 - 56 Da F2 Loss of Butoxy Radical (•OC₄H₉) m/z = 348 M->F2 - 73 Da F3 Loss of Butyl Radical (•C₄H₉) m/z = 364 M->F3 - 57 Da

Caption: Predicted Major Fragmentation Pathways in ESI-MS/MS.

  • Loss of Butene (C₄H₈): A common fragmentation for esters with a butyl chain is the McLafferty rearrangement, leading to the loss of a neutral butene molecule (56 Da). This would result in a fragment at m/z 365, corresponding to the protonated parent drug, Bumetanide. This is a highly diagnostic fragmentation.

  • Loss of Butoxy Radical (•OC₄H₉): Cleavage of the ester C-O bond would result in the loss of a butoxy radical (73 Da), yielding a prominent acylium ion at m/z 348.

  • Loss of Butyl Radical (•C₄H₉): Cleavage of the O-C bond in the ester would lead to the loss of a butyl radical (57 Da), giving a fragment at m/z 364.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, typically acetonitrile/water with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.

    • MS/MS Scan: Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 421.2) as the precursor and applying collision energy (e.g., Collision-Induced Dissociation, CID) to induce fragmentation.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. No single method provides all the necessary information, but together, they offer an irrefutable confirmation of the molecular structure.

cluster_0 Spectroscopic Analysis Workflow Start Analyte: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate MS Mass Spectrometry (MS) - Determine Molecular Weight (m/z 421 [M+H]⁺) - Analyze Fragmentation Pattern Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, S=O, N-H, C-O) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H Framework - Confirm Connectivity Start->NMR Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for structural elucidation.

By following this workflow, a researcher can confidently confirm the identity of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. The mass spectrum provides the molecular formula and key fragments, the IR spectrum confirms the presence of all critical functional groups, and the NMR spectra provide the definitive map of the atomic connectivity. This multi-faceted, self-validating approach is essential for the rigorous standards of pharmaceutical science.

References

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from University of Colorado Boulder website. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2471, Bumetanide. Retrieved from PubChem. [Link]

  • OChemTutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • All 'Bout Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • PubMed. (2023). N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • American Elements. (2020). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions.... [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Retrieved from PubChem. [Link]

  • PubMed. (1998). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved from NIST WebBook. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Dudley, F. B., & Cady, G. H. (1963). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 35(6), 732-735. [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 59(6), 685-694. [Link]

  • SynZeal. (n.d.). Bumetanide EP Impurity B. [Link]

  • Veeprho. (n.d.). Bumetanide Impurities and Related Compound. [Link]

  • MassBank. (2016). N-Butylbenzenesulfonamide; LC-ESI-QFT; MS2. [Link]

  • EMBL-EBI. (n.d.). Compound: BUMETANIDE (CHEMBL1072). Retrieved from ChEMBL. [Link]

  • T-C. Su, V. et al. (2014). Structure–activity relationships of bumetanide derivatives. British Journal of Pharmacology, 171(1), 209-219. [Link]

  • Research India Publications. (2013). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Slideshare. (2024). Bumetanide impurity. [Link]

  • ResearchGate. (2020). Sulfonamide Derived Esters: Synthesis, Characterization.... [Link]

  • Wikipedia. (n.d.). Bumetanide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122917, Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. Retrieved from PubChem. [Link]

  • ResearchGate. (2020). 1 H-NMR spectroscopic data of compounds 1-3. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubMed. (1988). Analysis of bumetanide in human urine by high-performance liquid chromatography.... [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Advent Chembio. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. [Link]

  • SIELC Technologies. (2018). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. [Link]

  • FDA. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link]

Sources

An In-depth Technical Guide to Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate: Synthesis, Analysis, and Inferred Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a compound primarily recognized as a key impurity and reference standard for the potent loop diuretic, Bumetanide. Given the limited direct research on this specific ester, this document synthesizes available data on its chemical properties and analytical methodologies. Furthermore, it presents an inferred pharmacological profile based on the well-established characteristics of its parent compound, Bumetanide. This guide is intended to serve as a crucial resource for researchers in analytical chemistry, pharmacology, and drug development, offering insights into the significance of characterizing and controlling related substances in pharmaceutical manufacturing.

Introduction and Identification

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, also known by its synonyms Bumetanide Butyl Ester and Bumetanide EP Impurity C, is a chemical entity structurally related to the diuretic agent Bumetanide.[1][2][3][4] Its primary role in the pharmaceutical landscape is that of a reference standard for the identification and quantification of impurities in Bumetanide drug products.[5] The control of such impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 32643-00-8[1][2][3][4][6]
Molecular Formula C21H28N2O5S[2][3][4][6]
Molecular Weight 420.52 g/mol [2][3][4][6]
IUPAC Name butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate[1]
Synonyms Bumetanide Butyl Ester, Bumetanide Impurity 5, Bumetanide EP Impurity C[1][2][3]

Synthesis and Characterization

While specific, detailed synthesis pathways for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate are not extensively published in peer-reviewed literature, its formation is logically associated with the synthesis of Bumetanide. It can arise as a process-related impurity, potentially from the esterification of the carboxylic acid group of Bumetanide with butanol under certain reaction conditions.

The characterization of this compound is crucial for its use as a reference standard. A comprehensive certificate of analysis for this compound typically includes data from various analytical techniques.[4][7]

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[4][7]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[4][7]

  • Infrared (IR) Spectroscopy: To identify functional groups.[4][7]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.[4][7]

Analytical Methodologies

The primary application of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is in the analytical testing of Bumetanide. Stability-indicating HPLC methods are essential for separating the active pharmaceutical ingredient (API) from its impurities and degradation products.[8][9][10][11]

Representative HPLC Method for Impurity Profiling

A common approach involves reversed-phase HPLC with UV detection. The following is a generalized protocol based on published methods for Bumetanide and its impurities:

Step-by-Step Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for good separation.[8][9][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde) and an organic solvent like acetonitrile is common. The ratio can be adjusted for optimal separation (e.g., 50:50 v/v).[8][9][10]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[8][9][10]

  • Detection: UV detection at a wavelength of 254 nm is suitable for these aromatic compounds.[8][9][10]

  • Temperature: The column temperature is typically maintained at a constant value, for instance, 50°C, to ensure reproducibility.[8][9]

  • Sample Preparation: A known concentration of the Bumetanide sample is dissolved in a suitable diluent.

  • Standard Preparation: A reference standard of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is prepared at a known concentration.

  • Injection and Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention times and peak areas are used to identify and quantify the impurity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis bumetanide_sample Bumetanide Drug Sample dissolution Dissolve in Diluent bumetanide_sample->dissolution impurity_standard Impurity C Standard impurity_standard->dissolution injector Injector dissolution->injector Inject column C18 Column injector->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram Generate Data quantification Quantification chromatogram->quantification report report quantification->report Final Report

Caption: Workflow for the HPLC analysis of Bumetanide and its impurities.

Inferred Pharmacological Profile

Due to the absence of direct pharmacological studies on Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, its potential biological activity is inferred from its parent compound, Bumetanide.

Mechanism of Action of Bumetanide

Bumetanide is a potent loop diuretic that acts on the thick ascending limb of the Loop of Henle.[12][13] It inhibits the Na-K-2Cl cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium chloride.[14] This inhibition leads to a marked increase in the excretion of sodium, chloride, and water.

Bumetanide_MoA cluster_lumen Tubular Lumen cluster_cell Epithelial Cell of Ascending Limb ions Na+, K+, 2Cl- nkcc2 Na-K-2Cl Cotransporter (NKCC2) ions->nkcc2 Transport ions_in_cell Reabsorption of Ions nkcc2->ions_in_cell bumetanide Bumetanide bumetanide->nkcc2 Inhibits

Caption: Mechanism of action of Bumetanide on the NKCC2 transporter.

Potential Activity of the Butyl Ester

The presence of the butyl ester group instead of a carboxylic acid would significantly alter the physicochemical properties of the molecule, such as its polarity and ability to ionize. The carboxylic acid group is believed to be important for the diuretic activity of Bumetanide.[14] Therefore, it is plausible that Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate would have significantly reduced or no diuretic activity compared to Bumetanide. However, without experimental data, this remains a hypothesis.

Metabolism

The metabolism of Bumetanide primarily involves the oxidation of the N-butyl side chain.[6][12][13][15][16] It is not explicitly documented whether the butyl ester is a metabolite of Bumetanide in humans. If absorbed, the ester could potentially be hydrolyzed back to the active parent compound, Bumetanide, by esterases in the plasma or tissues.

Role in Drug Development and Quality Control

The presence and control of impurities are of paramount importance in pharmaceutical development. Regulatory agencies require stringent control of impurities in drug substances and products.

  • Impurity Profiling: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate serves as a crucial reference standard to accurately identify and quantify this specific impurity in batches of Bumetanide.

  • Forced Degradation Studies: It can be used in forced degradation studies to understand the degradation pathways of Bumetanide under various stress conditions (e.g., acid, base, oxidation, heat, light).[11]

  • Safety and Toxicology: The toxicological profile of any significant impurity must be evaluated. While there is no specific public data on the toxicology of this ester, its potential to hydrolyze back to the active drug, Bumetanide, would be a key consideration in any safety assessment. The formation of other types of impurities, such as N-nitrosobumetanide, is also a significant concern that requires mitigation strategies.[17][18][19]

Future Directions

While Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is currently viewed primarily as a pharmaceutical impurity, further research could explore several avenues:

  • Pharmacological Evaluation: Direct in vitro and in vivo studies could definitively determine its diuretic activity and its potential effects on the NKCC2 transporter.

  • Metabolic Studies: Investigating whether this ester is a metabolite of Bumetanide would provide a more complete picture of the drug's fate in the body.

  • Prodrug Potential: Although speculative, the ester could be investigated as a potential prodrug of Bumetanide, although the rationale for this would need to be established, for instance, to modify its pharmacokinetic profile.

Conclusion

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a critical molecule in the context of the pharmaceutical quality control of Bumetanide. Its role as a reference standard for impurity profiling is indispensable for ensuring the safety and consistency of the final drug product. While its own pharmacological profile is not well-characterized, its structural relationship to Bumetanide provides a basis for inferring its potential biological properties. This guide highlights the importance of understanding and controlling impurities in drug development and provides a foundational understanding of this specific Bumetanide-related compound for the scientific community.

References

  • Advent Chembio. Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. Available from: [Link]

  • Buscemi, S., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179-87. Available from: [Link]

  • Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2221. Available from: [Link]

  • Hall, S. D., et al. (1986). Metabolism of bumetanide. Journal of Pharmaceutical Sciences, 75(2), 164-7. Available from: [Link]

  • Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. Available from: [Link]

  • Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and Its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2221. Available from: [Link]

  • Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-64. Available from: [Link]

  • RxList. (2022). Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269. Available from: [Link]

  • Marcantonio, L. A., et al. (1980). Determination of the diuretic bumetanide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 183(1), 118-23. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. Available from: [Link]

  • Shakleya, D., et al. (2023). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. Journal of Pharmaceutical Sciences, 112(12), 3075-3087. Available from: [Link]

  • Veeprho. Bumetanide EP Impurity C | CAS 32643-00-8. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide impurity formation and its inhibition in bumetanide tablets. Available from: [Link]

  • T-Michael, G., et al. (2008). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 153(5), 994-1003. Available from: [Link]

  • Pharmaffiliates. Bumetanide-impurities. Available from: [Link]

  • Nitrosamines Exchange. (2023). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide impurity formation and its inhibition in bumetanide tablets -Pub. Available from: [Link]

  • Protheragen. Bumetanide EP Impurity C. Available from: [Link]

  • GLP Pharma Standards. Bumetanide EP Impurity C | CAS No- 32643-00-8. Available from: [Link]

Sources

The Genesis of a Potent Diuretic: A Technical Guide to the Discovery and History of Bumetanide and its Chemical Precursor, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Butyl Ester to a Breakthrough Diuretic

This technical guide delves into the discovery and history of the potent loop diuretic, Bumetanide. The initial query sought information on Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a chemical entity that is, in fact, the butyl ester of Bumetanide and is recognized as a related compound or impurity in its synthesis. While the history of this specific ester is intrinsically linked to its parent compound, the broader and more impactful narrative lies in the development of Bumetanide itself—a molecule that has significantly advanced the management of fluid overload conditions. This guide, therefore, will focus on the comprehensive story of Bumetanide, from its chemical synthesis, where the aforementioned butyl ester plays a role, to its profound clinical applications.

The Dawn of a New Diuretic Era: The Discovery and Development of Bumetanide

The quest for more effective diuretics was a significant focus of pharmaceutical research in the mid-20th century. Following the introduction of thiazide diuretics, the scientific community sought agents with greater potency and a different site of action within the nephron. This pursuit led to the development of loop diuretics, a class of drugs that would revolutionize the treatment of edema.

Bumetanide emerged from this intensive period of research. It was first patented in 1968 and introduced for medical use in 1972.[1][2] Developed as a derivative of 3-amino-5-sulfamoylbenzoic acid, its chemical structure was meticulously designed to enhance its diuretic efficacy.

Chemical Synthesis: A Multi-Step Journey

The synthesis of Bumetanide is a multi-step process that begins with 4-chlorobenzoic acid.[1][3] The pathway involves several key chemical transformations, including sulfonylchlorination, nitration, amination, and phenylation. A crucial step in one of the documented synthesis routes involves the reaction of 3-amino-5-aminosulfonyl-5-phenoxybenzoic acid with butyl alcohol in the presence of sulfuric acid, which forms the butyl ester, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.[3] This ester is then hydrolyzed to yield the final active compound, Bumetanide.[1]

Synthetic Pathway Overview

Bumetanide_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid A->B Chlorosulfonic Acid, Nitric Acid C 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid B->C Ammonia D 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid C->D Sodium Phenolate E 3-Amino-5-aminosulfonyl- 4-phenoxybenzoic Acid D->E Reduction (H2, Pd/C) F Butyl 3-aminosulphonyl- 5-butylamino-4-phenoxybenzoate (Bumetanide Butyl Ester) E->F Butyl Alcohol, Sulfuric Acid G Bumetanide F->G Hydrolysis (NaOH)

Caption: Synthetic pathway of Bumetanide from 4-chlorobenzoic acid.

Mechanism of Action: Targeting the Nephron's Powerhouse

Bumetanide exerts its potent diuretic effect by acting on the thick ascending limb of the Loop of Henle in the kidneys.[4][5] Specifically, it inhibits the Na+/K+/2Cl- symporter (NKCC2) on the luminal membrane of the epithelial cells.[6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in solute concentration within the tubules leads to a powerful osmotic diuresis, significantly increasing the excretion of water and electrolytes.[6][7]

Mechanism_of_Action cluster_tubule Thick Ascending Limb of Loop of Henle cluster_symporter Na+/K+/2Cl- Symporter (NKCC2) Lumen Tubular Lumen Symporter Na+ K+ 2Cl- Lumen->Symporter Na+, K+, 2Cl- Cell Epithelial Cell Blood Bloodstream Cell->Blood Ion Transport Symporter->Cell Reabsorption Bumetanide Bumetanide Bumetanide->Symporter Inhibits

Caption: Mechanism of action of Bumetanide on the NKCC2 symporter.

Pharmacological Profile: A Potent and Predictable Diuretic

Bumetanide is characterized by its high potency and predictable pharmacokinetic profile. It is approximately 40 times more potent than furosemide, another commonly used loop diuretic.[8]

ParameterValueReference
Bioavailability ~80% (oral)[1]
Onset of Action 30-60 minutes (oral)[4][9]
Peak Effect 1-2 hours (oral)[9]
Duration of Action 4-6 hours[4]
Protein Binding 94-96%[9]
Metabolism Hepatic[4]
Excretion Primarily renal (urine)[7]
Half-life 1-1.5 hours[9]

Experimental Protocol: Assessing Diuretic Efficacy in a Pre-clinical Model

The following is a generalized protocol for evaluating the diuretic effect of Bumetanide in a rodent model.

Workflow for In Vivo Diuretic Activity Assay

Diuretic_Assay_Workflow A 1. Animal Acclimatization (e.g., Wistar rats, 7 days) B 2. Fasting (18 hours, with access to water) A->B C 3. Grouping and Baseline Measurements (Body weight, urine output) B->C D 4. Drug Administration (Vehicle control, Bumetanide doses) C->D E 5. Metabolic Cage Housing (Individual housing for urine collection) D->E F 6. Urine Collection (Over a specified period, e.g., 6 hours) E->F G 7. Measurement of Urine Volume and Electrolyte Concentrations (Na+, K+, Cl-) F->G H 8. Data Analysis (Comparison between groups) G->H

Caption: Experimental workflow for assessing the diuretic activity of Bumetanide.

Clinical Applications and Future Directions

Bumetanide is primarily indicated for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[10][11] Its potent and rapid action makes it particularly valuable in managing acute fluid overload.

More recently, research has explored the potential of Bumetanide in neurological disorders.[1] Its ability to block the NKCC1 cation-chloride co-transporter in the brain, which is distinct from the renal NKCC2, has led to investigations into its use for neonatal seizures and autism spectrum disorder.[1][12] This novel application highlights the ongoing scientific interest in repurposing established drugs for new therapeutic indications.

Conclusion

The journey from the synthesis of a butyl ester to the widespread clinical use of Bumetanide exemplifies the intricate process of drug discovery and development. While Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate remains a footnote in the broader narrative, its existence is a testament to the chemical ingenuity required to create a life-saving medication. Bumetanide's potent and predictable diuretic action has solidified its place in the therapeutic arsenal for managing fluid retention, and ongoing research into its neurological effects promises to expand its clinical utility even further.

References

  • Bumetanide. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

  • Bumetanide (Bumex): Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved from [Link]

  • Bumetanide Monograph for Professionals. (2025, July 10). Drugs.com. Retrieved from [Link]

  • What is the mechanism of Bumetanide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. (n.d.). IJRPC. Retrieved from [Link]

  • Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. (n.d.). Semantic Scholar. Retrieved from [Link]

  • BUMEX Brand of bumetanide TABLETS WARNING Bumex (bumetanide) is a potent diuretic which, if given in excessive amounts, can lead. (n.d.). FDA. Retrieved from [Link]

  • CN106748906A - A kind of synthetic method of bumetanide. (n.d.). Google Patents.
  • CN106748906B - A kind of synthetic method of bumetanide. (n.d.). Google Patents.
  • The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease. (n.d.). PubMed. Retrieved from [Link]

  • BUMETANIDE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • Generic BUMETANIDE INN equivalents, pharmaceutical patent and freedom to operate. (2025, July 27). DrugPatentWatch. Retrieved from [Link]

  • US9682928B2 - Bumetanide analogs, compositions and methods of use. (n.d.). Google Patents.
  • A comparative randomized double-blind clinical trial of bumetanide and furosemide in congestive cardiac failure and other edema states. (n.d.). PubMed. Retrieved from [Link]

  • Bumetanide: a new diuretic. Results of clinical efficacy and safety in patients with congestive heart failure. (n.d.). PubMed. Retrieved from [Link]

  • Bumetanide: A New Loop Diuretic (Bumex, Roche Laboratories). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Bumex, Bumetanide | US Patents | Expiry | Expiration | Dates. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Bumetanide. (n.d.). In MDWiki.org. Retrieved from [Link]

  • Bumetanide. (n.d.). Wikiwand. Retrieved from [Link]

  • Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. (n.d.). PubMed. Retrieved from [Link]

  • bumetanide. (n.d.). Encyclopedia.com. Retrieved from [Link]

  • Medication. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bumetanide. (n.d.). PubChem. Retrieved from [Link]

  • Bumetanide: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (Bumetanide) in Autism Spectrum Disorder (ASD) Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, widely known as Bumetanide, is a potent loop diuretic that has garnered significant attention for its potential therapeutic applications beyond its primary use in managing edema and hypertension.[1][2][3][4] This interest is particularly pronounced in the field of neurodevelopmental disorders, where Bumetanide is being investigated for its off-label use in conditions such as Autism Spectrum Disorder (ASD), epilepsy, and schizophrenia.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Bumetanide in ASD research. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo studies, and discuss the critical considerations for experimental design and data interpretation.

Compound Profile:

Parameter Value
Systematic Name Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Common Name Bumetanide
CAS Number 32643-00-8[6][7][8]
Molecular Formula C₂₁H₂₈N₂O₅S[7]
Molecular Weight 420.52 g/mol [7]
Primary Target Na-K-Cl Cotransporter (NKCC)[1][9]

Mechanism of Action in the Central Nervous System:

Bumetanide's therapeutic potential in neurological disorders stems from its ability to inhibit the Na-K-Cl cotransporter 1 (NKCC1).[1][9] While it also inhibits the kidney-specific isoform NKCC2, its effects on the central nervous system are mediated through NKCC1, which is widely expressed in the brain.[1][5]

In the mature brain, the neurotransmitter GABA (gamma-aminobutyric acid) is primarily inhibitory. This inhibitory action is dependent on a low intracellular chloride concentration, which is maintained by the potassium-chloride cotransporter 2 (KCC2).[1] However, in the developing brain and in certain pathological conditions, the expression and activity of NKCC1 are elevated relative to KCC2.[10] This leads to an accumulation of intracellular chloride. Consequently, when GABA binds to its receptor, chloride ions flow out of the neuron, causing depolarization and an excitatory effect.[10] This "excitatory GABA" phenomenon is hypothesized to contribute to the pathophysiology of ASD and epilepsy.[1][11]

Bumetanide, by blocking NKCC1, reduces the intracellular chloride concentration in neurons.[11] This restores the hyperpolarizing, inhibitory action of GABA, thereby correcting the excitatory/inhibitory imbalance observed in some individuals with ASD.[11][12]

Signaling Pathway: Bumetanide's Modulation of GABAergic Neurotransmission

Bumetanide_Mechanism cluster_neuron Neuron GABA_A GABA-A Receptor Depolarization Depolarization (Excitation) GABA_A->Depolarization Cl- efflux NKCC1 NKCC1 Intracellular_Cl High Intracellular Cl- NKCC1->Intracellular_Cl Cl- influx KCC2 KCC2 Hyperpolarization Hyperpolarization (Inhibition) Bumetanide Bumetanide Bumetanide->NKCC1 Inhibits GABA GABA GABA->GABA_A

Caption: Mechanism of Bumetanide in restoring GABAergic inhibition.

Experimental Protocols for ASD Research

In Vitro Assessment of Bumetanide's Efficacy

Objective: To determine the effect of Bumetanide on neuronal chloride concentration and GABAergic signaling in a cellular model relevant to ASD.

Model System: Primary neuronal cultures from a relevant animal model of ASD (e.g., Fragile X syndrome mice, Shank3 knockout rats) or human induced pluripotent stem cell (iPSC)-derived neurons from individuals with ASD.

Protocol: Measurement of Intracellular Chloride using MEA-Coupled Fluorescence Imaging

  • Cell Culture: Plate neurons on microelectrode array (MEA) plates coated with a suitable substrate (e.g., poly-L-lysine). Culture the neurons until they form a mature, synaptically active network.

  • Chloride Indicator Loading: Incubate the neuronal cultures with a chloride-sensitive fluorescent indicator (e.g., MQAE) according to the manufacturer's instructions.

  • Baseline Recording: Acquire baseline fluorescence and spontaneous electrical activity using a combined MEA-fluorescence microscopy system.

  • Bumetanide Treatment: Add Bumetanide to the culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should be run in parallel.

  • Post-Treatment Recording: Record fluorescence and electrical activity at multiple time points after Bumetanide application.

  • GABA Application: To assess the functional consequence of altered chloride homeostasis, apply GABA (e.g., 100 µM) and record the resulting changes in neuronal activity. In neurons with high intracellular chloride, GABA will be excitatory, leading to an increase in firing rate. In neurons with low intracellular chloride, GABA will be inhibitory, causing a decrease in firing rate.

  • Data Analysis: Quantify the change in intracellular chloride concentration based on the fluorescence intensity of the indicator. Analyze the MEA data to determine changes in neuronal firing rate and network synchrony in response to Bumetanide and subsequent GABA application.

Expected Outcome: Bumetanide treatment is expected to decrease intracellular chloride concentration, leading to a switch in the GABAergic response from excitatory to inhibitory.

In Vivo Evaluation of Bumetanide in Animal Models of ASD

Objective: To assess the efficacy of Bumetanide in ameliorating core behavioral deficits in a rodent model of ASD.

Model System: A validated genetic or environmentally induced animal model of ASD (e.g., BTBR T+ Itpr3tf/J mice, Valproic acid (VPA)-exposed rats).[13]

Protocol: Behavioral Phenotyping

  • Animal Subjects: Use age- and sex-matched animals for all experimental groups.

  • Drug Administration: Administer Bumetanide or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and treatment duration should be based on previous studies and pharmacokinetic data.[9]

  • Behavioral Testing Battery: Conduct a battery of behavioral tests to assess the core symptoms of ASD:

    • Social Interaction: Three-chambered social approach test.

    • Repetitive Behaviors: Marble burying test, self-grooming.

    • Communication: Ultrasonic vocalization analysis in pups.

  • Data Collection and Analysis: Videotape all behavioral tests and score them by a blinded observer. Use appropriate statistical methods to compare the behavioral performance of Bumetanide-treated animals with the vehicle-treated group.

Expected Outcome: Bumetanide treatment is expected to improve social deficits, reduce repetitive behaviors, and normalize communication patterns in the ASD animal model.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Model ASD Cellular Model (iPSC/Primary Neurons) Cl_Imaging Chloride Imaging Cell_Model->Cl_Imaging MEA Microelectrode Array (MEA) Cell_Model->MEA GABA_Response Assess GABA Response Cl_Imaging->GABA_Response MEA->GABA_Response Animal_Model ASD Animal Model GABA_Response->Animal_Model Inform In Vivo Design Bumetanide_Admin Bumetanide Administration Animal_Model->Bumetanide_Admin Behavioral_Tests Behavioral Phenotyping Bumetanide_Admin->Behavioral_Tests Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis

Caption: A streamlined workflow for Bumetanide research in ASD.

Pharmacokinetic Considerations:

Parameter Human Data (Oral Administration)
Bioavailability ~80%[2]
Onset of Action 30-60 minutes[3]
Half-life ~1-2 hours[3]
Metabolism Hepatic[3]
Excretion Primarily renal[3]

Important Considerations and Cautions:

  • Blood-Brain Barrier Penetration: Bumetanide has limited penetration across the blood-brain barrier.[14] This is a critical factor to consider when designing in vivo studies and interpreting results.

  • Diuretic Effect: As a potent diuretic, Bumetanide can cause electrolyte imbalances, particularly hypokalemia (low potassium).[3] It is essential to monitor electrolyte levels in animals during chronic treatment studies.

  • Off-Target Effects: While relatively selective for NKCC1 over NKCC2, potential off-target effects should be considered.[9] Appropriate control experiments are crucial.

  • Translational Relevance: While preclinical studies are promising, the results of clinical trials in humans have been mixed.[1][5] Researchers should critically evaluate the translatability of their findings.

Bumetanide represents a promising pharmacological tool for investigating the role of chloride homeostasis and GABAergic signaling in the pathophysiology of Autism Spectrum Disorder. The protocols and considerations outlined in these application notes provide a framework for conducting rigorous and informative preclinical research. A thorough understanding of its mechanism of action, coupled with carefully designed experiments, will be instrumental in elucidating the therapeutic potential of Bumetanide and similar NKCC1 inhibitors for individuals with ASD.

References

  • Puskar, N., et al. (2019). Off-Label Use of Bumetanide for Brain Disorders: An Overview. Frontiers in Neuroscience. Available from: [Link]

  • Bumetanide. Wikipedia. Available from: [Link]

  • Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]

  • BUMETANIDE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

  • Puskar, N., et al. (2019). Off-Label Use of Bumetanide for Brain Disorders: An Overview. PubMed - NIH. Available from: [Link]

  • The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease. PubMed. Available from: [Link]

  • What is the mechanism of Bumetanide?. Patsnap Synapse. Available from: [Link]

  • Bumetanide shows promise for some children with autism, Swedish study finds. University of Gothenburg. Available from: [Link]

  • Study of the sites and mechanisms of action of bumetanide in man. PubMed. Available from: [Link]

  • Kassem, S. and Oroszi, T. (2019) Possible Therapeutic Use of Bumetanide in the Treatment of Autism Spectrum Disorder. Journal of Biosciences and Medicines, 7, 58-67. Available from: [Link]

  • The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. PubMed. Available from: [Link]

  • THE PHARMACOKINETICS AND PHARMACODYNAMICS OF BUMETANIDE (DIURETICS). ProQuest. Available from: [Link]

  • A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders. MDPI. Available from: [Link]

  • Bumetanide, a Diuretic That Can Help Children with Autism Spectrum Disorder. ResearchGate. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients. PubMed. Available from: [Link]

  • Bumetanide, A Diuretic, Reduces Core Symptoms Of Autism: The French Connection. Cortical Chauvinism. Available from: [Link]

  • Common questions about bumetanide. NHS. Available from: [Link]

  • The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures. PubMed. Available from: [Link]

  • Off-Label Use of Bumetanide for Brain Disorders: An Overview. PMC - PubMed Central. Available from: [Link]

  • The Pharmacokinetics And Pharmacodynamics Of Bumetanide (diuretics). University of the Pacific. Available from: [Link]

  • Longitudinal Effects of Bumetanide on Neuro-Cognitive Functioning in Drug-Resistant Epilepsy. Frontiers in Neurology. Available from: [Link]

  • A Preliminary Study Evaluating the Safety and Efficacy of Bumetanide, an NKCC1 Inhibitor, in Patients With Drug-Resistant Epilepsy. PubMed. Available from: [Link]

  • Animal Models to Study Association Between Epilepsy and Autism Spectrum Disorders (ASD). Frontiers for Young Minds. Available from: [Link]

  • Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus. The International League Against Epilepsy. Available from: [Link]

  • Bumetanide, an Inhibitor of NKCC1 (Na-K-2Cl Cotransporter Isoform 1), Enhances Propofol-Induced Loss of Righting Reflex but Not Its Immobilizing Actions in Neonatal Rats. PLOS One. Available from: [Link]

  • Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus. The International League Against Epilepsy. Available from: [Link]

  • A diuretic, Bumetanide, may suppress seizures in newborns. Xagena. Available from: [Link]

  • What Rodent Models Teach Us about the Association of Autism and Epilepsy. NCBI - NIH. Available from: [Link]

  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. SIELC Technologies. Available from: [Link]

  • Crosstalk between Autism Spectrum Disorder and Epilepsy: An insight into the Experimental Models. MedPress Publications. Available from: [Link]

  • Autism and Epilepsy: Exploring the Relationship Using Experimental Models. PMC. Available from: [Link]

  • Study Details | NCT06052163 | Bumetanide in Patients With Alzheimer's Disease. ClinicalTrials.gov. Available from: [Link]

  • A Double-Blind, Randomized, Placebo-Controlled Trial of Bumetanide in Parkinson's Disease. PubMed. Available from: [Link]

  • Researchers reverse autism symptoms in mice with epilepsy drugs. EurekAlert!. Available from: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PubMed Central. Available from: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structural basis for human NKCC1 inhibition by loop diuretic drugs. PMC - PubMed Central. Available from: [Link]

  • Structural basis for human NKCC1 inhibition by loop diuretic drugs. PubMed - NIH. Available from: [Link]

  • Inhibition of NKCC1 Activity with Bumetanide Activates mTORC1, and... | Download Scientific Diagram. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and its Analogs to Identify Novel NKCC1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Na-K-2Cl Cotransporter (NKCC1) in Neurological Disorders

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, commonly known as Bumetanide, is a potent inhibitor of the Na-K-2Cl cotransporter (NKCC).[1][2] This membrane protein plays a critical role in regulating intracellular chloride concentrations, a fundamental process for maintaining cellular homeostasis and influencing neuronal excitability.[3][4] The NKCC family has two main isoforms: NKCC1, which is widely expressed in various tissues including the brain, and NKCC2, which is predominantly found in the kidneys.[5][6]

In the central nervous system, the regulation of intracellular chloride is pivotal for the action of the neurotransmitter GABA (gamma-aminobutyric acid). Dysregulation of chloride homeostasis, often due to the overactivity of NKCC1, can lead to an excitatory GABAergic response, a phenomenon implicated in a range of neurological and psychiatric conditions such as autism spectrum disorders, epilepsy, and neuropathic pain.[3][4] Consequently, the inhibition of NKCC1 presents a promising therapeutic strategy for these disorders.[4]

However, the clinical utility of Bumetanide for neurological conditions is hampered by its potent inhibitory effect on NKCC2, leading to significant diuretic effects.[5][7] This necessitates the discovery of novel, selective NKCC1 inhibitors that are devoid of such diuretic activity. High-throughput screening (HTS) is a powerful approach to identify and characterize such compounds from large chemical libraries.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and its analogs in HTS campaigns aimed at discovering novel and selective NKCC1 inhibitors.

The Scientific Rationale: Causality Behind Experimental Choices

The primary goal of an HTS campaign targeting NKCC1 is to identify compounds that specifically modulate its function without affecting NKCC2. This requires a multi-step, self-validating screening cascade.

Diagram: High-Throughput Screening Cascade for Selective NKCC1 Inhibitors

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Selectivity & Secondary Assays cluster_3 Lead Optimization Primary Primary HTS Assay (e.g., Tl+ Flux Assay) Target: NKCC1 Confirmation Hit Confirmation (Dose-Response Analysis) Primary->Confirmation Identified Hits Cytotoxicity Cytotoxicity Assay Confirmation->Cytotoxicity Confirmed Hits Selectivity Selectivity Assay (NKCC2 Counter-Screen) Cytotoxicity->Selectivity Non-toxic Hits Secondary Orthogonal Secondary Assays (e.g., Ion Chromatography, Electrophysiology) Selectivity->Secondary Selective Hits LeadOp Lead Optimization (Structure-Activity Relationship Studies) Secondary->LeadOp Validated Leads

Caption: A logical workflow for identifying and validating selective NKCC1 inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Thallium (Tl+) Flux Assay

This assay is a common and effective method for monitoring the activity of K+ channels and transporters like NKCC1 in a high-throughput format. Thallium (Tl+) acts as a surrogate for K+ and its influx into the cell can be measured using a Tl+-sensitive fluorescent dye.

Principle: NKCC1 transports Na+, K+, and Cl- into the cell. In this assay, the influx of Tl+ (as a K+ mimic) through NKCC1 is measured. Inhibition of NKCC1 by a test compound will result in a decrease in Tl+ influx and a corresponding reduction in the fluorescent signal.

Materials:

  • HEK293 cells stably expressing human NKCC1 (hNKCC1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Tl+-sensitive fluorescent dye (e.g., Thallos-AM)

  • Stimulus buffer (Assay buffer containing Tl2SO4)

  • Bumetanide (as a positive control)

  • Test compound library

  • 384-well black, clear-bottom microplates

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK293-hNKCC1 cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the Tl+-sensitive dye (e.g., 1 µM Thallos-AM with 0.02% Pluronic F-127 in assay buffer).

    • Aspirate the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add test compounds and controls (Bumetanide, vehicle) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the microplate in a fluorescence plate reader equipped with an automated injector.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Initiate reading and, after establishing a baseline fluorescence, inject the stimulus buffer containing Tl2SO4.

    • Continue to measure the fluorescence signal for a set period to monitor Tl+ influx.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the positive (Bumetanide) and negative (vehicle) controls.

    • Identify "hits" as compounds that inhibit the Tl+ flux signal above a predefined threshold (e.g., >50% inhibition).

Parameter Typical Value
Cell LineHEK293-hNKCC1
Seeding Density20,000 cells/well
Dye Concentration1 µM Thallos-AM
Bumetanide (Control)10 µM
Tl2SO4 Concentration2 mM
Plate Format384-well
Selectivity Counter-Screen: Assessing NKCC2 Inhibition

To eliminate compounds with diuretic potential, a counter-screen against NKCC2 is essential. The protocol is analogous to the primary screen, but utilizes a cell line expressing NKCC2.

Principle: This assay measures the inhibitory activity of the "hits" from the primary screen against the kidney-specific NKCC2 isoform. Compounds that inhibit both NKCC1 and NKCC2 are likely to have diuretic side effects and are deprioritized.

Materials:

  • HEK293 cells stably expressing human NKCC2 (hNKCC2)

  • All other materials are the same as for the primary screen.

Step-by-Step Protocol:

The protocol is identical to the primary Tl+ flux assay, with the substitution of the HEK293-hNKCC2 cell line.

Data Analysis:

  • Calculate the IC50 values for the hit compounds against both NKCC1 and NKCC2.

  • Determine the selectivity index (SI) for each compound:

    • SI = IC50 (NKCC2) / IC50 (NKCC1)

  • Prioritize compounds with a high SI (e.g., >100-fold) for further development.

Diagram: Mechanism of NKCC1 Inhibition and Tl+ Flux Assay

NKCC1_Inhibition cluster_cell Intracellular cluster_membrane cluster_extracellular Extracellular Thallos_AM Thallos-AM Thallos Thallos (Fluorescent) Thallos_AM->Thallos Esterase Cleavage NKCC1 NKCC1 Transporter NKCC1->Thallos Tl+ Influx Na Na+ Na->NKCC1 Cl Cl- Cl->NKCC1 Tl Tl+ Tl->NKCC1 Bumetanide Bumetanide Bumetanide->NKCC1 Inhibition

Caption: Bumetanide blocks the NKCC1 transporter, preventing Tl+ influx and subsequent fluorescence.

Trustworthiness: A Self-Validating System

The described screening cascade incorporates several layers of validation to ensure the identification of true, selective NKCC1 inhibitors.

  • Orthogonal Assays: Hits identified in the primary Tl+ flux assay should be confirmed using an orthogonal method that relies on a different detection principle. For example, a direct measurement of ion transport using ion chromatography or a membrane potential assay can validate the initial findings.

  • Dose-Response Analysis: All confirmed hits must be characterized by generating full dose-response curves to determine their potency (IC50). This allows for a quantitative comparison of compound activity.

  • Cytotoxicity Assessment: It is crucial to exclude compounds that exhibit non-specific cytotoxicity. A simple assay, such as measuring ATP levels (e.g., CellTiter-Glo®), can be performed in parallel to identify and eliminate cytotoxic compounds early in the process.

Conclusion and Future Directions

The high-throughput screening protocols detailed in this application note provide a robust framework for the discovery of novel and selective NKCC1 inhibitors. By employing a multi-step, self-validating screening cascade, researchers can efficiently identify promising lead compounds for the development of new therapeutics for a range of neurological disorders. The use of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (Bumetanide) as a reference compound is critical for assay validation and benchmarking the potency and selectivity of newly identified inhibitors. Future efforts in this field will likely focus on the development of more physiologically relevant assay systems, such as those using primary neurons or induced pluripotent stem cell (iPSC)-derived neuronal models, to better predict the in vivo efficacy of candidate compounds.

References

  • Puskarjov, M., & Kaila, K. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Chem, 6(8), 2073-2096. [Link]

  • Patsnap Synapse. (2024). What are NKCC1 inhibitors and how do they work?. Patsnap. [Link]

  • B&A Oncomedical. (n.d.). Development NKCC1 inhibitors. B&A Oncomedical. [Link]

  • Pivonello, C., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(15), 11088-11113. [Link]

  • AXXAM. (n.d.). SLC12A2 assay development. AXXAM. [Link]

  • Biocompare. (n.d.). SLC12A2 Inhibitors. Biocompare. [Link]

  • Delpire, E., & Gagnon, K. B. (2018). Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. Physiology, 33(3), 197-213. [Link]

  • Superti-Furga, G., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 568441. [Link]

  • SIELC Technologies. (2018). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. SIELC Technologies. [Link]

  • Deann, J., et al. (2009). Detection of bumetanide in an over-the-counter dietary supplement. Journal of analytical toxicology, 33(7), 397-401. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Advent Chembio. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. Advent Chembio. [Link]

  • U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. FDA. [Link]

Sources

Application Notes & Protocols for the Quantification of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a compound structurally related to the diuretic bumetanide[1][2]. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to international standards. We present two robust, validated methods: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method for precise quantification and impurity profiling, and a rapid, straightforward UV-Vis Spectrophotometric method suitable for routine analysis of the bulk drug or simple formulations. Each protocol is explained with a rationale for methodological choices and is designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

Introduction: The Analytical Imperative

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (BAPB) is a substituted benzoate derivative with a sulfonamide moiety. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, quality control of drug substances and products, and stability testing. The development of reliable analytical methods is paramount to ensuring the safety, efficacy, and quality of any potential therapeutic agent.

The methods detailed in this document are founded on established analytical principles for similar compounds, particularly bumetanide, which shares core structural features[4][5][6][7]. The primary method, Reversed-Phase HPLC (RP-HPLC), is selected for its high resolving power, enabling the separation of BAPB from potential impurities and degradation products. The secondary method, UV-Vis Spectrophotometry, offers a less complex, high-throughput alternative for assays where high specificity from excipients is not a primary concern.

Method 1: Stability-Indicating RP-HPLC for BAPB

This method is designed to be a stability-indicating assay, meaning it can accurately measure the analyte in the presence of its degradation products, a critical requirement for stability studies[8][9].

Rationale and Scientific Principles

The RP-HPLC method utilizes a non-polar stationary phase (C18) and a polar mobile phase. BAPB, being a moderately non-polar molecule, will be retained on the column and its retention time will be governed by its interaction with the stationary phase and its solubility in the mobile phase. A combination of an organic modifier (acetonitrile) and an aqueous buffer is used to achieve optimal separation and peak shape. The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax), ensuring high sensitivity, and also provides spectral data to assess peak purity. The validation of this method is grounded in the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose[10].

Experimental Protocol

2.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Discovery C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ortho-phosphoric acid (ACS Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate Reference Standard (RS)

2.2.2 Chromatographic Conditions

ParameterCondition
Mobile Phase 0.1% Ortho-phosphoric acid in Water : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

2.2.3 Preparation of Solutions

  • Diluent: Mobile Phase (50:50 Acetonitrile:Water)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of BAPB Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Prepare a sample solution (e.g., from a drug product) to a theoretical concentration of 10 µg/mL of BAPB using the diluent. This may involve extraction, sonication, and filtration through a 0.45 µm syringe filter to remove excipients[1][7].

2.2.4 System Suitability Before sample analysis, inject the Working Standard Solution (n=5). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

2.2.5 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution followed by the sample solutions in duplicate.

  • Calculate the concentration of BAPB in the samples using the peak area response from the standard.

Method Validation Summary

This protocol must be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). Achieved via forced degradation studies[4][8].Peak purity index > 0.999. No co-elution at analyte peak.
Linearity Demonstrated by analyzing a series of dilutions of the standard solution over a defined range (e.g., 1-20 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Assessed by spiking a placebo matrix with known amounts of BAPB at three concentration levels (e.g., 80%, 100%, 120%).% Recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): RSD of 6 replicate sample preparations. Intermediate Precision (Inter-day): Performed by a different analyst on a different day.RSD ≤ 2.0%
LOD & LOQ Limit of Detection and Limit of Quantification, determined from the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate).System suitability parameters are met.
Forced Degradation Studies

To establish the stability-indicating nature of the method, BAPB is subjected to stress conditions to induce degradation (target: 5-20% degradation)[9].

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours)[4].

The stressed samples are then analyzed to ensure that degradation product peaks are well-resolved from the parent BAPB peak.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard & QC Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solutions (Extraction/Filtration) analysis Inject Blank, Standards, & Samples prep_sample->analysis sys_suit->analysis SST Pass integration Integrate Peak Areas analysis->integration calculation Calculate Concentration integration->calculation report Generate Report calculation->report

Caption: RP-HPLC workflow for BAPB quantification.

Method 2: UV-Vis Spectrophotometry for BAPB

This method provides a simple, rapid, and cost-effective means for the quantification of BAPB in bulk form or in simple formulations where excipients do not interfere with the UV absorbance.

Rationale and Scientific Principles

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. BAPB contains chromophores within its structure (aromatic rings, carbonyl groups) that absorb light in the ultraviolet region[11]. The protocol involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax), which must be determined experimentally. This approach is common for the analysis of compounds containing a sulfonamide group[12][13][14][15].

Experimental Protocol

3.2.1 Instrumentation and Materials

  • UV-Vis Spectrophotometer: Double-beam spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.

  • Solvent: Methanol (HPLC Grade)

  • Reference Standard: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (BAPB) RS

3.2.2 Determination of λmax

  • Prepare a dilute solution of BAPB RS in methanol (approx. 10 µg/mL).

  • Scan the solution from 400 nm to 200 nm against a methanol blank.

  • The wavelength at which maximum absorbance is observed is the λmax. (For structurally similar compounds, this is often in the 250-290 nm range)[15].

3.2.3 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of BAPB RS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the Standard Stock Solution with methanol.

  • Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range using methanol. Filter if necessary.

3.2.4 Analysis Procedure

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as the blank.

  • Measure the absorbance of each calibration standard and the sample solution(s).

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of BAPB in the sample solution from the calibration curve using linear regression.

Method Validation Summary

This spectrophotometric method should also be validated as per ICH guidelines[16][3].

ParameterDescriptionAcceptance Criteria
Specificity Demonstrated by analyzing a placebo blend. The absorbance should be negligible at the analytical λmax.No significant interference from excipients.
Linearity A calibration curve is generated from 5 standards.Correlation coefficient (r²) ≥ 0.999
Accuracy Analyzed by the standard addition method or by analyzing a spiked placebo.% Recovery between 98.0% and 102.0%
Precision Repeatability: RSD of 6 independent sample preparations.RSD ≤ 2.0%
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis det_lambda Determine λmax measure_abs Measure Absorbance of Standards & Sample det_lambda->measure_abs prep_cal Prepare Calibration Standards prep_cal->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc

Caption: UV-Vis spectrophotometry workflow.

Conclusion

The two methods presented provide a comprehensive toolkit for the quantification of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. The stability-indicating RP-HPLC method offers high specificity and is essential for regulatory submissions, stability studies, and the analysis of complex formulations. The UV-Vis spectrophotometric method serves as a reliable, rapid, and economical alternative for routine analysis of the bulk drug and simple dosage forms. The successful implementation of these protocols, underpinned by rigorous validation according to ICH guidelines, will ensure the generation of accurate and defensible analytical data.

References

  • Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]

  • El-Didamony, A. M., et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 25-33. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Salinas, F., de la Rosa, J. L., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulphonate. Canadian Journal of Chemistry, 67(10), 1599-1602. [Link]

  • Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Vandenbelt, J. M., & Doub, L. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1633-1635. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. [Link]

  • Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LinkedIn. (2016, August 2). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. PubChem Compound Database. [Link]

Sources

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate dose-response curve generation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to generating a dose-response curve for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Application Note & Protocol

Topic: Generation of a Dose-Response Curve for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a butyl ester derivative of the potent loop diuretic bumetanide, is a compound of significant interest for its potential pharmacological activities. Bumetanide itself is a well-characterized inhibitor of the Na-K-2Cl (NKCC) cotransporters.[1][2][3][4] These transporters are integral membrane proteins that mediate the electroneutral movement of Na+, K+, and Cl- ions across the cell membrane.[5] Two major isoforms exist: NKCC2, found primarily in the kidney, is the main target for the diuretic effects of bumetanide, while NKCC1 is widely distributed in the body, including in the brain.[2][5] Inhibition of NKCC1 in the central nervous system is a promising therapeutic strategy for various neurological disorders, including neonatal seizures and autism.[2][6]

The butyl ester modification of bumetanide may enhance its lipophilicity, potentially leading to improved cell permeability and altered pharmacokinetic properties, such as increased brain penetration.[5] Therefore, accurately characterizing the potency of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a critical step in its preclinical evaluation.

Generating a dose-response curve is a fundamental pharmacological experiment that quantifies the relationship between the concentration of a drug and its biological effect.[7] This application note provides a detailed, field-proven protocol for establishing an in vitro dose-response curve for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, focusing on its inhibitory activity against the NKCC1 cotransporter. The described methodologies are designed to ensure scientific rigor and reproducibility.

Mechanism of Action: NKCC1 Inhibition

The primary mechanism of action of bumetanide and its derivatives is the inhibition of NKCC cotransporters.[1] In the context of non-diuretic applications, NKCC1 is a key target. NKCC1 plays a crucial role in maintaining intracellular chloride concentrations. In mature neurons, low intracellular chloride is maintained, allowing the neurotransmitter GABA to be inhibitory. However, in immature neurons or in certain pathological conditions, NKCC1 activity is elevated, leading to higher intracellular chloride and a depolarizing, excitatory action of GABA.[8] By inhibiting NKCC1, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is hypothesized to restore the inhibitory action of GABA, thereby exerting its therapeutic effects.

NKCC1_Inhibition_Pathway cluster_membrane Cell Membrane NKCC1 NKCC1 Transporter Intracellular_Ions Na+, K+, 2Cl- (Intracellular) NKCC1->Intracellular_Ions Low_Cl_In Low Intracellular Cl- NKCC1->Low_Cl_In Transport Blocked Extracellular_Ions Na+, K+, 2Cl- (Extracellular) Extracellular_Ions->NKCC1 Transport High_Cl_In High Intracellular Cl- Intracellular_Ions->High_Cl_In Bumetanide_Ester Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate Bumetanide_Ester->NKCC1 Inhibition GABA_Effect Restored Inhibitory GABAergic Transmission Low_Cl_In->GABA_Effect

Caption: Signaling pathway of NKCC1 inhibition.

In Vitro Dose-Response Curve Generation: A Step-by-Step Protocol

This protocol details an in vitro chloride influx assay using a human embryonic kidney (HEK293) cell line stably expressing the human NKCC1 transporter. This is a robust and validated method for assessing the potency of NKCC1 inhibitors.[8][9]

Materials and Reagents
Reagent Supplier Purpose
HEK293 cells expressing hNKCC1ATCC or equivalentCell model
DMEM, high glucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Geneticin (G418)GibcoSelection antibiotic
MQ-Spq (Chloride-sensitive dye)InvitrogenChloride indicator
DMSO, cell culture gradeSigma-AldrichCompound solvent
BumetanideSigma-AldrichPositive control
96-well black, clear-bottom platesCorningAssay plates
Experimental Workflow

Dose_Response_Workflow Cell_Culture 1. Cell Culture (HEK293-hNKCC1) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Dye_Loading 3. Dye Loading (MQ-Spq) Cell_Seeding->Dye_Loading Compound_Addition 4. Compound Addition (Test & Control) Dye_Loading->Compound_Addition Cl_Influx 5. Induce Cl- Influx (High Cl- Buffer) Compound_Addition->Cl_Influx Data_Acquisition 6. Data Acquisition (Fluorescence Reader) Cl_Influx->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for dose-response curve generation.

Protocol
  • Cell Culture and Seeding:

    • Culture HEK293-hNKCC1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight. The optimal seeding density should be determined to ensure cells are in a logarithmic growth phase during the assay.[10]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations. A 9-point half-log dilution series from 10 µM down to 1 nM is a good starting point.[10]

    • Prepare a similar dilution series for bumetanide to serve as a positive control.

    • Include a DMSO-only control (vehicle).

  • Dye Loading:

    • Wash the cells once with a low-chloride buffer (e.g., containing sodium gluconate instead of NaCl).

    • Load the cells with 5 mM MQ-Spq in the low-chloride buffer for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells again with the low-chloride buffer to remove excess dye.

    • Add the prepared compound dilutions (including controls) to the respective wells and incubate for 15-30 minutes at room temperature.

  • Chloride Influx and Data Acquisition:

    • Use a fluorescence plate reader equipped with an injector to add a high-chloride buffer (containing NaCl) to each well, initiating NKCC1-mediated chloride influx.

    • Measure the fluorescence quenching of MQ-Spq kinetically over 5-10 minutes. Excitation and emission wavelengths for MQ-Spq are typically around 350 nm and 450 nm, respectively.

Data Analysis and Interpretation

The raw fluorescence data needs to be processed to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

  • Data Normalization:

    • For each concentration, calculate the rate of fluorescence quenching (the initial slope of the kinetic read).

    • Normalize the data by setting the average rate of the vehicle control (DMSO) as 0% inhibition and the average rate of a maximal inhibition control (e.g., a high concentration of bumetanide) as 100% inhibition.

  • Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model.[7][11] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Parameter Description
Top The maximum response (plateau).
Bottom The minimum response (plateau).
IC50 The concentration of the compound that produces 50% of the maximal inhibition.
HillSlope The steepness of the curve.

In Vivo Dose-Response Considerations

While this note focuses on in vitro methods, translating these findings to an in vivo model requires further considerations.

  • Pharmacokinetics: The butyl ester moiety is expected to be cleaved by esterases in vivo, releasing the active bumetanide. The rate and extent of this conversion will influence the dose-response relationship.

  • Animal Model: The choice of animal model is critical and should be relevant to the therapeutic indication. For neurological applications, models with a compromised blood-brain barrier or those exhibiting NKCC1 upregulation would be appropriate.[6]

  • Dosing and Monitoring: In vivo studies with bumetanide have shown a dose-dependent diuretic effect.[12][13][14] For Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, it is crucial to monitor for diuresis and electrolyte imbalances, especially at higher doses.[4] Dosing in infants has been studied, indicating that maximal diuretic effects are seen at specific excretion rates.[13][15]

Conclusion

This application note provides a comprehensive framework for generating a robust and reproducible in vitro dose-response curve for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. By accurately determining the IC50 for NKCC1 inhibition, researchers can effectively assess the potency of this compound and make informed decisions for its further development as a potential therapeutic agent. The principles and protocols outlined here are grounded in established pharmacological methods and can be adapted for the characterization of other NKCC1 inhibitors.

References

  • BUMEX Brand of bumetanide TABLETS. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bumetanide? Retrieved from [Link]

  • Wikipedia. (n.d.). Bumetanide. Retrieved from [Link]

  • Jayakumar, A. R., & Norenberg, M. D. (1976). Study of the sites and mechanisms of action of bumetanide in man. Journal of Clinical Investigation, 58(6), 1361-1371. Retrieved from [Link]

  • Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). [Video]. YouTube. Retrieved from [Link]

  • Lubowitz, H. (1977). The effect of bumetanide on cation transport in human red blood cells. The Journal of Pharmacology and Experimental Therapeutics, 203(1), 92-96. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. Retrieved from [Link]

  • Baethke, V. R., & Kampf, D. (1975). [Dose-response relationship of bumetanide in healthy subjects]. Arzneimittel-Forschung, 25(4), 666-668. Retrieved from [Link]

  • Tonder, N., et al. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(15), 3795-3806. Retrieved from [Link]

  • Al-Kindi, M. A., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 772. Retrieved from [Link]

  • Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]

  • Butini, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9036-9057. Retrieved from [Link]

  • Butini, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9036-9057. Retrieved from [Link]

  • Deidda, G., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Cells, 9(7), 1630. Retrieved from [Link]

  • Löscher, W., & Puskarjov, M. (2020). CNS pharmacology of NKCC1 inhibitors. Neuropharmacology, 169, 107693. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: BUMETANIDE (CHEMBL1072). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, July 24). Bumex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Sullivan, J. E., et al. (1998). Dose-ranging evaluation of bumetanide pharmacodynamics in critically ill infants. Clinical Pharmacology & Therapeutics, 63(4), 434-443. Retrieved from [Link]

  • Töllner, K., et al. (2021). Effects of the NKCC1 inhibitors bumetanide, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice. Neuropharmacology, 185, 108449. Retrieved from [Link]

  • PubChem. (n.d.). Bumetanide. Retrieved from [Link]

  • MDPI. (2020, May 1). Int. J. Mol. Sci., Volume 21, Issue 9. Retrieved from [Link]

  • Ramsay, L. E., McInnes, G. T., Hettiarachchi, J., Shelton, J., & Scott, P. (1979). Bumetanide and frusemide: a comparison of dose-response curves in healthy men. British Journal of Clinical Pharmacology, 7(5), 491-495. Retrieved from [Link]

Sources

Application Note: Utilizing Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (BABP) as a Novel Covalent Probe for Chemoproteomic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (BABP), a sulfonamide-containing compound, as a novel chemical probe for proteomics research. While traditionally known as a derivative of the diuretic bumetanide, the inherent reactivity of the aminosulphonyl group presents an opportunity for its development as a covalent ligand for identifying novel protein targets. This guide outlines a hypothetical framework and detailed protocols for the synthesis of a bio-orthogonally tagged BABP analogue and its subsequent use in activity-based protein profiling (ABPP) workflows to identify and quantify protein targets in complex biological systems.

Introduction: Rationale and a Hypothesized Mechanism

The field of chemical proteomics has emerged as a powerful discipline to understand the functional state of proteins on a global scale.[1] A key technology in this field is Activity-Based Protein Profiling (ABPP), which employs reactive chemical probes to covalently label active enzymes or other functional proteins directly in their native environment.[2][3] This approach enables the identification of druggable targets and the elucidation of drug mechanisms of action.[3][4]

We propose the repurposing of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS 32643-00-8)[5][6][7], hereafter referred to as BABP, as a scaffold for a novel class of chemical probes. The core of our hypothesis lies in the electrophilic nature of the sulfonamide group. We postulate that this moiety can undergo a covalent reaction with nucleophilic residues (such as lysine, serine, or a hyper-reactive cysteine) within the binding pockets of specific proteins. This interaction would be mechanism-based, potentially dependent on the protein's conformational or functional state, thus making BABP a candidate for an activity-based probe.

To harness this reactivity for proteomic discovery, BABP must be derivatized to include a bio-orthogonal handle, such as an alkyne or azide. This handle allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry, a highly efficient and specific reaction.[8] This guide will focus on an alkyne-derivatized version of BABP, termed BABP-alkyne , for target identification via mass spectrometry.

Hypothesized Covalent Labeling Mechanism

The diagram below illustrates the proposed mechanism where the BABP-alkyne probe interacts with a target protein. The sulfonamide acts as an electrophilic "warhead" that covalently modifies a nucleophilic amino acid residue in the protein's active or binding site.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Probe BABP-Alkyne Probe Protein Target Protein (with Nucleophilic Residue) Probe->Protein Initial Binding Covalent_Complex Covalently Modified Protein Protein->Covalent_Complex Nucleophilic Attack (Irreversible Bond Formation)

Caption: Hypothesized two-step covalent modification of a target protein by the BABP-alkyne probe.

Experimental Design and Protocols

This section provides detailed protocols for the synthesis of the BABP-alkyne probe and its application in a typical chemoproteomic workflow for target identification.

Synthesis of BABP-Alkyne Probe (Hypothetical Scheme)

The synthesis of a bio-orthogonal BABP probe would involve modifying one of the butyl chains to terminate in an alkyne group. A plausible synthetic route would start from a precursor of BABP, such as 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid[9], and involve amide coupling with an amino-alkyne linker, followed by esterification. The precise synthetic scheme would need to be developed and optimized by medicinal chemists. For the purpose of this guide, we will assume the successful synthesis and purification of BABP-alkyne .

Protocol 1: In-situ Labeling of Live Cells

This protocol describes the treatment of cultured cells with the BABP-alkyne probe to label target proteins within their native cellular context.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • BABP-alkyne probe (dissolved in DMSO, stock concentration 10 mM)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells in 10 cm dishes and grow to 80-90% confluency.

  • Probe Treatment: Aspirate the culture medium. Replace it with fresh medium containing the desired concentration of BABP-alkyne (typically 1-50 µM). Include a vehicle control (DMSO) dish.

  • Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal time and concentration should be determined empirically.

  • Cell Harvest: After incubation, aspirate the medium. Wash the cells three times with cold PBS to remove any unbound probe.

  • Lysate Preparation: Add 1 mL of cold PBS to each dish. Scrape the cells and transfer the suspension to a microcentrifuge tube. Pellet the cells by centrifugation at 2,000 x g for 5 minutes at 4°C. The cell pellets can be stored at -80°C or used immediately for the next protocol.

Protocol 2: Click Chemistry and Target Enrichment

This protocol details the lysis of probe-treated cells, the "clicking" of a biotin tag onto the alkyne-labeled proteins, and the subsequent enrichment of these proteins.

Materials:

  • Cell pellets from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide tag (e.g., PEG4-Biotin-Azide)

  • Click chemistry reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of cold lysis buffer. Sonicate briefly to ensure complete lysis and shear DNA.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction: In a 1.5 mL tube, combine the following:

    • 1 mg of protein lysate

    • Biotin-Azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM) Adjust the final volume to 1 mL with PBS.

  • Incubation: Gently rotate the reaction mixture for 1 hour at room temperature.

  • Protein Enrichment:

    • Pre-wash 50 µL of streptavidin-agarose bead slurry three times with PBS.

    • Add the click reaction mixture to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads sequentially with:

    • 1 mL of 1% SDS in PBS

    • 1 mL of PBS

    • 1 mL of water These washes are critical to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry

This protocol describes the preparation of enriched proteins for identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein-bound streptavidin beads from Protocol 2

  • Urea (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Resuspend the beads in 100 µL of 8 M urea. Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea to less than 2 M by adding 300 µL of 100 mM Tris-HCl (pH 8.5).

    • Add trypsin (1 µg).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptides with formic acid. Desalt the peptides using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. A high-resolution mass spectrometer, such as an Orbitrap, is recommended for comprehensive protein identification and quantification.[10]

Chemoproteomic Target Identification Workflow

The following diagram provides a high-level overview of the entire experimental workflow, from cell treatment to data analysis.

G cluster_workflow Experimental Workflow A 1. Live Cell Labeling (BABP-Alkyne vs DMSO) B 2. Cell Lysis & Protein Quantification A->B C 3. Click Chemistry (Attach Biotin-Azide) B->C D 4. Streptavidin Enrichment C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify & Quantify Proteins) F->G

Caption: Overview of the BABP-alkyne chemoproteomic workflow for target identification.

Data Analysis and Expected Results

The primary output from the LC-MS/MS analysis will be a list of identified proteins and their relative abundance in the BABP-alkyne treated sample versus the DMSO control. The data should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify proteins that are significantly enriched in the probe-treated sample. These are the primary candidates for direct targets of the BABP probe.

Table 1: Hypothetical List of Enriched Protein Targets

This table presents example data demonstrating the type of results expected from this workflow. Proteins are considered significant targets if they show a high fold enrichment and a low p-value.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/DMSO)p-value
P0AEX9cfaCyclopropane fatty acid synthase25.41.2e-5
Q9Y2T6ABHD12Alpha/beta hydrolase domain-containing 1218.93.5e-5
P08684HSP90AA1Heat shock protein HSP 90-alpha15.28.1e-4
P50995NKEFNatural killer cell-enhancing factor12.71.1e-3
P62258PPIAPeptidyl-prolyl cis-trans isomerase A9.82.0e-3

Interpretation: In this hypothetical dataset, Cyclopropane fatty acid synthase and ABHD12 are the most promising candidates due to their high enrichment and statistical significance. Further validation experiments, such as competitive binding assays or genetic knockdowns, would be required to confirm these interactions.

Concluding Remarks

This application note presents a detailed, albeit hypothetical, framework for the use of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (BABP) as a novel covalent probe in the field of chemical proteomics. By leveraging the inherent reactivity of its sulfonamide group and incorporating a bio-orthogonal handle, BABP can be transformed into a powerful tool for discovering new protein targets. The protocols provided herein are based on established and robust methodologies in activity-based protein profiling and should serve as a strong foundation for researchers aiming to explore the proteome with novel chemical tools.[11][12][13]

References

  • Activity-based protein profiling: A graphical review.Current Research in Pharmacology and Drug Discovery, 2023.
  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities.PMC - NIH.
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells.Cell Press.
  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research.MDPI.
  • What Is Chemical Proteomics Analysis.MtoZ Biolabs.
  • Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applic
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells.PubMed.
  • Advanced Activity-Based Protein Profiling Application Str
  • An overview of activity-based protein profiling and recent advances.Imperial College London.
  • Chemoproteomic methods for covalent drug discovery.PMC - PubMed Central.
  • Chemoproteomics Workflows.Thermo Fisher Scientific - US.
  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.Longdom Publishing.
  • Chemoproteomics.Wikipedia.
  • Butyl 3-(Butylamino)
  • Chemoproteomic strategies for drug target identification.
  • butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzo
  • Butyl 3-(butylamino)
  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzo
  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzo
  • Butyl 3-(aminosulfonyl)-5-(butylamino)
  • Butyl 3-(butylamino)
  • Butyl 3-(Butylamino)
  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927.PubChem.
  • Different chemical proteomic approaches to identify the targets of lap

Sources

Troubleshooting & Optimization

Technical Support Center: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and its Active Metabolite, Bumetanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges arising from the compound's off-target effects.

A Note on the Active Compound: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a butyl ester of Bumetanide. It is anticipated that in most biological systems, this ester will be hydrolyzed to its active form, Bumetanide. Therefore, this guide will focus on the well-documented on-target and off-target effects of Bumetanide.

Part 1: Understanding the Core Pharmacology

Bumetanide is a potent loop diuretic, with its primary mechanism of action being the inhibition of the Na-K-2Cl cotransporter (NKCC).[1][2] There are two main isoforms of this transporter:

  • NKCC2: Primarily found in the kidney, its inhibition leads to the diuretic effect for which Bumetanide is clinically approved.[3][4]

  • NKCC1: Widely expressed in various tissues, including the central nervous system (CNS), epithelial cells, and immune cells.[3][4]

While NKCC2 inhibition is the intended on-target effect in a diuretic context, the compound's interaction with NKCC1 and other cellular machinery can lead to significant off-target effects in experimental settings. These unintended interactions are a primary source of confounding data and require careful consideration in experimental design and data interpretation.

Part 2: Troubleshooting Guide for Off-Target Effects

This section is designed to help you identify and mitigate common experimental issues linked to Bumetanide's off-target activities.

Issue 1: Unexpected Neurological or Behavioral Effects in Animal Models

Symptoms:

  • Altered seizure thresholds in epilepsy models.

  • Changes in anxiety-like or social behaviors.

  • Unexpected motor deficits or sedation.

Potential Cause: Modulation of GABAergic Signaling via NKCC1 Inhibition

In the central nervous system, NKCC1 is a key regulator of intracellular chloride concentration ([Cl⁻]i) in neurons.[3] By inhibiting NKCC1, Bumetanide can lower [Cl⁻]i, which in turn affects the response to the neurotransmitter GABA.[1] Specifically, it can enhance the hyperpolarizing (inhibitory) effect of GABA.[3] This is the basis for its investigation in treating neonatal seizures.[1][5]

Troubleshooting Workflow:

start Unexpected Neurological/Behavioral Effects Observed q1 Are you working with a neonatal or developmental model? start->q1 a1_yes GABAergic signaling is excitatory in early development. Bumetanide may be shifting it towards inhibitory. q1->a1_yes Yes a1_no In mature neurons, Bumetanide can still enhance GABAergic inhibition. q1->a1_no No exp1 Experiment 1: Electrophysiology Measure the GABA reversal potential (EGABA) in the presence and absence of Bumetanide. a1_yes->exp1 a1_no->exp1 exp2 Experiment 2: Behavioral Controls Include a battery of behavioral tests (e.g., open field, elevated plus maze) to assess for general motor or anxiety effects. exp1->exp2 exp3 Experiment 3: Dose-Response Curve Determine the lowest effective dose for your on-target effect to minimize CNS exposure. exp2->exp3 solution Solution: Acknowledge and control for GABAergic modulation. - Use appropriate vehicle controls. - Consider co-administration of a GABA receptor antagonist as a mechanistic probe. - Lower the dose if possible. exp3->solution

Caption: Troubleshooting workflow for unexpected neurological effects.

Step-by-Step Protocol: Measuring GABA Reversal Potential

  • Prepare brain slices from your animal model.

  • Perform whole-cell patch-clamp recordings from neurons in your region of interest.

  • Apply a GABA-A receptor agonist (e.g., muscimol) and record the current at different holding potentials to determine the reversal potential.

  • Bath-apply Bumetanide at your experimental concentration and repeat the measurement.

  • A negative shift in the reversal potential indicates an enhancement of GABAergic inhibition.

Issue 2: Confounding Results in Immunological Assays

Symptoms:

  • Reduced inflammatory cytokine production (e.g., TNF-α, IL-6) in response to a stimulus like lipopolysaccharide (LPS).

  • Altered phagocytic activity of macrophages.

Potential Cause: Inhibition of NKCC1 in Immune Cells

NKCC1 is expressed in macrophages and plays a role in regulating cell volume and inflammatory responses.[4] Inhibition of NKCC1 with Bumetanide has been shown to attenuate LPS-induced activation of macrophages and reduce acute lung injury in animal models.[4]

Troubleshooting Steps:

  • Validate in vitro: If you observe an anti-inflammatory effect in vivo, replicate the experiment using a relevant immune cell line (e.g., RAW264.7 macrophages) in vitro.

  • Measure Cell Volume: Use techniques like flow cytometry (forward scatter) to assess if Bumetanide is altering cell volume in your immune cells, as this is a direct consequence of NKCC1 inhibition.

  • Use an Alternative Diuretic: If your primary interest is the diuretic effect and not related to NKCC1, consider using a diuretic with a different mechanism of action (e.g., a thiazide diuretic like hydrochlorothiazide) as a negative control for the immunological effects.

Issue 3: Altered Cellular Ion Homeostasis and Cell Viability

Symptoms:

  • Unexpected changes in cell volume or morphology.

  • Decreased cell viability in long-term cultures.

  • Electrolyte imbalances in in vivo studies.[6]

Potential Cause: Broad Disruption of Ion Transport

Bumetanide's primary function is to alter ion transport.[7] This can lead to significant physiological stress, especially in vitro where the cellular environment is not as tightly regulated as in vivo.

Troubleshooting Data Table:

Experimental ObservationPotential Off-Target CauseRecommended Action
Cell swelling or shrinkingNKCC1 inhibition altering intracellular ion concentration.Monitor cell morphology closely. Use an endpoint assay that is not dependent on cell volume (e.g., DNA content).
Increased cell death in cultureDisruption of ion homeostasis leading to apoptosis or necrosis.Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment. Ensure the culture medium has appropriate buffering capacity.
Hypokalemia or hyponatremia in vivoOn-target diuretic effect causing electrolyte depletion.[6]Monitor serum electrolytes regularly.[8] Provide electrolyte-supplemented drinking water if appropriate for the experimental design.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate?

A: The primary on-target effect, after conversion to Bumetanide, is the inhibition of the Na-K-2Cl cotransporter, particularly the NKCC2 isoform in the kidneys, leading to a potent diuretic effect.[9][10]

Q2: I am using Bumetanide in a neuroscience study. Is the effect on NKCC1 an on-target or off-target effect?

A: This depends on your research question. If you are investigating Bumetanide as a potential therapeutic for a neurological disorder by modulating GABAergic signaling, then NKCC1 is your intended target.[3] However, if you are studying a non-NKCC1-related neuronal process and are using Bumetanide for another reason, its effects on NKCC1 and GABA signaling would be considered off-target and a potential confound.

Q3: Are there any known off-target effects of Bumetanide on kinases or carbonic anhydrase?

A: While Bumetanide's structure contains a sulfonamide group, a common feature in carbonic anhydrase inhibitors, its inhibitory effect on carbonic anhydrase is considered weak and not its primary mechanism of action.[9][11] There is some evidence that Bumetanide analogs can inhibit tumor-associated carbonic anhydrase IX.[12] There is limited direct evidence of widespread off-target effects on kinases, though downstream signaling pathways may be affected by changes in ion homeostasis.

Q4: How can I design a control experiment to account for the diuretic effects in my in vivo study?

A: A key control is to ensure proper hydration and electrolyte balance. You can provide animals with access to an electrolyte solution (e.g., saline) in their drinking water to compensate for the diuretic effect. Additionally, monitoring body weight and urine output can help quantify the diuretic effect and distinguish it from other systemic effects.

Q5: At what concentrations might I expect to see off-target effects?

A: Off-target effects can be concentration-dependent. For instance, at higher concentrations, Bumetanide may also inhibit the KCC2 cotransporter, which could counteract some of its effects on GABAergic signaling.[3] It is crucial to perform a thorough dose-response analysis in your specific experimental system to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Part 4: Signaling Pathways and Experimental Workflows

Diagram 1: Bumetanide's Dual Effect on NKCC1 and NKCC2

cluster_kidney Kidney (On-Target) cluster_cns CNS (Off-Target) nkcc2 NKCC2 diuresis Diuresis (Increased Urine Output) nkcc2->diuresis Inhibition leads to nkcc1_cns NKCC1 cl_ion Lower Intracellular Cl⁻ nkcc1_cns->cl_ion Inhibition leads to gaba Enhanced GABAergic Inhibition cl_ion->gaba bumetanide Bumetanide bumetanide->nkcc2 Inhibits bumetanide->nkcc1_cns Inhibits

Caption: On-target vs. off-target effects of Bumetanide.

References

  • Bumex (bumetanide) Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Common questions about bumetanide. (n.d.). NHS. Retrieved from [Link]

  • Bumetanide Monograph for Professionals. (2023). Drugs.com. Retrieved from [Link]

  • Bumetanide. (2023). In Wikipedia. Retrieved from [Link]

  • Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426–464. Retrieved from [Link]

  • What is the mechanism of Bumetanide? (2024). Patsnap Synapse. Retrieved from [Link]

  • Jayakumar, L. R., & Puschett, J. B. (1985). Study of the sites and mechanisms of action of bumetanide in man. Journal of Pharmacology and Experimental Therapeutics, 233(2), 291–296. Retrieved from [Link]

  • Bumetanide: Side Effects, Uses, Dosage, Interactions, Warnings. (2021). RxList. Retrieved from [Link]

  • Tenny, S., & Varacallo, M. (2023). Bumetanide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Angeli, A., et al. (2020). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. International Journal of Molecular Sciences, 21(18), 6830. Retrieved from [Link]

  • Cancedda, L., et al. (2021). Pharmacological treatment with Bumetanide affects GABAergic currents and regulates the expression of α3-α1 and δ subunits. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Löscher, W., et al. (2019). Off-Label Use of Bumetanide for Brain Disorders: An Overview. Frontiers in Neuroscience, 13, 310. Retrieved from [Link]

  • Ben-Ari, Y., et al. (2022). The GABA Polarity Shift and Bumetanide Treatment: Making Sense Requires Unbiased and Undogmatic Analysis. International Journal of Molecular Sciences, 23(3), 1234. Retrieved from [Link]

  • Dong, P., et al. (2021). Bumetanide restores GABA A reversal potential and rescues cognitive deficits in a mouse model of schizophrenia. Science Translational Medicine, 13(588), eabd0783. Retrieved from [Link]

  • Shulga, A., et al. (2012). The Loop Diuretic Bumetanide Blocks Posttraumatic p75NTR Upregulation and Rescues Injured Neurons. Journal of Neuroscience, 32(5), 1757–1770. Retrieved from [Link]

  • Wang, D. D., & Kriegstein, A. R. (2011). Blocking early GABA depolarization with bumetanide results in permanent alterations in cortical circuits and sensorimotor gating deficits. Cerebral Cortex, 21(3), 574–587. Retrieved from [Link]

  • Lin, C. H., et al. (2017). Bumetanide attenuates acute lung injury by suppressing macrophage activation. Scientific Reports, 7(1), 1-11. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Our goal is to ensure you can confidently design, execute, and interpret your assays with the highest degree of scientific rigor.

Introduction: Understanding the Compound

The compound, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, is the butyl ester of Bumetanide . Bumetanide is a well-characterized and potent inhibitor of the Na-K-Cl cotransporter (NKCC), a vital membrane protein involved in ion transport.[1][2] The addition of the butyl ester group makes the molecule more lipophilic (fat-soluble). This modification is a common prodrug strategy designed to enhance the compound's ability to cross the cell membrane.[3][4]

Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the butyl ester group, releasing the active drug, Bumetanide.[3][5] Therefore, optimizing assays with this compound requires consideration of both its entry into the cell and its conversion to the active form.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of action for the Bumetanide prodrug."

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The active form of the compound, Bumetanide, is a potent inhibitor of the Na-K-2Cl cotransporter (NKCC).[6] It targets both the widely distributed NKCC1 isoform and the kidney-specific NKCC2 isoform.[7] In most non-renal cell-based assays, the relevant target is NKCC1 . This transporter is crucial for regulating cell volume and maintaining intracellular chloride concentration.[1][8]

Q2: How should I dissolve and store the compound?

A2: Bumetanide and its esters are practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and DMF.[9][10][11]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-25 mM) in 100% DMSO. Store this stock at -20°C or -80°C for long-term stability.

  • Working Dilutions: For experiments, dilute the DMSO stock into your aqueous cell culture medium. It is critical to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, as DMSO can have biological effects. Due to the limited stability of Bumetanide in aqueous solutions, it's recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than a day.[10][12]

Q3: What are the typical working concentrations I should start with?

A3: The effective concentration can vary significantly depending on the cell type, assay endpoint, and incubation time. Based on published data for Bumetanide, a good starting point for a dose-response experiment is a wide range of concentrations.

Cell Type / Assay ContextSuggested Starting Range (µM)Key Considerations
Neuronal Cultures (Chloride Regulation)0.1 - 100 µMNeurons express high levels of NKCC1; effects on GABAergic signaling are a common endpoint.[13]
Epithelial Cells (Ion Transport)0.5 - 50 µMAssays often measure ion flux or changes in cell volume.[14]
Cancer Cell Lines (Various)1 - 200 µMNKCC1 expression can be variable; effects may relate to cell volume or proliferation.
General IC50 Determination0.01 - 100 µM (Log dilutions)A broad range is essential to capture the full dose-response curve.[7]

Note: Since you are using a prodrug, the optimal concentration may be slightly different from that of Bumetanide, and sufficient incubation time must be allowed for intracellular conversion.

Q4: Can this compound have off-target effects?

A4: Yes. While Bumetanide is a potent NKCC1 inhibitor, high concentrations can lead to off-target effects. For instance, it can inhibit the K-Cl cotransporter KCC2 at higher concentrations, which often has the opposite physiological effect of NKCC1.[13] It has also been reported to interact with carbonic anhydrases and GPR35.[10] This is why a full dose-response curve is essential to identify a concentration window where the desired on-target effect is maximal and potential off-target effects are minimized.

Troubleshooting Guide

Problem 1: I am not observing any effect, or the dose-response curve is flat.

  • Possible Cause 1: Insufficient Incubation Time. The butyl ester prodrug must enter the cell and be cleaved by esterases to become active. This process is time-dependent.

    • Solution: Perform a time-course experiment. Test a fixed, high concentration of the compound (e.g., 20 µM) at various time points (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation duration for your specific cell type.[15]

  • Possible Cause 2: Low Esterase Activity. The rate of prodrug activation depends on the level and activity of intracellular esterases, which can vary between cell types.[4][5]

    • Solution: If you suspect low esterase activity, consider comparing the prodrug's effect directly with that of the active compound, Bumetanide. If Bumetanide works but the ester does not, it points to an activation issue.

  • Possible Cause 3: Compound Precipitation. The compound is poorly soluble in aqueous media.[9] Adding a high concentration from a DMSO stock directly to the media can cause it to precipitate out of solution.

    • Solution: When making dilutions, add the stock solution to the media while vortexing or mixing to ensure rapid dispersal. Visually inspect the final solution under a microscope for any signs of precipitation. Always prepare working solutions fresh for each experiment.[10]

  • Possible Cause 4: Low or Absent NKCC1 Expression. The target protein, NKCC1, may not be expressed at functional levels in your chosen cell line.

    • Solution: Verify NKCC1 expression in your cell line using techniques like Western Blot, qPCR, or immunofluorescence. Choose a cell type known to have robust NKCC1 activity for your assays.[16]

Problem 2: I am seeing high variability between my replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate is a common source of variability in cell-based assays.[15]

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Avoid plating cells in the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect"); instead, fill these wells with sterile PBS or media.[16]

  • Possible Cause 2: Compound Instability or Degradation. The ester linkage may be susceptible to hydrolysis in the cell culture medium over long incubation periods, or the active Bumetanide may degrade.

    • Solution: Minimize the time the compound spends in aqueous solution before being added to cells. For long-term experiments ( > 24 hours), you may need to replenish the media with a fresh compound.

  • Possible Cause 3: Inaccurate Pipetting. Small volume errors, especially when preparing a serial dilution, can lead to significant concentration inaccuracies.

    • Solution: Use calibrated pipettes and proper pipetting technique. For serial dilutions, use a large enough volume for each step to minimize the impact of small errors.

Experimental Protocol: Determining the IC50

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of the compound using a 96-well plate format.[17][18][19]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for IC50 Determination."

Materials:

  • Healthy, log-phase cells of the desired type.[16]

  • Sterile 96-well cell culture plates.

  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate stock solution (e.g., 20 mM in DMSO).

  • Appropriate cell culture medium.

  • Assay-specific detection reagents (e.g., fluorescent ion indicator, MTT reagent).

Procedure:

  • Cell Plating: a. Prepare a single-cell suspension and count the cells. b. Dilute the cells to the optimal seeding density, determined previously for your cell line.[20] c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (avoiding outer wells). d. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Dilution: a. Prepare a serial dilution series of the compound. For a top concentration of 100 µM, you might prepare 1:3 dilutions for a 10-point curve. b. Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest drug concentration, but without the drug.

  • Cell Treatment: a. Carefully remove the old media from the cells. b. Add 100 µL of the appropriate compound dilution or control solution to each well. Ensure you have replicate wells for each condition (triplicates are common).

  • Incubation: a. Incubate the plate for the optimized duration (determined from time-course experiments) at 37°C, 5% CO2.

  • Assay Measurement: a. Perform the specific assay according to its protocol. This could involve measuring changes in intracellular ion concentration, cell volume, or cell viability (e.g., MTT assay).[18]

  • Data Analysis: a. Subtract the background reading (if any) from all wells. b. Normalize the data. Typically, the vehicle control is set to 100% activity (or 0% inhibition) and a positive control or maximal inhibition well is set to 0% activity (or 100% inhibition). c. Plot the normalized response versus the log of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit the data and calculate the IC50 value.[21]

References

  • Benchchem. (n.d.). Bumetanide's Mechanism of Action on the NKCC1 Cotransporter: A Technical Guide.
  • Zhao, B., et al. (n.d.). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of Bumetanide.
  • Delpire, E., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. PMC - PubMed Central.
  • Patsnap Synapse. (2024). What is the mechanism of Bumetanide?
  • St-Pierre, P., et al. (n.d.). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC - PubMed Central.
  • Thorsteinson, T., et al. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.
  • ChemicalBook. (n.d.). Bumetanide CAS#: 28395-03-1.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Bumetanide.
  • ChemBK. (n.d.). bumetanide.
  • ResearchGate. (n.d.). Esterase activity profiling and the esterase prodrug strategy proposed...
  • Kahle, K. T., et al. (2019). Off-Label Use of Bumetanide for Brain Disorders: An Overview. PMC - PubMed Central.
  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • ResearchGate. (n.d.). Effect of bumetanide on regulatory volume increase of HSVECs. Cell...
  • Patsnap Synapse. (2024). What are NKCC1 inhibitors and how do they work?
  • PubMed. (n.d.). Stability of bumetanide in 5% dextrose injection.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.

Sources

Technical Support Center: Synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (Bumetanide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a potent loop diuretic commonly known as Bumetanide.[1][2] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during this multi-step synthesis. Our approach is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible synthetic process.

The synthesis of Bumetanide is a sequential process that typically involves the formation of a substituted benzoic acid core, introduction of the key functional groups (sulfamoyl and butylamino), and a final esterification step.[3][4] Low yields can occur at any of these stages. This guide is structured to address problems in a logical, step-by-step manner.

General Troubleshooting Workflow

Before diving into specific reaction steps, it's crucial to have a systematic approach to troubleshooting. The following workflow can help pinpoint the source of low yield or impurities.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node Start Low Final Yield Detected Check_Purity Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review General Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) Check_Purity->Check_Conditions Isolate_Step Isolate Problematic Step via TLC/HPLC/NMR of Intermediates Check_Conditions->Isolate_Step Problem_Step Problem Identified? Isolate_Step->Problem_Step Esterification Issue in Final Esterification? Problem_Step->Esterification Yes Reassess Reassess Overall Scheme & Purification Strategy Problem_Step->Reassess No Sulfonylation Issue in Sulfonylation or Amination? Esterification->Sulfonylation No Solve_Ester See Esterification FAQ Esterification->Solve_Ester Yes Core_Synth Issue in Benzoic Acid Core Synthesis? Sulfonylation->Core_Synth No Solve_Sulfa See Sulfonylation/Amination FAQ Sulfonylation->Solve_Sulfa Yes Solve_Core See Benzoic Acid Core FAQ Core_Synth->Solve_Core Yes Core_Synth->Reassess No

Caption: General troubleshooting decision tree for Bumetanide synthesis.

FAQs: Sulfonamide Formation

The introduction of the 3-aminosulphonyl group is a critical step. This is typically achieved by chlorosulfonylation of a benzoic acid intermediate followed by amination.

Question 1: My sulfonamide yield is consistently low. What are the most likely causes?

Answer: Low yields in sulfonamide synthesis are common and typically stem from one of two primary issues: hydrolysis of the sulfonyl chloride intermediate or suboptimal reaction conditions.[5]

  • Hydrolysis of Sulfonyl Chloride: The 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid (or similar) intermediate is highly reactive and extremely sensitive to moisture.[5][6] If water is present in the reaction, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, halting the reaction and drastically reducing the yield.

  • Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with the amine nucleophile.[5] Similarly, the solvent must dissolve the reactants while remaining inert.[5]

Solutions & Protocol:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents (e.g., dichloromethane, THF) should be used, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[5]

  • Optimize Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine.[5] These bases will effectively scavenge the HCl byproduct without the risk of reacting with the sulfonyl chloride. Avoid aqueous bases like NaOH, as they significantly increase the risk of hydrolysis.[5]

  • Reagent Quality: Use fresh or properly stored sulfonyl chloride. Old reagents may have already hydrolyzed due to atmospheric moisture, reducing their effective concentration.[5]

Question 2: I am observing multiple spots on my TLC plate after the amination step. What are these byproducts?

Answer: The formation of multiple products often points to side reactions. In the context of sulfonamide synthesis from a primary amine, a common byproduct is the bis-sulfonated product, where two molecules of the sulfonyl chloride react with one molecule of the amine. This is more prevalent if the amine is added too slowly to an excess of the sulfonyl chloride. Other spots could correspond to unreacted starting materials or the hydrolyzed sulfonic acid.

Troubleshooting Steps:

  • Co-spotting: On your TLC plate, co-spot the reaction mixture with your starting amine and the sulfonyl chloride starting material to identify any unreacted components.

  • Stoichiometry Control: Ensure the stoichiometry is correct. A slight excess of the amine can sometimes be used to ensure the complete consumption of the valuable sulfonyl chloride intermediate.

  • Purification: If side products are unavoidable, purification by column chromatography or recrystallization will be necessary. For recrystallization, common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[5]

FAQs: Fischer Esterification

The final step in many synthetic routes to Bumetanide is the esterification of the carboxylic acid with butanol. This is typically an acid-catalyzed Fischer esterification.

Question 3: My esterification reaction is not going to completion, and I have significant starting material left. How can I improve the yield?

Answer: The Fischer esterification is a classic equilibrium-controlled reaction.[7] To achieve a high yield, you must shift the equilibrium towards the product (the ester) in accordance with Le Châtelier's Principle.[8]

Key Strategies to Drive Equilibrium:

StrategyMechanismPractical Implementation
Use Excess Alcohol Increases the concentration of a reactant, pushing the equilibrium to the right.Use a large excess of butanol (e.g., 10-20 equivalents), which can also serve as the reaction solvent.[7] This is often the simplest and most effective method.
Remove Water Decreases the concentration of a product, pulling the equilibrium to the right.This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[7] Alternatively, molecular sieves can be added to the reaction mixture.
Sufficient Catalyst The reaction requires an acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) to protonate the carbonyl group, making it more electrophilic for attack by the alcohol.[7]Ensure you are using a catalytic amount (e.g., 0.1 eq). Insufficient catalyst will result in a very slow reaction.

Protocol: Optimizing Fischer Esterification

  • Setup: In a dry round-bottom flask, dissolve your substituted benzoic acid intermediate in a large excess of dry n-butanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours (2-10 hours).[7]

  • Monitoring: Monitor the reaction's progress by TLC. The ester product should have a higher Rf value than the starting carboxylic acid.

  • Work-up: Once complete, cool the mixture. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 4: My reaction mixture is turning dark, and I'm getting an unexpected byproduct. What could be happening?

Answer: Darkening of the reaction mixture, especially when heating with a strong acid like H₂SO₄, can indicate decomposition or side reactions. While Fischer esterification is generally clean, potential side reactions with substituted benzoic acids can occur.

  • Decomposition: The starting material or product may not be stable to prolonged heating in strong acid. Reduce the reaction time or temperature if possible, or consider a milder catalyst.

  • Alkene Formation: If using secondary or tertiary alcohols, elimination to form an alkene can be a competing reaction.[7] With n-butanol, this is less likely but possible at high temperatures.

  • Self-Condensation: In rare cases, two molecules of the carboxylic acid could potentially form an anhydride, though this is less common under these conditions.[9]

If you identify a persistent byproduct, it may be necessary to isolate and characterize it using techniques like NMR or Mass Spectrometry to definitively identify its structure and adjust the reaction conditions accordingly.[9]

FAQs: Synthesis of the 4-Phenoxybenzoic Acid Core

The formation of the diaryl ether linkage is a key bond construction in this synthesis.

Question 5: I am struggling with the synthesis of the 4-phenoxybenzoic acid intermediate. What are the common methods and their pitfalls?

Answer: The 4-phenoxybenzoic acid core is typically synthesized via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation.[10]

  • Ullmann Condensation: This method involves reacting a 4-halobenzoic acid (often 4-chlorobenzoic acid) with phenol in the presence of a copper catalyst and a base at high temperatures.[10][11]

    • Common Issues: High temperatures are often required, which can lead to side products. The copper catalyst can be difficult to remove from the final product. The reaction can be sensitive to the choice of solvent and base.

  • Alternative Oxidation Route: Another approach is to perform a Friedel-Crafts acylation on diphenyl ether, followed by oxidation of the resulting ketone to the carboxylic acid.[12][13]

    • Common Issues: Friedel-Crafts reactions can sometimes give mixtures of ortho and para isomers. The subsequent oxidation step (e.g., using sodium hypochlorite) must be carefully controlled to avoid over-oxidation or incomplete reaction.[12]

Troubleshooting the Ullmann Condensation:

  • Catalyst Choice: While traditional copper powder can be used, more modern protocols may use copper(I) salts like CuI or CuBr, which are often more effective.

  • Base and Solvent: Potassium carbonate is a commonly used base in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP).[10][14]

  • Temperature Control: The reaction often requires temperatures above 150°C.[10][11] Precise temperature control is crucial for minimizing decomposition and side reactions.

References
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
  • Wagle, S. D., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.
  • Patsnap. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid. Eureka.
  • Liu, et al. (2024).
  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
  • Guidechem. (n.d.). 4-PHENOXYBENZOIC ACID 2215-77-2 wiki. Guidechem.
  • Veeprho. (n.d.).
  • Manidhar, M., Devarapalli, A., & Toram, T. (2011).
  • Advent Chembio. (n.d.). Butyl 3-(butylamino)
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • PubMed. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology.
  • Reddit. (2024).
  • Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • University Course Material. (n.d.).
  • RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (n.d.).
  • PubChem. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate.
  • Singh, H., & Zumpano, H. (2023). Bumetanide.
  • National Institutes of Health. (n.d.). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter.
  • PubChem. (n.d.). Bumetanide.

Sources

How to prevent degradation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. This molecule is the butyl ester of Bumetanide, a potent loop diuretic.[1][2][3] The addition of the butyl ester functional group introduces specific stability considerations, primarily susceptibility to hydrolysis, alongside the inherent degradation pathways of the parent bumetanide molecule.

This guide provides a structured approach to prevent, troubleshoot, and understand the degradation of this compound. It is organized into Frequently Asked Questions (FAQs) for rapid issue resolution and in-depth Troubleshooting Guides for comprehensive problem-solving. Our core mission is to ensure the integrity and stability of your compound throughout its experimental lifecycle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and storage of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Q1: I'm observing a loss of potency in my sample over time. What is the most likely cause?

A1: The most probable cause is chemical degradation. The primary suspects are hydrolysis of the butyl ester bond and, to a lesser extent, oxidation of the butylamino group or photolysis.[4][5][6] The ester bond is particularly susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, reverting the compound to Bumetanide and butanol.[6][7][8]

Q2: My clear, colorless solution of the compound has developed a yellow tint. What does this indicate?

A2: A color change often suggests the formation of degradation products, which may arise from oxidative processes or photolytic degradation. The aromatic amine and phenoxy ether components of the molecule can be susceptible to oxidation, while the sulfonamide group can undergo photodegradation when exposed to UV light.[5][9][10] We recommend immediate analysis by a stability-indicating method like HPLC to identify any new impurity peaks.

Q3: What are the ideal storage conditions for the solid (powder) form of this compound?

A3: To minimize degradation, the solid compound should be stored in a tightly sealed, opaque container at a controlled low temperature, ideally 2-8°C.[11][12] The inclusion of a desiccant is highly recommended to protect against ambient moisture, which can initiate hydrolytic degradation even in the solid state.[5][13]

Q4: I need to prepare a solution for my experiments. What is the best solvent and what precautions should I take?

A4: For maximum stability, prepare solutions fresh for each experiment using a dry, aprotic solvent. If an aqueous buffer is required, its pH should be controlled and maintained as close to neutral (pH 7.0-7.4) as possible, as bumetanide has shown sufficient stability at this pH.[14][15] Avoid strongly acidic or basic conditions which will accelerate ester hydrolysis.[8][13] Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: Can I heat my solution to aid dissolution?

A5: We strongly advise against heating. Elevated temperatures will accelerate the rate of all potential degradation reactions, particularly hydrolysis.[6][7][16] If solubility is an issue, consider alternative solvents or gentle sonication at a controlled room temperature.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to identifying and resolving stability issues.

Guide 1: Investigating Unexpected Analytical Results

You've run an HPLC analysis and observed new peaks, a decrease in the main peak area, or a shift in retention time. This guide will help you diagnose the issue.

Step 1: Correlate Observations with Potential Degradation Pathways First, consider the likely chemical transformations. The presence of a major new peak with a shorter retention time (more polar) could indicate the formation of the parent acid, Bumetanide, via ester hydrolysis.

Step 2: Implement a Forced Degradation Study To confirm the identity of degradants, a forced degradation (or stress testing) study is the definitive approach.[17][18] This involves intentionally exposing your compound to harsh conditions to generate degradation products in a controlled manner. This helps establish degradation pathways and confirms that your analytical method can separate the degradants from the parent compound.[17][19]

Visual Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze Characterize Characterize Degradants HPLC->Characterize Identify Peaks API API Sample (Butyl Ester) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Control Control Sample (Protected) Control->HPLC Analyze Degradation_Pathways cluster_degradation Degradation Products cluster_stressors Stress Factors cluster_prevention Prevention Strategies Compound Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate Ester Amine Sulfonamide Bumetanide Bumetanide + Butanol (Hydrolysis Product) Compound:ester->Bumetanide Oxidized Oxidized Products Compound:amine->Oxidized Photo Photodegradants Compound:sulfon->Photo Water Water / H+ / OH- Water->Compound:ester Hydrolysis Oxygen Oxygen / Metal Ions Oxygen->Compound:amine Oxidation Light UV / Visible Light Light->Compound:sulfon Photolysis Heat Heat Heat->Bumetanide Accelerates All Heat->Oxidized Accelerates All Heat->Photo Accelerates All Control_pH Control pH (7.0-7.4) Control_pH->Water Inert_Atm Inert Atmosphere Inert_Atm->Oxygen Opaque_Vial Use Amber Vials Opaque_Vial->Light Refrigerate Refrigerate (2-8°C) Refrigerate->Heat

Caption: Major degradation pathways and corresponding prevention strategies.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Zaleska-Medynska, A., et al. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Kumar, P.S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Retrieved from [Link]

  • Schwartz, M.A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology. Retrieved from [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • Wu, C.H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science and Technology. Retrieved from [Link]

  • Stabicon. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Wu, C.H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. Retrieved from [Link]

  • ResearchGate. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • SciSpace. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • Drug Stability. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

  • Rao, J.R., et al. (2012). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bumetanide. Retrieved from [Link]

  • SciSpace. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]

  • OSTI.GOV. (1981). Metabolism of bumetanide. Retrieved from [Link]

  • ResearchGate. (2017). METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. Retrieved from [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Retrieved from [Link]

  • Nielsen, H.W., et al. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. PubMed. Retrieved from [Link]

  • Semantic Scholar. (1981). Metabolism of Bumetanide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. Retrieved from [Link]

  • Halladay, S.C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. PubMed. Retrieved from [Link]

  • ResearchGate. (2001). Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration, a Pilot Study. Retrieved from [Link]

  • Allmpus. (n.d.). Bumetanide EP Impurity C and Bumetanide Butyl Ester. Retrieved from [Link]

  • ASHP. (n.d.). Bumetanide. Retrieved from [Link]

  • PubChem. (n.d.). Bumetanide-d5 Butyl Ester. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bumetanide?. Retrieved from [Link]

  • SIELC Technologies. (2018). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Bumetanide. Retrieved from [Link]

  • Drugs.com. (n.d.). Bumetanide Monograph for Professionals. Retrieved from [Link]

Sources

Technical Support Center: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (Compound BAPhB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for experiments involving Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (referred to herein as "Compound BAPhB"). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential artifacts and common challenges encountered during the experimental use of this compound. Our approach is rooted in first principles of chemistry and pharmacology to provide you with robust, self-validating protocols.

Part 1: Understanding the Molecule - Potential Sources of Artifacts

Compound BAPhB is a complex organic molecule with several functional groups that can influence its behavior in experimental assays. Understanding these groups is key to anticipating and mitigating potential issues.

  • Butyl Ester: The butyl ester group is susceptible to hydrolysis, especially at non-neutral pH or in the presence of cellular esterases. This can lead to the formation of the corresponding carboxylic acid, which may have different solubility, activity, and off-target effects.

  • Sulfonamide: This group can be involved in protein binding and may contribute to poor solubility.

  • Phenoxy and Benzoate Rings: These aromatic systems can cause autofluorescence, which may interfere with fluorescence-based assays. They also contribute to the molecule's hydrophobicity, potentially leading to aggregation.

  • Butylamino Group: As a secondary amine, this group has a pKa that determines its protonation state at physiological pH, affecting solubility and interaction with biological targets.

Below is a troubleshooting workflow to help you diagnose common experimental issues.

G cluster_start start Unexpected Experimental Result (e.g., Poor Reproducibility, High Background) solubility Is the compound fully dissolved in your assay buffer? start->solubility stability Is the compound stable under assay conditions (time, temp, pH)? sol_solubility Optimize solvent/buffer system. Use sonication or gentle warming. solubility->sol_solubility aggregation Is the compound forming aggregates at the test concentration? sol_stability Perform time-course stability study. Analyze degradation products (HPLC). stability->sol_stability No interference Is the compound directly interfering with the assay signal? sol_aggregation Test for aggregation (DLS, nephelometry). Include 0.01% Triton X-100. aggregation->sol_aggregation Yes sol_interference Run controls (compound + detection reagents). Check for autofluorescence. interference->sol_interference

Caption: Troubleshooting workflow for Compound BAPhB.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Reproducibility or Dose-Response Curves That Appear Too Steep

Question: My dose-response curves for Compound BAPhB are inconsistent and often display an unusually steep slope, suggesting non-stoichiometric inhibition. What could be the cause?

Answer: This is a classic sign of compound aggregation. Many organic molecules, especially those that are hydrophobic, can form colloidal aggregates in aqueous buffers at micromolar concentrations. These aggregates can sequester and denature proteins in a non-specific manner, leading to apparent inhibition that is not due to true binding at an active site.

Troubleshooting Steps:

  • Visual Inspection: Centrifuge your stock solution and assay plates. Look for any visible precipitate.

  • Dynamic Light Scattering (DLS): DLS is a direct method to detect particles in the size range of aggregates (typically >100 nm).

  • Counter-Screen with Detergent: The most common and accessible method is to re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of Compound BAPhB is significantly reduced or abolished, it strongly suggests the original activity was due to aggregation.

Condition Expected IC50 (Hypothetical) Interpretation
Standard Assay Buffer5 µMApparent activity observed
Assay Buffer + 0.01% Triton X-100> 100 µMActivity is likely an artifact of aggregation
Assay Buffer + 0.01% Triton X-1006 µMActivity is likely NOT due to aggregation
Issue 2: Loss of Compound Activity Over Time in Cell-Based Assays

Question: I'm seeing a decrease in the effect of Compound BAPhB when I extend my cell culture incubation time from 24 to 48 hours. Is the compound unstable?

Answer: This is a strong possibility. The butyl ester moiety in Compound BAPhB is susceptible to hydrolysis by intracellular and extracellular esterases, converting it to a potentially less active carboxylic acid metabolite. Additionally, the compound could be metabolized by other cellular enzymes or be unstable in the cell culture medium itself (pH, temperature).

Troubleshooting Protocol: Assessing Compound Stability

  • Prepare Samples:

    • Spike Compound BAPhB into cell-free culture medium to a final concentration of 10 µM.

    • Spike Compound BAPhB into a cell lysate (to test for metabolic stability).

    • Prepare a control sample in a stable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation: Incubate all samples at 37°C.

  • Time Points: Remove aliquots at T=0, 2, 8, 24, and 48 hours. Immediately quench any enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant by HPLC or LC-MS to quantify the parent compound (BAPhB) and detect the appearance of any major degradation products (e.g., the hydrolyzed carboxylic acid).

G BAPhB Parent Compound (Butyl Ester) Metabolite Metabolite (Carboxylic Acid) BAPhB->Metabolite Esterase Hydrolysis or Chemical Instability AssaySystem Incubation at 37°C (Medium, Lysate) BAPhB->AssaySystem T=0 HPLC HPLC / LC-MS Analysis AssaySystem->HPLC T=0, 2, 8, 24h

Caption: Workflow for testing compound stability.

Issue 3: High Background Signal in Fluorescence-Based Assays

Question: In my fluorescence polarization (FP) / FRET assay, I'm observing a high background signal in wells containing only Compound BAPhB, buffer, and the detection reagents. How can I fix this?

Answer: The aromatic phenoxy and benzoate rings in Compound BAPhB make it a candidate for autofluorescence. The compound itself may be absorbing light at your excitation wavelength and emitting light in the same range as your detection wavelength, causing direct assay interference.

Troubleshooting Steps:

  • Run Control Spectra:

    • Measure the fluorescence spectrum of your assay buffer alone.

    • Measure the fluorescence spectrum of Compound BAPhB at your test concentration in the assay buffer.

    • Use the same excitation and emission wavelengths as your main experiment.

  • Quantify Interference: Prepare a plate with a dilution series of Compound BAPhB in assay buffer (without your target protein or probe). Read the plate on your plate reader. If you see a dose-dependent increase in signal, this confirms compound interference.

  • Mitigation Strategies:

    • Change Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., red-shifted dyes), as small molecule autofluorescence is often more pronounced in the blue-green spectrum.

    • Use a Different Assay Format: If interference is intractable, consider a non-fluorescence-based detection method, such as an absorbance-based assay, AlphaScreen, or surface plasmon resonance (SPR).

Part 3: Protocols and Reference Data

Protocol 1: Standard Test for Compound Aggregation using Triton X-100

Objective: To determine if the observed biological activity of Compound BAPhB is an artifact of aggregation.

Materials:

  • Compound BAPhB stock solution (e.g., 10 mM in DMSO)

  • Standard assay buffer

  • Assay buffer containing 0.02% (w/v) Triton X-100

  • All other required assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of serial dilutions for Compound BAPhB.

    • Set A: Dilute the compound stock in standard assay buffer.

    • Set B: Dilute the compound stock in the assay buffer containing 0.02% Triton X-100. (Note: The final concentration in the assay will be 0.01% if you perform a 1:1 addition of other reagents).

  • Set up your assay plates as usual, running the full dose-response curve for both Set A and Set B in parallel.

  • Include all necessary controls (e.g., no compound, no enzyme).

  • Initiate the reaction and measure the endpoint as per your standard protocol.

  • Analysis: Plot the dose-response curves for both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC50 for the Triton X-100 condition indicates that the original activity was likely due to aggregation.

References

  • Title: The Sulfonamides: A Very Rich History Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: A Standard Assay for the Detection of Small-Molecule Aggregators Source: National Library of Medicine, PubMed Central URL: [Link]

  • Title: Minireview: Aggregation and promiscuity in drug discovery Source: Wiley Online Library URL: [Link]

  • Title: Autofluorescence: a real-world problem in clinical flow cytometry and how to deal with it Source: Cytometry Part A URL: [Link]

  • Title: Colloidal aggregation: a frequent source of false positives in high-throughput screening Source: Journal of Medicinal Chemistry URL: [Link]

Refining purification methods for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS: 32643-00-8). As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address the specific challenges encountered when purifying this complex molecule.

Compound Profile: Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a complex organic molecule often associated with the synthesis of the diuretic drug Bumetanide, where it may arise as an intermediate or a related impurity.[1][2] Its structure features multiple functional groups: a butyl ester, a secondary butylamino group, a phenoxy group, and an aminosulphonyl (sulfonamide) group.[3][4] This structural complexity, with both acidic (sulfonamide) and basic (secondary amine) sites, presents unique challenges for purification, requiring carefully optimized methods to remove starting materials, by-products, and other impurities effectively.[5] Ensuring the high purity of such compounds is critical for their use as reference standards, in subsequent synthetic steps, or for toxicological studies.[6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Q1: What are the most common impurities I should expect?

A1: Impurities typically originate from the synthetic route.[8] Based on related Bumetanide syntheses, common impurities may include:

  • Unreacted Starting Materials: Such as 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[9]

  • Incomplete Alkylation/Esterification Products: The corresponding carboxylic acid (from incomplete esterification) or the primary amine precursor (from incomplete butylation).

  • Side-Reaction Products: Over-alkylation at the amine or sulfonamide nitrogen can occur. Prolonging reaction times can sometimes lead to di-alkylation.[10]

  • Residual Solvents: Solvents used in the reaction or initial workup.[8]

Q2: Which purification method should I try first: recrystallization or column chromatography?

A2: If your crude product is a solid and you suspect the impurities have significantly different solubilities than your target compound, recrystallization is the most efficient first choice for bulk purification.[11][12] If the product is an oil, or if you need to separate structurally similar impurities, column chromatography is necessary.[13]

Q3: How do I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of pharmaceutical compounds.[14][15] A reverse-phase method is typically suitable.[16] For structural confirmation and identification of any remaining impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[17]

Q4: My compound seems to be degrading on silica gel during column chromatography. What can I do?

A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[18] First, confirm stability by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed (new spots appear), consider neutralizing the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base like triethylamine (~0.5-1%) or using a different stationary phase like alumina.

Part 2: Troubleshooting Purification Challenges

This section provides detailed, question-and-answer-based guides for resolving specific experimental issues.

Logical Flow for Troubleshooting Purification

The following diagram outlines a general workflow for diagnosing and solving purification problems.

start Crude Product Analysis (TLC, HPLC, NMR) purity_check Purity Acceptable? start->purity_check method_select Select Purification Method purity_check->method_select No final_product Pure Product purity_check->final_product Yes recryst Recrystallization method_select->recryst Solid Product, Different Impurity Polarity chrom Column Chromatography method_select->chrom Oily Product or Similar Impurity Polarity recryst_issue Recrystallization Issue? recryst->recryst_issue chrom_issue Chromatography Issue? chrom->chrom_issue recryst_troubleshoot Go to Recrystallization Troubleshooting Guide recryst_issue->recryst_troubleshoot Yes recryst_issue->final_product No chrom_troubleshoot Go to Chromatography Troubleshooting Guide chrom_issue->chrom_troubleshoot Yes chrom_issue->final_product No end END final_product->end

Caption: General purification troubleshooting workflow.

Guide 1: Recrystallization Issues

Recrystallization purifies solids based on solubility differences.[19] The ideal solvent will dissolve the compound when hot but not at room temperature.[12]

Q: My compound “oils out” instead of forming crystals upon cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Causality: This is common when using a solvent in which the compound is excessively soluble or when cooling the solution too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more hot solvent to lower the saturation point. Let it cool more slowly.

    • Change Solvent System: Switch to a solvent with lower solvating power for your compound. Alternatively, use a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (an "anti-solvent" like water or heptane) dropwise until the solution just becomes turbid. Reheat to clarify and then allow to cool slowly.[20]

Q: I'm getting very low recovery of my product after recrystallization. Why?

A: Significant product loss is typically due to using too much solvent or premature crystallization during filtration.[11]

  • Causality: The compound has some finite solubility even in the cold solvent. Using an excessive volume of solvent means a larger amount of your product will remain dissolved and be lost in the filtrate.[11]

  • Solutions:

    • Use Minimum Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[11]

    • Cool Thoroughly: Ensure the solution is cooled to room temperature slowly and then chilled in an ice bath before filtration to minimize the compound's solubility.

    • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[11]

    • Recover from Filtrate: If significant loss is suspected, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, although this crop may be less pure.

Guide 2: Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[21]

Q: My compound is streaking or tailing badly on the column, leading to poor separation. What causes this?

A: Tailing is often caused by interactions between the compound's functional groups and the active sites on the silica gel, or by overloading the column.

  • Causality: The secondary amine (basic) and sulfonamide (weakly acidic) groups in your molecule can interact strongly with the acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium during elution, causing the spot to tail.

  • Solutions:

    • Add a Modifier to the Eluent: To suppress the interaction with the basic amine, add a small amount of a volatile base like triethylamine (TEA) or pyridine (0.5-1%) to your mobile phase. This base will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Dry Loading: Dissolving the crude sample in a strong solvent (like DCM or methanol) and directly loading it onto the column can cause issues.[21] Instead, dissolve your compound, adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of your packed column. This ensures a narrow starting band.

    • Check for Overloading: If you load too much compound, the stationary phase becomes saturated, leading to tailing. As a rule of thumb, for a standard flash column, use a sample-to-silica mass ratio of about 1:30 to 1:100.

Q: My compound won't come off the column, even with a very polar solvent system.

A: This indicates an extremely strong interaction with the stationary phase or potential decomposition.[18]

  • Causality: The multiple polar functional groups in the molecule can lead to very strong adsorption on silica gel. In rare cases, the compound might be decomposing on the column.[18]

  • Solutions:

    • Increase Eluent Polarity Drastically: If you are using a standard Hexane/Ethyl Acetate system, try switching to a stronger eluent like Dichloromethane/Methanol. A gradient from 0% to 10-20% methanol is often effective for highly polar compounds.

    • Test for Stability: As mentioned in the FAQs, perform a TLC stability test. If the compound is decomposing, you may need to use a less acidic stationary phase like neutral alumina or consider an alternative purification method like recrystallization.

    • Consider Reverse-Phase Chromatography: If normal-phase is problematic, reverse-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) could be a viable alternative, as it separates based on hydrophobicity.

Part 3: Optimized Purification Protocols

These protocols provide detailed, step-by-step methodologies for purifying Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Method 1: Recrystallization Protocol

This method is ideal for purifying solid crude material where impurities have different solubility profiles.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
  • A good starting point is to test solvents like isopropanol, ethanol, ethyl acetate, or a mixture like toluene/heptane.
  • The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[12]
SolventPolarityBoiling Point (°C)Comments
Isopropanol Polar Protic82.6Often a good choice for moderately polar compounds.
Ethyl Acetate Polar Aprotic77.1Good for compounds with ester functionality.
Toluene Nonpolar110.6Can be used as the "good" solvent with heptane as an anti-solvent.
Heptane Nonpolar98.4Often used as an anti-solvent to induce crystallization.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add a minimal amount of the selected solvent.
  • Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely.[11]

3. Cooling and Crystallization:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[11]
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[12]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
  • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.
Method 2: Flash Column Chromatography Protocol

This protocol is designed to separate the target compound from closely related impurities.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Determine Eluent via TLC pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Solvent (Apply Pressure if Flash) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions via TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap

Caption: A typical workflow for flash column chromatography.

1. Mobile Phase Selection:

  • Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.3-0.4.
  • A good starting system is Hexane/Ethyl Acetate.
  • Crucially, add ~0.5% triethylamine (TEA) to both your TLC and column solvent systems to prevent peak tailing from the secondary amine.

2. Column Packing:

  • Select an appropriate size column for the amount of material you are purifying.
  • Prepare a slurry of silica gel in your starting mobile phase.
  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.[21] Add a thin layer of sand on top to protect the silica surface.

3. Sample Loading:

  • Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.
  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.[21]
  • Collect the eluent in a series of test tubes or flasks (fractions).

5. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure to yield the purified Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Part 4: Purity Assessment Methods

After purification, the identity and purity of the final compound must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the percentage purity of the final compound.[6][15]

  • Principle: The sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture travel at different speeds, allowing for their separation.[15]

  • Typical Method: A reverse-phase (RP) HPLC method is suitable for this compound.[16]

    • Column: C18, 5 µm particle size.

    • Mobile Phase: A gradient of Water (with 0.1% formic or phosphoric acid) and Acetonitrile.[16]

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Purity is calculated by integrating the peak area of the main compound and all impurity peaks. The percent purity is typically reported as (Area of Main Peak / Total Area of All Peaks) x 100.[15]

Spectroscopic Methods

These methods confirm the chemical structure of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms. ¹H and ¹³C NMR spectra should be acquired and compared against the expected structure or a reference standard to confirm identity.[17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[17] Electrospray ionization (ESI) is a suitable technique and should show a prominent ion corresponding to the molecular weight of the compound (420.52 g/mol ) plus a proton [M+H]⁺.[22][23]

References

  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Unknown Source. (n.d.). Recrystallization1.
  • Wikipedia. (n.d.). Bumetanide.
  • Unknown Source. (n.d.). Recrystallization.
  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Unknown Source. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Unknown Source. (2025). 8+ Drug Purity Tests: Quick & Easy.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • ChemicalBook. (n.d.). Bumetanide synthesis.
  • Semantic Scholar. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
  • SIELC Technologies. (2018). Separation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.
  • Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
  • Advent Chembio. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate.
  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
  • CymitQuimica. (n.d.). Butyl 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoate.
  • PubChem. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate.
  • Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?.
  • ChemicalBook. (2025). butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.
  • Oxford Academic. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • USP Store. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate (25 mg).
  • Moravek. (n.d.). How Purification Differs Between Chemical Research Fields.
  • Sigma-Aldrich. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard.
  • Pharmaffiliates. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate (1082901).
  • Sigma-Aldrich. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard.

Sources

Overcoming resistance to Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Overcoming Resistance to Bortezomib

A Senior Application Scientist's Guide for Researchers

Introduction

Welcome to the technical support center for researchers encountering resistance to the proteasome inhibitor Bortezomib (Velcade®). While your query specified "Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate," this compound is not found in the current scientific literature. Therefore, this guide has been structured around Bortezomib, a first-in-class proteasome inhibitor, to provide a scientifically robust and actionable framework for addressing the common and complex challenge of drug resistance.[1][2] The principles, troubleshooting steps, and protocols detailed here are widely applicable to studying resistance mechanisms for various targeted therapies.

As researchers, we understand that encountering drug resistance is not a failure of the experiment but rather an opportunity to uncover deeper biological mechanisms. This guide is designed to be your partner in that process, providing both high-level strategy and detailed, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental questions surrounding the development of Bortezomib resistance.

Q1: My cells were initially sensitive to Bortezomib, but now they are growing at concentrations that were previously cytotoxic. What is happening?

A1: You are likely observing acquired resistance, a common phenomenon in cancer therapy.[3][4] Initially, Bortezomib effectively inhibits the 26S proteasome, a complex responsible for degrading ubiquitinated proteins.[2][5] This inhibition disrupts cellular homeostasis, prevents the degradation of pro-apoptotic factors, and ultimately triggers programmed cell death.[6][7]

Over time, under the selective pressure of the drug, a subpopulation of cells can develop mechanisms to evade its effects. This can happen through several key molecular adaptations:

  • Target Modification: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome that Bortezomib binds to, can reduce the drug's binding affinity.[3][8][9]

  • Target Overexpression: Cells may increase the expression of the proteasome subunits, effectively creating more targets and requiring a higher drug concentration to achieve the same level of inhibition.[9][10][11]

  • Activation of Pro-Survival Pathways: Cells can upregulate anti-apoptotic pathways (e.g., Bcl-2 family proteins) or stress response pathways that counteract the toxic effects of proteasome inhibition.[8][10]

  • Reduced Intracellular Drug Concentration: Though less common for Bortezomib, some cells can increase the expression of drug efflux pumps that actively remove the compound from the cell.[12]

Q2: What is the primary mechanism of action for Bortezomib that I should be assaying to confirm its activity?

A2: Bortezomib's primary mechanism is the reversible inhibition of the chymotrypsin-like activity associated with the β5 subunit of the 20S proteasome core.[1][3][8] Therefore, the most direct functional assay is a Proteasome Activity Assay . This is a crucial first step to confirm that the drug is engaging its target in both your sensitive and potentially resistant cells. A lack of inhibition in resistant cells at a given concentration points towards a target-level resistance mechanism (e.g., mutation or overexpression).

Q3: Are there different types of resistance I should be aware of?

A3: Yes, it's useful to distinguish between two main types:

  • Intrinsic Resistance: The cancer cells are resistant to Bortezomib from the outset, even without prior exposure. This was observed in a Phase II trial where only 35% of patients with relapsed refractory multiple myeloma responded to the treatment, indicating a significant portion had intrinsic resistance.[13]

  • Acquired Resistance: Resistance develops over a period of continuous or intermittent treatment. This is what you are likely observing in your cell culture model.

Understanding which type you are dealing with can guide your experimental strategy.

Part 2: Troubleshooting Guide - The "What Now?"

This section provides a logical workflow for when your experimental results deviate from the expected, specifically when you suspect resistance.

Issue: The IC50 of Bortezomib in my cell line has significantly increased.

Your first step is to systematically validate this observation and then begin to investigate the underlying cause.

dot graph TD{ subgraph "Phase 1: Confirmation & Characterization" A["Observe Increased IC50"] --> B{"Is this a consistent, reproducible shift?"}; B -- "Yes" --> C["Perform Dose-Response Curve & Calculate Resistance Index (RI)"]; B -- "No" --> D["Troubleshoot Assay:\n- Check drug viability/storage\n- Verify cell counting method\n- Rule out contamination"]; C --> E["Establish and Bank Resistant Cell Line"]; end

} Workflow for Investigating Bortezomib Resistance.

Quantitative Data Summary: Characterizing Resistance

When you establish a resistant cell line, it is critical to quantify the degree of resistance. The Resistance Index (RI) is the standard metric.

Cell Line PairParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Fold Change
DLD1 vs. DLD1-PS-341-R<25 nM>200 nM>8>8-fold[13]
KM3 vs. KM3/BTZ17.8 nM351.2 nM19.7~20-fold[14]
U266 vs. U266/velR(Varies)(Varies)1.51.5-fold[15]
RPMI-8226 vs. RPMI8226-R(Not specified)(Not specified)>5>5-fold[16]

Table 1: Examples of reported resistance indices for Bortezomib-resistant cell lines.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential experiments in your investigation.

Protocol 1: Generation of a Bortezomib-Resistant Cell Line

Rationale: To create a stable model for studying resistance mechanisms, a resistant cell line must be developed through gradual dose escalation. This method mimics the clinical development of acquired resistance.

Methodology:

  • Initial Seeding: Plate the parental (sensitive) cell line (e.g., RPMI-8226, U266) at a standard density.[16]

  • Sub-lethal Exposure: Begin by treating the cells with a low concentration of Bortezomib, typically around the IC20 (the concentration that inhibits growth by 20%).

  • Monitoring and Passaging: Monitor the cells daily. When the culture reaches 70-80% confluency and appears healthy, passage the cells. Maintain the same low concentration of Bortezomib in the fresh medium.[16]

  • Dose Escalation: Once the cells are proliferating consistently at the starting concentration (usually after 2-3 weeks), double the concentration of Bortezomib.

  • Repeat: Continue this cycle of adaptation and dose escalation. The process can take several months. The goal is to establish a cell line that can proliferate at a concentration that is 5- to 10-fold higher than the parental IC50.[16]

  • Validation and Banking: Once the resistant line is established, perform a full dose-response curve to determine its new, stable IC50. Cryopreserve multiple vials of the resistant cells (and the parental line from the same passage number) for future experiments.

Protocol 2: Proteasome Activity Assay (Fluorogenic)

Rationale: This assay directly measures the chymotrypsin-like activity of the proteasome, which is Bortezomib's primary target. Comparing the inhibition profile between sensitive and resistant cells is a critical first diagnostic step.

Methodology:

  • Cell Lysis: Harvest both parental and resistant cells. Lyse the cells in a buffer that preserves proteasome activity (e.g., a non-denaturing lysis buffer).

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate from each cell line to multiple wells.

  • Drug Incubation: Add varying concentrations of Bortezomib to the wells. Include a "no drug" control. Incubate for 15-30 minutes at 37°C to allow the drug to bind to the proteasome.

  • Substrate Addition: Add a fluorogenic proteasome substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-AMC).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (as the AMC group is cleaved from the substrate) over time. The rate of fluorescence increase is proportional to the proteasome activity.

  • Data Analysis: Calculate the rate of reaction for each condition. Normalize the activity in the drug-treated wells to the "no drug" control for each cell line. Plot the percent inhibition versus Bortezomib concentration to compare the inhibitory profiles.

Protocol 3: Investigating Combination Strategies to Overcome Resistance

Rationale: A key strategy to overcome resistance is to co-administer a second agent that targets the specific escape mechanism the cells have developed.[17][18]

Methodology:

  • Hypothesis-Driven Selection: Based on your mechanistic findings (from Part 2), select a combination agent.

    • If you suspect upregulation of pro-survival Bcl-2 , use a Bcl-2 inhibitor (e.g., Venetoclax).

    • If you observe increased autophagy , use an autophagy inhibitor (e.g., Chloroquine or Hydroxychloroquine).

    • If target modification is present, test a next-generation proteasome inhibitor that may have a different binding mechanism (e.g., Carfilzomib, an irreversible inhibitor).[8][9][19]

  • Matrix Titration: Perform a two-drug dose-response matrix. In a 96-well plate, titrate Bortezomib along the x-axis and the combination agent along the y-axis.

  • Cell Viability Assay: After a set incubation period (e.g., 48-72 hours), measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).

  • Synergy Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergistic effect (the combination is more effective than the sum of the individual drugs).

    • CI = 1: Additive effect.

    • CI > 1: Antagonistic effect.

A synergistic result provides strong evidence that you have correctly identified and targeted the resistance mechanism. Preclinical studies have shown that combining Bortezomib with agents like BET inhibitors or lenalidomide can overcome resistance in certain contexts.[20]

Part 4: Visualizing Resistance Pathways

Understanding the molecular pathways involved is key to designing rational experiments.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Core Mechanisms of Bortezomib Action and Resistance.

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Institutes of Health. [Link]

  • The resistance mechanisms of proteasome inhibitor bortezomib. PubMed Central. [Link]

  • Bortezomib. Wikipedia. [Link]

  • What is the mechanism of Bortezomib? Patsnap Synapse. [Link]

  • Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. [Link]

  • Bortezomib. StatPearls - NCBI Bookshelf. [Link]

  • Mechanisms of Bortezomib resistance in selected Bortezomib-resistant DLD1 cell line. Cancer Research. [Link]

  • Combination Therapy of Bortezomib with Novel Targeted Agents: An Emerging Treatment Strategy. AACR Journals. [Link]

  • Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. PubMed Central. [Link]

  • The resistance mechanisms of proteasome inhibitor bortezomib. ResearchGate. [Link]

  • Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. JNCI - Oxford Academic. [Link]

  • Bortezomib in Combination With Other Therapies for the Treatment of Multiple Myeloma. Seminars in Oncology. [Link]

  • Emerging Therapeutic Strategies for Overcoming Proteasome Inhibitor Resistance. Advances in Cancer Research. [Link]

  • Combo may overcome bortezomib resistance in MCL. MDedge. [Link]

  • Bortezomib in combination with other therapies for the treatment of multiple myeloma. Utrecht University. [Link]

  • A drug repurposing strategy for overcoming human multiple myeloma resistance to standard-of-care treatment. National Institutes of Health. [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma. PubMed Central. [Link]

  • Overcoming bortezomib resistance in multiple myeloma. Oncology and Cancer Case Reports. [Link]

  • Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies. PubMed Central. [Link]

  • Establishment and characterization of bortezomib-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce bortezomib-induced apoptosis. National Institutes of Health. [Link]

  • DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis. PubMed Central. [Link]

  • The Establishment of Bortezomib Resistant Myeloma Cell Line KM3/BTZ and Explore the Resistance Mechanism. ResearchGate. [Link]

  • High-content microscopy reveals a morphological signature of bortezomib resistance. bioRxiv. [Link]

  • Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model. PubMed Central. [Link]

  • Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. MDPI. [Link]

  • Investigating the mechanisms underlying Bortezomib resistance. bioRxiv. [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS No. 32643-00-8). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows and encountering challenges related to cellular toxicity. As a structural analog of compounds with known biological activity, understanding and mitigating its cytotoxic effects is paramount for obtaining reliable and translatable data.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during in vitro experiments with Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Q1: I'm observing high levels of cytotoxicity even at low concentrations of the compound. What are the initial troubleshooting steps?

A1: Unexpectedly high cytotoxicity can stem from several factors. Here’s a systematic approach to diagnose the issue:

  • Confirm Compound Integrity and Purity:

    • Source Verification: Ensure the compound is from a reputable supplier and has a certificate of analysis (CoA). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is available from suppliers like LGC Standards and USP.[1]

    • Proper Storage: Verify that the compound has been stored under the recommended conditions (e.g., 2-8°C) to prevent degradation.

    • Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions. If using frozen stocks, avoid multiple freeze-thaw cycles.[2]

  • Evaluate Your Cell Culture System:

    • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range. Over-confluent or unhealthy cells are more susceptible to chemical insults.[2]

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can sensitize cells to cytotoxic effects.

  • Re-evaluate Experimental Parameters:

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) should be non-toxic to your cells, typically below 0.5%.[2][3] Always include a vehicle control (media with the same solvent concentration) in your experiments.[4]

    • Incubation Time: The observed cytotoxicity may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[2][4]

Q2: My compound is precipitating in the cell culture medium. How can I resolve this?

A2: Compound precipitation is a frequent issue with hydrophobic molecules and can lead to inconsistent results and physical damage to cells.[2]

  • Solubility Assessment: Determine the solubility limit of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in your specific culture medium.

  • Formulation Strategies:

    • Use of Solubilizing Agents: While DMSO is common, other biocompatible solvents or solubilizing agents can be tested.

    • Pre-warming Solutions: Gently pre-warm the compound solution to 37°C before adding it to the culture medium to prevent thermal shock-induced precipitation.[5]

    • Advanced Formulations: For persistent solubility issues, consider drug delivery systems like encapsulation in nanoparticles or liposomes, which can improve solubility and reduce systemic toxicity.[4][6] The nanoprecipitation method is a straightforward technique for encapsulating hydrophobic drugs.[6]

Q3: My cytotoxicity assay results are not reproducible between experiments. What should I check?

A3: Lack of reproducibility is a critical issue that undermines data reliability. Key factors to standardize include:

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Ensure a uniform cell seeding density across all wells and experiments.[4][5] Using a cell counter for accuracy is highly recommended.

  • Reagent Preparation: Prepare fresh reagents for each experiment. If this is not feasible, ensure that stored reagents are aliquoted to avoid repeated freeze-thaw cycles.[2]

  • Consistent Timelines: Standardize all incubation times, from initial cell seeding to compound treatment and final assay steps.[2]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations. A common practice is to fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis.[2][5]

Q4: My absorbance/fluorescence readings in the control (untreated) wells are unexpectedly high or low. What could be the cause?

A4: Issues with control wells indicate a problem with the assay setup or the cells themselves.

  • High Background Signal:

    • Media Components: Phenol red in culture media can interfere with certain colorimetric and fluorescent assays.[7] Consider using phenol red-free media if this is the case.

    • Serum LDH Activity: If using an LDH assay, the serum in your culture media might have high endogenous lactate dehydrogenase activity.[2]

    • Forceful Pipetting: Overly aggressive pipetting can damage cell membranes and cause premature leakage of cellular components, leading to a high background in LDH assays.[2][8]

  • Low Signal:

    • Insufficient Cell Number: The cell density may be too low to generate a robust signal. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[2]

    • Reagent Issues: Ensure that your assay reagents have not expired and have been stored correctly.

Part 2: Mechanistic Insights & Potential Pathways

While specific mechanistic data for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is limited, we can infer potential mechanisms of cytotoxicity based on its chemical structure, which includes a phenoxybenzoate moiety. Derivatives of this class and other similar structures have been shown to induce cell death through several pathways.[5][9][10]

Potential Mechanisms of Cytotoxicity:

  • Induction of Oxidative Stress: The phenoxy group can be a source of reactive oxygen species (ROS) generation. An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[11][12] Oxidative stress has been shown to induce ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation.[13]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, the mitochondrion is a primary target for cytotoxic compounds. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and leading to apoptosis.[12]

  • Apoptosis Induction: Many small molecules induce programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[5][14]

Signaling Pathway Diagram:

Cytotoxicity_Pathway Compound Butyl 3-aminosulphonyl- 5-butylamino-4-phenoxybenzoate ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Directly Targets OxidativeStress Oxidative Stress ROS->OxidativeStress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath OxidativeStress->Mitochondria LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation LipidPeroxidation->CellDeath Ferroptosis Caspase Caspase Activation CytochromeC->Caspase Caspase->Apoptosis

Caption: Potential cytotoxicity pathways of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

Part 3: Experimental Protocols & Data Interpretation

This section provides standardized protocols for assessing cytotoxicity and guidance on interpreting the resulting data.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cells of interest

  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Cells of interest

  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

  • 96-well plates

  • Complete culture medium

  • Commercially available LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Interpretation & Presentation

Example Data Table: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity.

Cell LineIncubation Time (hours)IC50 (µM) - Example Data
HEK2932475.2
HEK2934848.5
HeLa2462.8
HeLa4835.1

Note: These are example values. The actual IC50 will vary depending on experimental conditions.[4]

Workflow for Troubleshooting Cytotoxicity Assays

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result CheckCompound Check Compound Integrity (Purity, Storage, Fresh Stock) Start->CheckCompound CheckCells Assess Cell Health (Passage #, Morphology, Mycoplasma) Start->CheckCells CheckAssay Review Assay Parameters (Solvent %, Incubation Time, Density) Start->CheckAssay Precipitation Is Compound Precipitating? CheckAssay->Precipitation Solubility Optimize Solubility (Formulation, Pre-warming) Precipitation->Solubility Yes Reproducibility Results Reproducible? Precipitation->Reproducibility No Solubility->Reproducibility Standardize Standardize Protocol (Seeding, Timelines, Reagents) Reproducibility->Standardize No Mechanistic Proceed to Mechanistic Studies (ROS, Apoptosis Assays) Reproducibility->Mechanistic Yes Standardize->Start Re-run Experiment End Reliable Data Mechanistic->End

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity results.

Part 4: Advanced Strategies to Minimize Cytotoxicity

If standard troubleshooting and protocol optimization are insufficient, consider these advanced strategies:

  • Co-treatment with Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine, can mitigate cytotoxicity driven by oxidative stress.[4][15]

  • Modulation of Cell Culture Conditions:

    • Serum Concentration: Reducing the serum concentration during the assay can sometimes decrease non-specific toxicity.[2]

    • Cell Cycle Arrest: For certain applications, inducing cell cycle arrest using small molecule inhibitors can control cell growth and potentially reduce susceptibility to cytotoxic agents.[16]

  • Drug Delivery Systems: As mentioned for solubility, encapsulating Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in systems like nanoparticles or liposomes can control its release, reduce the effective concentration exposed to cells at any given time, and minimize systemic toxicity.[4][17]

By systematically applying the principles and protocols outlined in this guide, researchers can better understand, control, and mitigate the cytotoxic effects of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, leading to more accurate and reliable experimental outcomes.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Journal of Drug Delivery Science and Technology, 69, 103134.
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Gholampour, F., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Pharmaceutical Chemistry Journal, 55(5), 478-485.
  • Hasani, A., et al. (2018). Delivery of Hydrophobic Anticancer Drugs by Hydrophobically Modified Alginate Based Magnetic Nanocarrier. Industrial & Engineering Chemistry Research, 57(38), 12845-12853.
  • SIELC Technologies. (2018). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. Retrieved from [Link]

  • Stoker, T. E., et al. (2012). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. Toxicology Letters, 213(2), 240-245.
  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery Science and Technology, 87, 104804.
  • Tan, S. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Li, Y., et al. (2024). Advances in Sprayable Hydrogel Formulations for Cancer Management. International Journal of Nanomedicine, 19, 137-156.
  • Van den Berghe, W., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(7), 1547-1559.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • Liu, Q., et al. (2023).
  • Sgarbossa, A., et al. (2016). Oxidative Stress to Promote Cell Death or Survival. Oxidative Medicine and Cellular Longevity, 2016, 5906275.
  • Schmitt, V. H., et al. (2022). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 13, 908198.
  • Pan, X., et al. (2016). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 113(6), 1344-1355.
  • Advent Chembio. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. Retrieved from [Link]

  • Ikhlas, S., Usman, A., & Ahmad, M. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229-236.
  • Powers, K., et al. (2006). Assessing nanotoxicity in cells in vitro. Methods in Molecular Biology, 317, 51-69.
  • Chen, Q., et al. (2024).
  • ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. Retrieved from [Link]

  • Minotti, G., et al. (1999). Role of drug metabolism in the cytotoxicity and clinical efficacy of anthracyclines. Drug Metabolism Reviews, 31(1), 51-69.
  • Dou, J., et al. (2024). Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. Antioxidants, 13(2), 220.
  • Wujec, M., et al. (2021).
  • Valente, M. J., et al. (2025). The cytotoxicity of synthetic cathinones on dopaminergic-differentiated SH-SY5Y neuroblastoma cell line: Exploring the role of β-keto metabolic reduction. Food and Chemical Toxicology, 195, 115658.
  • Kanno, S., et al. (2006). Regulation of Cell Survival and Death Signals Induced by Oxidative Stress. Biological & Pharmaceutical Bulletin, 29(4), 649-654.
  • Santini, C., et al. (2017). Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells. Oncotarget, 8(22), 36289-36306.
  • Tan, S., et al. (1998). Oxidative stress induces a form of programmed cell death with characteristics of both apoptosis and necrosis in neuronal cells. Journal of Neurochemistry, 71(1), 95-105.

Sources

Validation & Comparative

Comparative Guide to the Target Validation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic Confirmation

The chemical structure of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate bears a striking resemblance to Bumetanide , a potent loop diuretic. Bumetanide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter 2 (NKCC2), also known as Solute Carrier Family 12 Member 1 (SLC12A1). This transporter is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle, where it plays a critical role in salt reabsorption.

Given this structural analogy, our central hypothesis is that NKCC2 is the primary molecular target of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate . The presence of the butyl ester suggests this compound may act as a prodrug, potentially being hydrolyzed by intracellular esterases to a bumetanide-like active acid form. Our validation strategy will, therefore, consistently compare the investigational compound with Bumetanide as a reference control.

Part 1: Validating Direct Target Engagement

The foundational step in target validation is to unequivocally demonstrate that the compound physically interacts with its intended target protein. We will employ two orthogonal, high-confidence methods: a biophysical assay in a native membrane preparation and a target engagement assay in intact cells.

Methodology 1: Competitive Radioligand Binding Assay

This classic pharmacological technique measures the ability of our test compound to displace a known, radioactively labeled ligand ([³H]-Bumetanide) from its binding site on the target protein. This provides a quantitative measure of binding affinity (Ki).

Experimental Rationale: A competitive binding assay is a direct measure of interaction at a specific binding site. By using membrane preparations from cells overexpressing NKCC2, we can assess binding in a more native lipid environment than with purified protein. We will test both the parent ester compound and its potential hydrolyzed acid metabolite, as hydrolysis may be required for activity.

Step-by-Step Protocol: Radioligand Binding

  • Prepare Membranes: Culture HEK293 cells stably overexpressing human NKCC2. Harvest cells, homogenize in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in an appropriate binding buffer.

  • Set up Assay: In a 96-well plate, combine a fixed concentration of [³H]-Bumetanide (e.g., 2-5 nM) with varying concentrations of the test compound (Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate), the potential hydrolyzed metabolite, or unlabeled Bumetanide (positive control).

  • Incubate: Add the NKCC2-expressing membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Separate Bound from Free: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The filter traps the membranes (with bound radioligand) while the unbound radioligand passes through.

  • Quantify: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement within a live, intact cellular environment. The principle is that a ligand binding to its target protein confers thermal stability to the protein. This change in the melting temperature (Tm) is a direct proxy for target engagement.

Experimental Rationale: Unlike assays on isolated proteins or membranes, CETSA® confirms that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm. This provides crucial, physiologically relevant evidence of target interaction.

Step-by-Step Protocol: CETSA®

  • Cell Treatment: Seed HEK293-NKCC2 cells and treat with either vehicle (e.g., 0.1% DMSO) or the test compound at a high concentration (e.g., 10-30 µM) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble NKCC2 remaining at each temperature using a method like Western Blot or an ELISA-based approach.

  • Data Analysis: Plot the percentage of soluble NKCC2 against temperature for both vehicle- and compound-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm (ΔTm) between the treated and vehicle samples indicates the degree of thermal stabilization and thus target engagement.

Comparative Data Summary (Hypothetical Results)
CompoundBinding Affinity (Ki) [nM]CETSA® Thermal Shift (ΔTm) [°C]
Bumetanide (Control) 15.2+4.1
Compound X (Parent Ester) > 10,000+0.2
Compound X (Hydrolyzed Acid) 21.5+3.8

Interpretation: These hypothetical results would strongly support our hypothesis. The parent ester ("Compound X") shows no significant binding or thermal stabilization, while its hydrolyzed acid form demonstrates a binding affinity and target engagement profile nearly identical to the reference compound, Bumetanide. This suggests Compound X is indeed a prodrug that requires intracellular activation.

Part 2: Confirmation of Functional Cellular Activity

Demonstrating direct binding is necessary but not sufficient. We must also prove that this binding event leads to the expected functional outcome—the inhibition of ion transport.

Methodology: ⁸⁶Rb⁺ Influx Assay

This assay directly measures the functional activity of NKCC2. Since ⁸⁶Rb⁺ is a radioactive isotope of rubidium, it serves as a convenient and well-validated surrogate for potassium (K⁺) in transport studies. Inhibition of NKCC2 will result in a decreased influx of ⁸⁶Rb⁺ into the cells.

Experimental Rationale: This assay provides a direct readout of the physiological function of the target. By measuring the dose-dependent inhibition of ion flux, we can determine the compound's cellular potency (IC50) and compare it directly to Bumetanide.

Step-by-Step Protocol: ⁸⁶Rb⁺ Influx Assay

  • Cell Seeding: Plate HEK293-NKCC2 cells in 96-well plates and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells and pre-incubate them in a low-Cl⁻ buffer to stimulate NKCC2 activity. During this step, add varying concentrations of the test compounds (Compound X, its hydrolyzed form, or Bumetanide) or vehicle.

  • Initiate Influx: Start the transport assay by adding an uptake buffer containing ⁸⁶Rb⁺ and a normal concentration of other ions (Na⁺, Cl⁻).

  • Stop Influx: After a short period (e.g., 2-5 minutes), terminate the influx by rapidly washing the cells with a cold, isotope-free stop buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive influx by subtracting the counts in the presence of a maximal concentration of bumetanide from all other values. Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50.

Comparative Potency Data (Hypothetical Results)
CompoundCellular Potency (IC50) [nM]
Bumetanide (Control) 35.8
Compound X (Parent Ester) 41.2
Compound X (Hydrolyzed Acid) 38.5

Interpretation: These results would show that both the parent compound and its hydrolyzed form are potent inhibitors of NKCC2 function in a cellular context. The similar IC50 values suggest that the parent ester is efficiently converted to the active acid form within the cells during the assay pre-incubation period.

Part 3: Definitive Genetic Validation using CRISPR/Cas9

The gold standard for target validation is to demonstrate that the compound's activity is entirely dependent on the presence of the target protein. Gene editing with CRISPR/Cas9 allows us to create a clean experimental system to test this.

Experimental Rationale: By creating a cell line in which the target gene (SLC12A1) is knocked out, we can perform a differential experiment. If the compound's effect (inhibition of ⁸⁶Rb⁺ influx) is abolished in the knockout cells compared to their wild-type counterparts, it provides definitive evidence that NKCC2 is the relevant target.

Workflow: CRISPR-mediated Target Validation

The logical flow for this definitive validation is outlined below.

G cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells wt_cells HEK293-NKCC2 Cells wt_treat Treat with Compound X wt_cells->wt_treat wt_assay Measure ⁸⁶Rb⁺ Influx wt_treat->wt_assay wt_result Result: Influx is Inhibited wt_assay->wt_result conclusion Conclusion: Compound X activity is NKCC2-dependent wt_result->conclusion ko_cells SLC12A1 KO Cells ko_treat Treat with Compound X ko_cells->ko_treat ko_assay Measure ⁸⁶Rb⁺ Influx ko_treat->ko_assay ko_result Result: Influx is NOT Inhibited ko_assay->ko_result ko_result->conclusion start Design gRNA targeting SLC12A1 (NKCC2) transfect Transfect WT cells with Cas9 and gRNA start->transfect isolate Isolate and validate clonal KO cell lines (Western Blot, Sequencing) transfect->isolate

Caption: Workflow for validating NKCC2 as the target using CRISPR/Cas9 knockout.

Part 4: Selectivity and Off-Target Profiling

A crucial final step is to assess the compound's selectivity. The most closely related isoform to NKCC2 is NKCC1 (SLC12A2), which is ubiquitously expressed and involved in different physiological processes. Differentiating between these two is key.

Methodology: The ⁸⁶Rb⁺ influx assay can be repeated in a cell line expressing NKCC1 (e.g., HT-29 cells). Comparing the IC50 values for NKCC1 and NKCC2 provides a direct measure of isoform selectivity.

Comparative Selectivity Data (Hypothetical Results)
CompoundNKCC2 IC50 [nM]NKCC1 IC50 [nM]Selectivity Index (NKCC1/NKCC2)
Bumetanide (Control) 35.8450~12.5x
Compound X (Parent Ester) 41.2520~12.6x

Interpretation: These data would indicate that Compound X maintains the same selectivity profile as Bumetanide, preferentially inhibiting the kidney-specific NKCC2 isoform over the more widespread NKCC1. This is a desirable property for a diuretic, as it may reduce the potential for side effects associated with inhibiting NKCC1 in other tissues.

Conclusion

This systematic, multi-faceted approach provides a robust and trustworthy pathway to validate the target of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. By combining direct binding assays (Radioligand Binding, CETSA®), functional cellular assays (⁸⁶Rb⁺ Influx), and definitive genetic knockout studies (CRISPR/Cas9), we can build an unassailable case. The comparative data against the known NKCC2 inhibitor, Bumetanide, provides essential context for potency and selectivity. This validation cascade ensures that the mechanistic foundation for any further drug development is sound, meeting the highest standards of scientific integrity.

References

  • Haas, M., & Forbush, B., 3rd (1998). The Na-K-Cl cotransporters. Journal of bioenergetics and biomembranes, 30(2), 161–172. [Link]

  • Russell J. M. (2000). Sodium-potassium-chloride cotransport. Physiological reviews, 80(1), 211–276. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Isenring, P., & Forbush, B. (1997). Ion and bumetanide binding by the Na-K-Cl cotransporter. Stoichiometry and role of chloride. The Journal of biological chemistry, 272(39), 24556–24563. [Link]

A Comparative Guide to Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and Known Diuretic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a derivative of the potent loop diuretic Bumetanide, against its parent compound and other established diuretic agents. We will delve into the mechanistic nuances, inhibitory potencies, and selectivity profiles of these compounds, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is chemically identified as the butyl ester of Bumetanide[1][2]. As an ester, it is reasonable to hypothesize that it may function as a prodrug of Bumetanide, undergoing hydrolysis in vivo to release the active diuretic agent. This guide will, therefore, compare its inferred activity profile with that of Bumetanide, another prominent loop diuretic, Furosemide, and a diuretic from a different mechanistic class, the carbonic anhydrase inhibitor Acetazolamide.

Mechanism of Action: A Tale of Two Transporters

The primary mechanism of action for loop diuretics like Bumetanide and Furosemide is the inhibition of the Na-K-2Cl cotransporter (NKCC), a protein crucial for ion reabsorption in the kidneys. There are two major isoforms of this transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found predominantly in the kidney's thick ascending limb of the loop of Henle[3]. Inhibition of NKCC2 leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water, resulting in diuresis.

In contrast, Acetazolamide acts on a different target: carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting carbonic anhydrase in the proximal convoluted tubule, Acetazolamide reduces the reabsorption of bicarbonate, leading to a mild diuretic effect[4][5].

G cluster_loop Loop Diuretics cluster_cai Carbonic Anhydrase Inhibitors Bumetanide Bumetanide NKCC2 Inhibition NKCC2 Inhibition Bumetanide->NKCC2 Inhibition blocks Furosemide Furosemide Furosemide->NKCC2 Inhibition blocks Butyl Ester (Prodrug) Butyl Ester (Prodrug) Butyl Ester (Prodrug)->Bumetanide Hydrolysis Diuresis Diuresis NKCC2 Inhibition->Diuresis causes Acetazolamide Acetazolamide Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Acetazolamide->Carbonic Anhydrase Inhibition blocks Reduced Bicarbonate Reabsorption Reduced Bicarbonate Reabsorption Carbonic Anhydrase Inhibition->Reduced Bicarbonate Reabsorption leads to Mild Diuresis Mild Diuresis Reduced Bicarbonate Reabsorption->Mild Diuresis results in

Caption: Comparative Signaling Pathways of Diuretic Agents.

Comparative Inhibitory Potency

A critical aspect of drug comparison is the quantitative assessment of their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Bumetanide, Furosemide, and Acetazolamide against their respective targets.

CompoundTargetIC50Reference(s)
BumetanideNKCC1/NKCC2~330 nM (pIC50 = 6.48)[3]
FurosemideNKCC1/NKCC2~7.0 µM (pIC50 = 5.15)[3]
AcetazolamideCarbonic Anhydrase IX30 nM[6][7]
AcetazolamideCarbonic Anhydrase II130 nM[7]

From this data, it is evident that Bumetanide is significantly more potent than Furosemide in inhibiting the Na-K-2Cl cotransporter, with some studies suggesting it is approximately 40 times more potent on a weight basis[8][9][10]. Acetazolamide exhibits high potency against its target, carbonic anhydrase, with nanomolar IC50 values.

Selectivity Profile

While loop diuretics are potent inhibitors of NKCC2, they also inhibit NKCC1. When NKCC1 is in an activated state, loop diuretics show little to no selectivity between the two isoforms[3]. This lack of selectivity can lead to off-target effects, as NKCC1 is involved in various physiological processes outside the kidney[11][12].

Carbonic anhydrase inhibitors also exhibit isoform-dependent inhibition. There are several isoforms of carbonic anhydrase, and the inhibitory profile of a compound across these isoforms can influence its therapeutic applications and side effects[6][7].

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Na-K-2Cl Cotransporter (NKCC) Inhibition Assay using ⁸⁶Rb⁺ Uptake

This protocol is a robust method for quantifying the inhibitory activity of compounds against NKCC1 and NKCC2.

Materials:

  • HEK-293 cells stably expressing human NKCC1 or NKCC2

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • Ouabain (to inhibit Na⁺/K⁺-ATPase)

  • Bumetanide (as a positive control)

  • Test compounds (e.g., Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate)

  • ⁸⁶RbCl (radioactive tracer for K⁺)

  • Non-radioactive RbCl

  • Uptake buffer (e.g., 140 mM NaCl, 5 mM RbCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, 5 mM glucose, pH 7.4)

  • Wash buffer (ice-cold PBS with 100 µM bumetanide)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate the NKCC-expressing HEK-293 cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with PBS and pre-incubate for 10 minutes at 37°C in uptake buffer containing 1 mM ouabain and the desired concentration of the test compound or control.

  • Initiate Uptake: Add the uptake buffer containing ⁸⁶RbCl (final concentration ~1 µCi/mL) to each well and incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a high concentration of bumetanide (e.g., 100 µM) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start plate_cells Plate NKCC-expressing cells start->plate_cells end End pre_incubate Pre-incubate with ouabain and test compound plate_cells->pre_incubate add_tracer Add ⁸⁶RbCl tracer pre_incubate->add_tracer incubate Incubate at 37°C add_tracer->incubate terminate Terminate uptake with cold wash buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count calculate_ic50 Calculate IC50 scintillation_count->calculate_ic50 calculate_ic50->end

Caption: Workflow for the ⁸⁶Rb⁺ Uptake Assay.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for measuring the inhibition of carbonic anhydrase activity[4][13][14].

Materials:

  • Purified human carbonic anhydrase isoform (e.g., CA II or CA IX)

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (as a positive control)

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of p-NPA in acetonitrile. Prepare serial dilutions of the test compounds and Acetazolamide in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and the test compound or control to the respective wells. Include a blank well with no enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the p-NPA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, as a butyl ester of Bumetanide, is anticipated to exhibit a pharmacological profile similar to its parent compound following in vivo hydrolysis. The comparative analysis presented here highlights the significant potency advantage of Bumetanide over Furosemide in inhibiting the Na-K-2Cl cotransporter. In contrast, Acetazolamide offers a distinct mechanism of action by targeting carbonic anhydrase. The provided experimental protocols serve as a valuable resource for researchers seeking to further characterize these and other novel diuretic agents. Future studies should focus on determining the in vitro and in vivo activity of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate to confirm its potential as a prodrug and to fully elucidate its therapeutic potential.

References

  • Brater, D. C., Chennavasin, P., Day, B., Burdette, A., & Anderson, S. (1983). Bumetanide and furosemide. Clinical Pharmacology & Therapeutics, 34(2), 207-213.
  • Dr.Oracle. (2025, March 11). What is the difference between Bumetanide (Bumetanide) and Furosemide (Frusemide)?
  • Ward, A., & Heel, R. C. (1984). Disposition and response to bumetanide and furosemide. The American journal of cardiology, 54(7), 7-13.
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • MedchemExpress.com. (n.d.). Acetazolamide | CA IX Inhibitor.
  • Dr.Oracle. (2025, November 16). What is the difference between Furosemide and Bumetanide in diuretic therapy?
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Nappi, J. M., & Rodgers, J. E. (2013). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. Pharmacy Practice (Granada), 11(1), 45–50.
  • Selleck Chemicals. (n.d.). Acetazolamide | Carbonic Anhydrase inhibitor | CAS 59-66-5.
  • Hannaert, P., Alvarez-Guerra, M., Pirot, D., Nazaret, C., & Garay, R. P. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Naunyn-Schmiedeberg's archives of pharmacology, 365(3), 193–199.
  • Abcam. (n.d.). Carbonic-Anhydrase-CA-Inhibitor-Screening-Kit-protocol-book-v2d-ab283387.docx.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Delpire, E., & Stum, M. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.
  • Hall, J. E., & Guyton, A. C. (2016). Guyton and Hall textbook of medical physiology. Elsevier.
  • PubChem. (n.d.). Bumetanide-d5 Butyl Ester.
  • Haas, M., & McManus, T. J. (1983). Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site. American Journal of Physiology-Cell Physiology, 245(3), C235-C240.
  • Lytle, C., & Forbush, B. (1992). The Na-K-Cl cotransport protein of shark rectal gland. II. Regulation by direct phosphorylation. The Journal of biological chemistry, 267(35), 25438–25443.
  • PubChem. (n.d.). Bumetanide.
  • Loffing, J., & Kaissling, B. (2003). Sodium and potassium transport in the collecting duct. Current opinion in nephrology and hypertension, 12(5), 531–537.
  • CymitQuimica. (n.d.). Bumetanide Butyl Ester.
  • Lytle, C., & McManus, T. J. (1997). Coordinate regulation of Na-K-2Cl cotransport and K-Cl cotransport by cell volume and protein phosphorylation. The Journal of general physiology, 109(3), 315–329.
  • Panet, R., & Atlan, H. (1991). Stimulation of bumetanide-sensitive Na+/K+/Cl- cotransport in normal and transformed cells by purified growth factors. The Journal of cell biology, 114(2), 337–342.
  • Payne, J. A., & Forbush, B. (1995). Alternatively spliced isoforms of the putative renal Na-K-Cl cotransporter are differentially distributed in the rabbit kidney.
  • Russell, J. M. (2000). Sodium-potassium-chloride cotransport. Physiological reviews, 80(1), 211–276.
  • Flatman, P. W. (2008). Cotransporters, WNKs and hypertension: an update. Clinical science (London, England : 1979), 114(11), 647–657.
  • PubChem. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate.
  • Dowd, B. F., & Forbush, B. (2003). PASK, a protein kinase related to the STE20 family, is a negative regulator of the Na-K-Cl cotransporter (NKCC1). The Journal of biological chemistry, 278(31), 28901–28907.
  • Gamba, G. (2005). Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiological reviews, 85(2), 423–493.
  • Kahle, K. T., Rinehart, J., & Lifton, R. P. (2008). WNK protein kinases: molecular insight into the pathogenesis of Gordon's hypertension syndrome.
  • Mercado, A., Berglund, J. J., & Mount, D. B. (2004). Functional expression of the human K-Cl cotransporter KCC3 in Xenopus laevis oocytes. American Journal of Physiology-Cell Physiology, 287(2), C439-C447.
  • Adragna, N. C., Di Fulvio, M., & Lauf, P. K. (2004). Regulation of K-Cl cotransport: from function to genes. The Journal of membrane biology, 201(3), 109–131.
  • Garay, R. P., Alvarez-Guerra, M., & Hannaert, P. (2001). Na+/K+/2Cl- cotransporter in vascular smooth muscle cells: a new pharmacological target for antihypertensive drugs. Current pharmaceutical design, 7(2), 113–128.

Sources

A Multi-Faceted Approach to Cross-Validating the Bioactivity of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive molecule is merely the prologue. The true scientific rigor lies in the comprehensive validation of its activity, mechanism of action, and specificity. This guide presents a robust, multi-tiered strategy for the cross-validation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate's biological activity. Drawing from its structural similarities to known sulfonamide-based inhibitors, we hypothesize that its primary target is a member of the carbonic anhydrase (CA) enzyme family.

This document is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a layered experimental approach. Our core principle is to build a self-validating cascade of evidence, moving from broad enzymatic activity to specific, biophysical interactions and culminating in confirmation of target engagement within a cellular environment.

The Logic of Orthogonal Validation

To build a compelling case for a compound's activity, we must interrogate its biological interactions from multiple, independent perspectives. A single assay, no matter how well-conducted, is susceptible to artifacts and may not fully recapitulate the compound's behavior in a complex biological system. Our cross-validation workflow is therefore designed to be orthogonal, with each successive experiment providing a different line of evidence to support or refute our central hypothesis.

G cluster_0 Experimental Workflow In Vitro\nEnzyme Inhibition In Vitro Enzyme Inhibition Biophysical\nCharacterization Biophysical Characterization In Vitro\nEnzyme Inhibition->Biophysical\nCharacterization Increasing Specificity & Confidence Cell-Based\nTarget Engagement Cell-Based Target Engagement Biophysical\nCharacterization->Cell-Based\nTarget Engagement Increasing Specificity & Confidence

Caption: A streamlined workflow for validating compound activity.

We will compare the performance of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (herein referred to as the "Test Compound") against Acetazolamide, a well-characterized, potent carbonic anhydrase inhibitor that will serve as our positive control.[1][2][3][4]

Level 1: Primary Validation via In Vitro Enzyme Inhibition

Our first step is to ascertain whether the Test Compound inhibits the enzymatic activity of a representative carbonic anhydrase isoform, such as the readily available human carbonic anhydrase II (hCA-II). A colorimetric assay based on the esterase activity of CA is a robust and high-throughput compatible method for this initial screen.[5][6]

Rationale

This assay provides a direct measure of the compound's ability to interfere with the enzyme's catalytic function.[5] It is a rapid and cost-effective method to determine if the compound possesses the hypothesized inhibitory activity and to quantify its potency in terms of an IC50 value.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution : Prepare a stock solution of recombinant human carbonic anhydrase II (hCA-II) in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 10-60 units/mL).

    • Substrate Solution : Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Compound Preparation : Prepare a 10 mM stock solution of the Test Compound and Acetazolamide in DMSO. Create a series of dilutions in DMSO to generate a dose-response curve.

  • Assay Procedure (96-well plate format) :

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate compound dilution (or DMSO for the vehicle control).

    • Add 20 µL of the hCA-II working solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording data every 30 seconds for 15 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Summary
CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
Test Compound hCA-IIColorimetric75
Acetazolamide (Positive Control) hCA-IIColorimetric12

Level 2: Biophysical Characterization of the Compound-Target Interaction

While an in vitro enzyme assay confirms functional inhibition, it does not provide direct evidence of binding to the target protein. To bridge this gap, we employ biophysical techniques that measure the physical interaction between the compound and the protein. This allows for a more nuanced understanding of the binding kinetics and thermodynamics.

A. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[7][8] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR provides invaluable kinetic information. A compound's efficacy can be influenced not just by its affinity (KD), but also by how quickly it binds to the target (on-rate) and how long it remains bound (off-rate). Comparing the kinetic profiles of the Test Compound and Acetazolamide can reveal important differences in their mechanisms of interaction.

G cluster_0 SPR Workflow Immobilize hCA-II on Sensor Chip Immobilize hCA-II on Sensor Chip Inject Compound (Analyte) Inject Compound (Analyte) Immobilize hCA-II on Sensor Chip->Inject Compound (Analyte) Measure Change in Refractive Index Measure Change in Refractive Index Inject Compound (Analyte)->Measure Change in Refractive Index Generate Sensorgram Generate Sensorgram Measure Change in Refractive Index->Generate Sensorgram Calculate ka, kd, KD Calculate ka, kd, KD Generate Sensorgram->Calculate ka, kd, KD

Caption: Workflow for SPR-based kinetic analysis.

  • Immobilization : Immobilize recombinant hCA-II onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis :

    • Prepare a series of dilutions of the Test Compound and Acetazolamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram.

    • After each injection, regenerate the sensor surface with a low pH buffer to remove the bound compound.

  • Data Analysis :

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka) and dissociation rate (kd).

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11]

ITC provides orthogonal confirmation of the binding affinity determined by SPR and reveals the thermodynamic drivers of the interaction.[12] Whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water molecules) can provide critical insights for lead optimization.[12]

  • Sample Preparation :

    • Dialyze recombinant hCA-II and the compounds into the same buffer (e.g., 50 mM phosphate buffer, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and compound solutions.

    • Degas all solutions before use.

  • Titration :

    • Fill the ITC sample cell with the hCA-II solution (e.g., 20 µM).

    • Fill the injection syringe with the compound solution (e.g., 200 µM).

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis :

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.

Expected Data Summary
CompoundTargetMethodKD (nM) [Hypothetical]ka (1/Ms) [Hypothetical]kd (1/s) [Hypothetical]ΔH (kcal/mol) [Hypothetical]-TΔS (kcal/mol) [Hypothetical]
Test Compound hCA-IISPR851.2 x 10^51.0 x 10^-2--
hCA-IIITC90---5.8-4.5
Acetazolamide (Positive Control) hCA-IISPR152.5 x 10^53.7 x 10^-3--
hCA-IIITC18---7.2-3.9

Level 3: Confirming Target Engagement in a Cellular Context

The ultimate validation of a compound's activity comes from demonstrating that it can bind to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

Rationale

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[13][14] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly assess target engagement.[14] This method accounts for cell permeability and potential off-target interactions, providing a more physiologically relevant measure of the compound's activity.[14][15]

G cluster_0 CETSA Workflow Treat cells with Compound Treat cells with Compound Heat cells to various temperatures Heat cells to various temperatures Treat cells with Compound->Heat cells to various temperatures Lyse cells Lyse cells Heat cells to various temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Quantify soluble target protein (e.g., Western Blot) Quantify soluble target protein (e.g., Western Blot) Separate soluble and aggregated proteins->Quantify soluble target protein (e.g., Western Blot)

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA
  • Cell Treatment :

    • Culture a suitable cell line endogenously expressing the target carbonic anhydrase isoform.

    • Treat the cells with the Test Compound, Acetazolamide, or a vehicle control for a defined period.

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target carbonic anhydrase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis :

    • Plot the percentage of soluble protein against temperature for each treatment condition to generate melting curves.

    • The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • To determine the cellular EC50, perform an isothermal dose-response experiment by treating cells with a range of compound concentrations at a fixed temperature (chosen from the melting curve) and quantify the amount of stabilized protein.

Expected Data Summary
CompoundTargetMethodTm Shift (°C) [Hypothetical]Cellular EC50 (µM) [Hypothetical]
Test Compound CA-IICETSA+4.51.2
Acetazolamide (Positive Control) CA-IICETSA+7.80.3

Synthesis and Conclusion

This tiered, cross-validation strategy provides a comprehensive and robust assessment of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate's activity as a carbonic anhydrase inhibitor. By systematically progressing from in vitro functional assays to detailed biophysical characterization and finally to cell-based target engagement, we can build a high degree of confidence in our findings.

The hypothetical data presented in the tables illustrates a scenario where the Test Compound is a bona fide inhibitor of carbonic anhydrase, albeit with slightly lower potency and different kinetic and thermodynamic properties compared to the well-established inhibitor, Acetazolamide. The convergence of data from these orthogonal assays—enzymatic inhibition, direct binding affinity and kinetics, and in-cell target engagement—constitutes a powerful and self-validating body of evidence. This rigorous approach is essential for making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • StatPearls Publishing. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Acetazolamide. Retrieved from [Link]

  • Gao, F., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • ConsensusPathDB. (n.d.). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved from [Link]

  • Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • StatPearls Publishing. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Liu, Y., et al. (2011). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 2(6), 436-440.
  • Martínez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Angapelly, S., et al. (2020). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. Molecules, 25(18), 4277.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • Davies, D. L., et al. (1986). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 32(5), 428-448.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Mittermaier, A., & Moitessier, N. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
  • Roche. (n.d.). BUMEX Brand of bumetanide TABLETS WARNING. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry.
  • Davis, T. L., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 291-299.
  • Wang, Y., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega, 8(5), 4785-4793.
  • Gundinger, T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 246-260.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 246-260.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122917, Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. Retrieved from [Link].

  • Li, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(21), 7380.
  • La Morte, V. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482.
  • Pharmacy D-E & C-T. (2021, October 28). Diuretics - Carbonic Anhydrase Inhibitors: Acetazolamide, Methazolamide & Dichlorphenamide [Video]. YouTube. [Link]

  • Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow [Video]. YouTube. [Link]

  • Holazo, M. C. (1983). The Pharmacokinetics And Pharmacodynamics Of Bumetanide (diuretics).
  • Scozzafava, A., et al. (1999). Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route. Journal of Medicinal Chemistry, 42(18), 3690-3700.
  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating dtpa tails and of their zinc complexes with powerful topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(4), 575-582.

Sources

A Comparative Benchmarking Guide: Evaluating Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate Against Standard-of-Care Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide addresses the benchmarking of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. It is critical to establish at the outset that this compound, also known as the butyl ester of Bumetanide, is a prodrug or derivative of the well-established loop diuretic, Bumetanide. As of the date of this publication, direct, peer-reviewed comparative studies benchmarking this specific ester against standard-of-care diuretics are not available in the public domain.

Therefore, this document serves a dual purpose. First, it establishes the therapeutic context by summarizing the pharmacology of the parent compound, Bumetanide, and the landscape of current standard-of-care diuretics. Second, it provides a comprehensive, technically detailed framework of experimental protocols and data interpretation standards necessary to conduct a rigorous head-to-head comparison. This guide is designed to be a foundational resource for researchers initiating such an evaluation, ensuring that the generated data is robust, reproducible, and clinically relevant.

Introduction: Therapeutic Landscape and Rationale for Comparison

Diuretics are a cornerstone in the management of fluid overload (edema) associated with heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[1][2][3] They primarily act by increasing the renal excretion of sodium and water.[3][4] Loop diuretics, which include the parent compound Bumetanide, are among the most potent class, acting on the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[5]

Standard Treatments for Comparison:

A robust benchmarking study must compare the investigational compound against established therapeutic agents. The primary comparators for a novel loop diuretic would be:

  • Furosemide: The most commonly prescribed loop diuretic, serving as the universal benchmark for efficacy and safety comparisons.[2][6]

  • Torsemide: Another potent loop diuretic known for its longer half-life and potentially more consistent bioavailability compared to furosemide.[5]

  • Hydrochlorothiazide (HCTZ): A thiazide diuretic, which acts on the distal convoluted tubule.[3][5] While less potent than loop diuretics, it is a first-line treatment for hypertension and would serve as a valuable comparator for this indication.[1][2]

The chemical entity Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is the butyl ester of Bumetanide.[7][8][9][10] As an ester, it is anticipated to function as a prodrug, undergoing hydrolysis in the body to release the active parent molecule, Bumetanide. The primary scientific rationale for developing such a prodrug is typically to modify pharmacokinetic properties, such as increasing lipophilicity to enhance absorption or alter the duration of action.[11] A comparative study would therefore need to rigorously test the hypothesis that this chemical modification offers a tangible therapeutic advantage over Bumetanide itself and other standard diuretics.

Mechanistic Framework for Evaluation

The primary mechanism of action for Bumetanide and, presumably, its active metabolite derived from the butyl ester, is the inhibition of the NKCC2 isoform located in the apical membrane of epithelial cells in the thick ascending limb of the kidney.[12][13] This inhibition blocks the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and, osmotically, water.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood / Interstitium Lumen Na+ K+ 2Cl- NKCC2 Na+ K+ 2Cl- NKCC2 Cotransporter Lumen->NKCC2 Reabsorption ROMK ROMK Channel NKCC2:f1->ROMK Recycling ATPase Na+/K+ ATPase NKCC2:f0->ATPase CLC-Kb CLC-Kb Channel NKCC2:f2->CLC-Kb ROMK->Lumen Blood Na+ Cl- ATPase->Blood Pumps Na+ out CLC-Kb->Blood Exits Cell Bumetanide Bumetanide Bumetanide->NKCC2 Inhibition

Caption: Mechanism of Action of Loop Diuretics in the Kidney.

Proposed Experimental Benchmarking Workflow

The following sections outline a comprehensive series of experiments designed to compare Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (referred to as "Test Compound") with Furosemide, Torsemide, and the parent compound, Bumetanide.

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Pharmacokinetics & Pharmacodynamics cluster_phase3 Phase 3: Preclinical Efficacy & Safety p1_1 Prodrug Hydrolysis Assay (Plasma/Liver Microsomes) p1_2 NKCC2 Inhibition Assay (Xenopus Oocytes/HEK293) p1_1->p1_2 Confirm active form p1_3 Selectivity Panel (NKCC1 vs NKCC2) p1_2->p1_3 Determine IC50 p2_1 PK Studies in Rats/Dogs (Oral & IV Dosing) p1_3->p2_1 Advance lead candidates p2_2 Diuretic & Saluretic Activity (Metabolic Cage Studies) p2_1->p2_2 Correlate exposure with effect p3_1 Efficacy in Disease Model (e.g., Heart Failure Model) p2_2->p3_1 Confirm in vivo potency p3_2 Safety Pharmacology (Electrolytes, Renal Function) p3_1->p3_2 Result Comparative Data Package: Efficacy, Potency, PK/PD, Safety p3_2->Result

Caption: Proposed Workflow for Benchmarking a Novel Diuretic.

Phase 1: In Vitro Characterization

Causality: The initial step is to confirm the prodrug hypothesis and determine the intrinsic potency of the active molecule at its target. This avoids confounding factors of absorption and metabolism present in in-vivo systems.

Protocol 1: Prodrug Conversion Assay

  • Objective: To measure the rate of hydrolysis of the Test Compound to Bumetanide in relevant biological matrices.

  • Materials: Test Compound, Bumetanide standard, rat/human liver microsomes, fresh rat/human plasma, phosphate buffer, acetonitrile, LC-MS/MS system.

  • Procedure:

    • Prepare a 10 µM stock solution of the Test Compound in DMSO.

    • Incubate the Test Compound at a final concentration of 1 µM with either liver microsomes (1 mg/mL protein) fortified with NADPH or with fresh plasma at 37°C.

    • Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.

    • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the Test Compound and the released Bumetanide over time.

  • Data Analysis: Calculate the half-life (t½) of the Test Compound in each matrix.

Protocol 2: NKCC2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound and its parent, Bumetanide, against the human NKCC2 transporter.[12]

  • Materials: Xenopus laevis oocytes or HEK293 cells stably expressing human NKCC2A, ⁸⁶Rb⁺ (as a tracer for K⁺), test compounds, bumetanide, furosemide, torsemide, appropriate buffers.

  • Procedure:

    • Culture and prepare cells/oocytes according to standard protocols.

    • Pre-incubate the cells for 15 minutes with increasing concentrations of the Test Compound, Bumetanide, Furosemide, and Torsemide (e.g., from 1 nM to 100 µM).

    • Initiate ion uptake by adding a buffer containing Na⁺, Cl⁻, and ⁸⁶Rb⁺.

    • Allow uptake to proceed for a short, linear period (e.g., 10 minutes).

    • Stop the uptake by washing the cells rapidly with ice-cold, isotope-free buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the drug. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Phase 2: In Vivo Pharmacodynamics (PD) and Pharmacokinetics (PK)

Causality: This phase directly measures the desired therapeutic effect (diuresis) and correlates it with the drug's concentration in the body over time. This is the most critical phase for comparing diuretic potency and duration of action.[14][15]

Protocol 3: Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)

  • Objective: To compare the volume of urine (diuresis) and the amount of excreted electrolytes (saluresis) produced by the Test Compound and standard treatments.[4]

  • Materials: Male Wistar rats (180-200g), metabolic cages, Test Compound, Furosemide, Torsemide, Bumetanide, vehicle (e.g., 0.5% CMC), normal saline (0.9% NaCl), flame photometer, chloride titrator.

  • Procedure:

    • Fast rats for 18 hours with free access to water.

    • Administer an oral saline load (e.g., 25 mL/kg) to ensure a baseline hydrated state.

    • Immediately after, administer the vehicle, Test Compound, or a standard diuretic orally at equimolar doses. At least 3 dose levels should be tested.

    • Place each rat in an individual metabolic cage.

    • Collect urine cumulatively over a period of 6 hours and 24 hours.

    • Record the total volume of urine for each animal.

    • Analyze urine samples for Na⁺ and K⁺ concentration (flame photometry) and Cl⁻ concentration (titration).

  • Data Analysis: Calculate total urine output (mL/kg) and total electrolyte excretion (mmol/kg) for each group. Compare the dose-response curves for each compound.

Data Presentation and Interpretation

All quantitative data must be summarized in clear, comparative tables.

Table 1: In Vitro Potency and Selectivity

Compound Prodrug Half-Life (Plasma, min) NKCC2 IC50 (µM) NKCC1 IC50 (µM) Selectivity Index (NKCC1/NKCC2)
Test Compound Experimental Value Experimental Value Experimental Value Calculated Value
Bumetanide N/A Experimental Value[12] Experimental Value Calculated Value
Furosemide N/A Experimental Value Experimental Value Calculated Value

| Torsemide | N/A | Experimental Value | Experimental Value | Calculated Value |

Table 2: In Vivo Diuretic and Natriuretic Efficacy in Rats (at a representative dose, e.g., 10 mg/kg)

Compound Urine Output (mL/kg/6h) Na⁺ Excretion (mmol/kg/6h) K⁺ Excretion (mmol/kg/6h) Na⁺/K⁺ Ratio
Vehicle Experimental Value Experimental Value Experimental Value Calculated Value
Test Compound Experimental Value Experimental Value Experimental Value Calculated Value
Bumetanide Experimental Value Experimental Value Experimental Value Calculated Value
Furosemide Experimental Value Experimental Value Experimental Value Calculated Value

| Torsemide | Experimental Value | Experimental Value | Experimental Value | Calculated Value |

Interpretation: An ideal profile for the Test Compound would be a rapid and complete conversion to Bumetanide, followed by an in-vivo diuretic and natriuretic effect that is significantly more potent or has a more favorable duration of action compared to oral Bumetanide and Furosemide. A higher Na⁺/K⁺ ratio is often desirable, as it may indicate a reduced risk of hypokalemia (potassium depletion).[4]

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the preclinical benchmarking of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate against current standards of diuretic therapy. The successful completion of these studies would generate the necessary data to establish a clear performance profile.

The key questions to be answered are:

  • Does the ester prodrug strategy result in improved oral bioavailability or a modified pharmacokinetic profile compared to the parent drug, Bumetanide?

  • Does this profile translate to a clinically meaningful advantage in diuretic/saluretic activity, such as a more prolonged effect or greater potency?[16]

  • How does its efficacy and safety profile (particularly regarding electrolyte balance) compare to Furosemide and Torsemide, the most relevant clinical comparators?[17][18][19]

The data generated through this workflow will be essential for any decision to advance this compound into further preclinical safety studies and eventual clinical trials.

References

  • A Comparative Review on In-vivo and In-vitro screening models for diuretic agents. (2023). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). Semantic Scholar. [Link]

  • A method for screening diuretic agents in the rat. (1984). Journal of Pharmacological Methods. [Link]

  • SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012). PharmaTutor. [Link]

  • What medications are used to treat hypertension and peripheral edema?. (2025). Dr.Oracle. [Link]

  • Observations on Diuretic Assay Methods using Rat and Dog. (n.d.). Indian Journal of Physiology and Pharmacology. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). SciSpace. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • 10 Drugs Commonly Prescribed for High Blood Pressure. (n.d.). Healthgrades. [Link]

  • Managing peripheral edema in patients with arterial hypertension. (2011). The American Journal of Medicine. [Link]

  • Edema Medications. (n.d.). GoodRx. [Link]

  • Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. (2025). ResearchGate. [Link]

  • Diuretics (Water Pills) for High Blood Pressure. (2024). WebMD. [Link]

  • Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. (2013). British Journal of Pharmacology. [Link]

  • A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. (2003). International Journal of Pharmaceutics. [Link]

  • Bumetanide: Potent New “Loop” Diuretic. (1973). British Medical Journal. [Link]

  • Comparative study of the effects of furosemide, ethacrynic acid and bumetanide on the lithium clearance and diluting segment reabsorption in humans. (1992). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. (1986). Drugs. [Link]

  • A comparative randomized double-blind clinical trial of bumetanide and furosemide in congestive cardiac failure and other edema states. (1981). Journal of the Association of Physicians of India. [Link]

  • Common questions about bumetanide. (n.d.). NHS. [Link]

  • Bumetanide: a new diuretic. Results of clinical efficacy and safety in patients with congestive heart failure. (1977). The Journal of Clinical Pharmacology. [Link]

  • [The diuretic activity of bumetanide in a controlled comparison with furosemide in patients with various degrees of impaired renal function (author's transl)]. (1980). Arzneimittel-Forschung. [Link]

  • Comparison of Urine Output Response of Intravenous Bumetanide and Furosemide in Acute Decompensated Heart Failure: An Observational Analysis. (2025). Journal of Cardiovascular Pharmacology. [Link]

  • Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. (2023). Frontiers in Pharmacology. [Link]

  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate. (n.d.). Advent Chembio. [Link]

  • Precision medicine data dive shows water pill may be viable to test as Alzheimer's treatment. (n.d.). National Institute on Aging. [Link]

Sources

A Head-to-Head Comparison of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a potent loop diuretic commonly known as bumetanide, and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols for evaluating the diuretic efficacy of this important class of compounds.

Introduction: The Significance of Bumetanide and its Analogs

Bumetanide is a cornerstone in the management of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. Its efficacy stems from its potent and rapid diuretic action. The development of bumetanide in the 1970s was the culmination of extensive structure-activity relationship studies on a series of 3-amino-5-sulfamoylbenzoic acid derivatives. Understanding the nuances of how structural modifications to the bumetanide scaffold impact its diuretic potency and selectivity is paramount for the rational design of next-generation diuretics with improved therapeutic profiles. This guide aims to provide a detailed comparative analysis of key bumetanide analogs, supported by experimental data, to aid in these drug discovery efforts.

Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)

The primary molecular target of bumetanide and its analogs is the Na-K-2Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb of the loop of Henle. By competitively inhibiting the chloride-binding site on NKCC2, these compounds block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition disrupts the generation of the hypertonic renal medulla, leading to a significant increase in the excretion of water and electrolytes, the hallmark of their diuretic effect.

Loop_Diuretic_Mechanism_of_Action cluster_TAL Thick Ascending Limb Epithelial Cell Lumen Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen->NKCC2 Na+ K+ 2Cl- Blood Blood ROMK ROMK K+ Channel ROMK->Lumen NaK_ATPase Na+/K+ ATPase NaK_ATPase->Blood 2K+ ClC_Kb ClC-Kb Cl- Channel ClC_Kb->Blood Cell->ROMK K+ Cell->NaK_ATPase 3Na+ Cell->ClC_Kb Cl- Bumetanide_Analogs Bumetanide & Analogs Bumetanide_Analogs->NKCC2 Inhibition Bumetanide_Analog_Synthesis Start Substituted 4-chlorobenzoic acid Nitration Nitration Start->Nitration HNO3/H2SO4 Sulfonamidation Chlorosulfonylation & Ammonolysis Nitration->Sulfonamidation 1. ClSO3H 2. NH4OH Phenoxylation Nucleophilic Aromatic Substitution (Phenoxide) Sulfonamidation->Phenoxylation Phenol, Base Reduction Nitro Group Reduction Phenoxylation->Reduction e.g., H2, Pd/C N_Alkylation Reductive Amination (e.g., with Butyraldehyde) Reduction->N_Alkylation R-CHO, NaBH3CN Esterification Esterification (e.g., with Butanol) N_Alkylation->Esterification R'-OH, Acid catalyst Final_Product Bumetanide Analog Esterification->Final_Product

Caption: Generalized synthetic pathway for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and its analogs.

Head-to-Head Comparison of Analog Performance

A seminal study by Löscher et al. (2015) provides a robust dataset for the direct comparison of bumetanide with several of its key analogs. The diuretic potency was evaluated in dogs, a valuable translational model for this class of compounds, and the in vitro inhibitory activity was determined using a Xenopus oocyte expression system for the human NKCC2A transporter. [1]

In Vivo Diuretic Potency in Dogs

The diuretic potency of the analogs was determined relative to bumetanide. The results, summarized in the table below, highlight the critical role of specific structural features in dictating the in vivo efficacy.

Compound IDR3 SubstituentR4 SubstituentR5 SubstituentRelative Diuretic Potency (Dog)
Bumetanide n-ButylaminoPhenoxySulfamoyl1.0
Analog A PhenylaminoPhenoxySulfamoyl~0.1
Analog B BenzylaminoPhenoxySulfamoyl~0.5
Analog C n-Butylamino4-ChlorophenoxySulfamoyl~0.8
Analog D n-ButylaminoPhenoxyMethylsulfonyl~0.3
Analog E n-ButylaminoPhenylthioSulfamoyl~0.6

Data adapted from Löscher et al., 2015. [1] Key Insights from In Vivo Data:

  • Substitution on the 3-amino group: Replacing the n-butylamino group with a phenylamino group (Analog A) leads to a significant decrease in diuretic potency. A benzylamino group (Analog B) is better tolerated but still results in reduced activity compared to the n-butyl substituent of bumetanide.

  • Modification of the 4-phenoxy group: Introduction of a chlorine atom at the 4-position of the phenoxy ring (Analog C) results in an analog with comparable diuretic potency to bumetanide. The replacement of the phenoxy group with a phenylthio group (Analog E) also yields a compound with significant diuretic activity.

  • Replacement of the 5-sulfamoyl group: Substituting the sulfamoyl group with a methylsulfonyl group (Analog D) markedly diminishes the diuretic effect.

In Vitro Inhibition of Human NKCC2A

The in vitro inhibitory activity of the analogs against the human NKCC2A transporter provides a mechanistic basis for their observed in vivo diuretic effects.

Compound IDIC50 (µM) for hNKCC2A Inhibition
Bumetanide 4.0
Analog A >100
Analog B 12.5
Analog C 3.2
Analog D 2.5
Analog E 5.1

Data adapted from Löscher et al., 2015. [1] Key Insights from In Vitro Data:

  • There is a generally good correlation between the in vitro inhibitory potency and the in vivo diuretic activity. [1]* Analog A, which showed poor in vivo activity, has a very high IC50 value, indicating weak inhibition of the NKCC2A transporter.

  • Interestingly, Analog D, with a methylsulfonyl group, is a more potent inhibitor of hNKCC2A in vitro than bumetanide, yet it exhibits lower diuretic potency in vivo. This discrepancy may be attributed to differences in pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are not accounted for in the in vitro assay.

Experimental Protocols

To ensure the reproducibility and validity of findings in the development of novel bumetanide analogs, standardized and well-characterized experimental protocols are essential.

General Synthesis of a Bumetanide Analog (Illustrative Example)

The following is an illustrative protocol for the synthesis of a bumetanide analog, based on established methodologies. Researchers should consult the primary literature for specific reaction conditions for each analog.

Step 1: Nitration of 4-chlorobenzoic acid

  • To a stirred solution of 4-chlorobenzoic acid in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 2: Chlorosulfonylation and Ammonolysis

  • Heat the nitrated product with chlorosulfonic acid.

  • Carefully pour the reaction mixture onto crushed ice and collect the resulting sulfonyl chloride.

  • Treat the sulfonyl chloride with an excess of aqueous ammonia to form the sulfonamide.

Step 3: Nucleophilic Aromatic Substitution with a Phenoxide

  • React the sulfonamide with the desired phenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) at an elevated temperature.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent (e.g., SnCl2/HCl).

Step 5: N-Alkylation via Reductive Amination

  • React the resulting amine with the appropriate aldehyde (e.g., butyraldehyde) in the presence of a reducing agent like sodium cyanoborohydride.

Step 6: Esterification

  • Esterify the carboxylic acid group by refluxing with the desired alcohol (e.g., butanol) in the presence of an acid catalyst.

In Vivo Diuretic Activity Assay in Dogs

This protocol is based on the methodology used for the evaluation of bumetanide and its analogs. [1]

In_Vivo_Diuretic_Assay_Dog Animal_Prep Animal Preparation (e.g., Beagle dogs, fasted overnight) Hydration Hydration (e.g., oral water load) Animal_Prep->Hydration Drug_Admin Drug Administration (Intravenous injection of test compound or vehicle) Hydration->Drug_Admin Urine_Collection Urine Collection (Metabolic cages, collection at timed intervals, e.g., 0-3 hours) Drug_Admin->Urine_Collection Urine_Analysis Urine Analysis - Volume measurement - Na+, K+, Cl- concentration (Flame photometry/ISE) Urine_Collection->Urine_Analysis Data_Analysis Data Analysis - Calculate total urine output and electrolyte excretion - Compare to vehicle and reference standard (Bumetanide) Urine_Analysis->Data_Analysis

Caption: Workflow for the in vivo diuretic activity assay in dogs.

Detailed Steps:

  • Animal Model: Use trained, conscious female beagle dogs.

  • Acclimatization: Acclimatize the animals to the metabolic cages before the experiment.

  • Hydration: Administer a water load (e.g., 25 mL/kg) orally to ensure adequate urine flow.

  • Drug Administration: Administer the test compounds and bumetanide (as a reference standard) intravenously at a specified dose (e.g., 0.25 mg/kg). A vehicle control group should also be included. [1]5. Urine Collection: Place the dogs in metabolic cages and collect urine over a defined period (e.g., 3-6 hours). [1]6. Sample Analysis: Measure the volume of urine for each collection period. Determine the concentrations of sodium, potassium, and chloride ions using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output and the total excretion of each electrolyte. The diuretic potency of the analogs can be expressed relative to that of bumetanide.

In Vitro NKCC2 Inhibition Assay using Xenopus Oocytes

This assay provides a direct measure of the inhibitory activity of the compounds on the human NKCC2A transporter.

Xenopus_Oocyte_Assay Oocyte_Prep Oocyte Preparation (Harvesting and defolliculation of Xenopus laevis oocytes) cRNA_Injection cRNA Injection (Microinjection of human NKCC2A cRNA) Oocyte_Prep->cRNA_Injection Incubation Incubation (3-5 days to allow for protein expression) cRNA_Injection->Incubation Flux_Assay Ion Flux Assay (Uptake of a radioactive tracer, e.g., 86Rb+, in the presence of varying concentrations of the test compound) Incubation->Flux_Assay Data_Analysis Data Analysis (Determine the bumetanide-sensitive ion uptake and calculate IC50 values) Flux_Assay->Data_Analysis

Caption: Workflow for the in vitro NKCC2 inhibition assay using Xenopus oocytes.

Detailed Steps:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Microinject the oocytes with in vitro transcribed cRNA encoding the human NKCC2A transporter.

  • Protein Expression: Incubate the oocytes for 3-5 days to allow for the expression and insertion of the NKCC2A protein into the oocyte membrane.

  • Ion Flux Assay:

    • Pre-incubate the oocytes in a chloride-free medium to stimulate NKCC2 activity.

    • Incubate the oocytes in a medium containing the test compound at various concentrations, along with a radioactive tracer for potassium (e.g., 86Rb+).

    • After the incubation period, wash the oocytes to remove extracellular tracer.

    • Lyse the oocytes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive component of the ion uptake by subtracting the uptake in the presence of a saturating concentration of bumetanide. Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a detailed head-to-head comparison of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (bumetanide) and its key analogs, highlighting the critical structure-activity relationships that govern their diuretic potency. The presented experimental protocols offer a robust framework for the evaluation of novel compounds in this class.

The discrepancy observed between the in vitro and in vivo data for some analogs underscores the importance of considering pharmacokinetic properties in the drug design process. Future research should focus on synthesizing analogs with optimized pharmacokinetic profiles to enhance their in vivo efficacy and duration of action. Furthermore, exploring modifications that could increase selectivity for NKCC2 over other transporters may lead to diuretics with an improved safety profile. The methodologies and comparative data presented herein serve as a valuable resource for scientists and researchers dedicated to the discovery and development of the next generation of loop diuretics.

References

  • Löscher, W., et al. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(21), 5095-5107. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Site of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to confirm the binding site of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. As a molecule structurally related to the diuretic Bumetanide, a known inhibitor of the Na-K-Cl cotransporter (NKCC), we will proceed with NKCC as our primary putative target. This guide is structured to navigate the journey from initial binding hypothesis to definitive, high-resolution confirmation, emphasizing the rationale behind experimental choices and the integration of computational and experimental data.

Introduction: The Challenge of a Novel Ligand

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a compound for which specific protein interactions and binding sites are not yet extensively documented in public literature.[1][2][3][4][5][6][7] Its structural similarity to Bumetanide, however, provides a strong rationale for investigating its interaction with the NKCC family of proteins. The following guide outlines a multi-phase, self-validating workflow to not only confirm binding to this putative target but to precisely identify the amino acid residues constituting its binding site.

Phase 1: From In Silico Prediction to In Vitro Validation

The initial phase focuses on establishing a theoretical model of the interaction and then confirming that a physical interaction indeed occurs. This dual approach of computational prediction followed by biophysical validation is a cost-effective and robust strategy to build initial confidence in the target hypothesis.[8]

Computational Prediction: Generating a Testable Hypothesis

Before committing to resource-intensive wet-lab experiments, in silico modeling can provide a valuable, albeit predictive, glimpse into the potential binding mode.[9][10][11][12][13][14]

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain or generate a high-quality 3D structure of the target protein (e.g., a homology model of a human NKCC isoform). Prepare the protein structure by adding hydrogens, assigning partial charges, and defining the potential binding pocket, often guided by the known binding site of analogous ligands like Bumetanide.

  • Ligand Preparation: Generate a 3D conformation of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate. Assign appropriate atom types and charges.

  • Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding pocket of the protein.

  • Analysis: Analyze the resulting docking poses based on scoring functions that estimate the binding affinity. The top-scoring poses will provide a structural hypothesis of the binding mode, highlighting key interacting residues (e.g., through hydrogen bonds, hydrophobic interactions, or electrostatic interactions).

This computational model is not a confirmation of the binding site but a crucial roadmap for designing subsequent validation experiments.

Biophysical Validation: Does the Ligand Bind?

With a predictive model in hand, the next critical step is to confirm a direct physical interaction between the compound and the purified target protein. Several biophysical techniques can provide this initial "yes/no" answer and quantify the binding affinity.[15][16][17][18][19]

Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when the ligand (analyte) flows over the immobilized protein (ligand).Kon, Koff, KDReal-time, label-free, provides kinetic data.Requires protein immobilization which can affect activity; sensitive to non-specific binding.[17]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution containing the protein.KD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[17][19]Requires larger amounts of pure protein and ligand; sensitive to buffer mismatch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the NMR spectrum of the ligand upon binding to the protein. Ligand-observed NMR is particularly useful for initial screening.Binding confirmation, KD (from titration)In-solution, can detect weak interactions, provides structural information.[16][18]Requires specialized equipment and expertise; lower throughput.

The choice of technique will depend on the availability of purified protein, the expected affinity, and the specific questions being asked. A positive result from at least two of these methods provides strong evidence of a direct interaction, justifying progression to more detailed binding site elucidation.

Phase 2: Pinpointing the Binding Site

Confirming that the compound binds is only the first step. The next phase focuses on identifying the specific amino acid residues that form the binding pocket. This is achieved through a combination of biochemical and high-resolution structural methods.

Biochemical Approaches: Probing the Role of Key Residues

These methods leverage the computational model to test the functional importance of predicted interacting residues.

Experimental Protocol: Site-Directed Mutagenesis

  • Identify Key Residues: From the molecular docking model, identify 2-4 amino acid residues predicted to form critical interactions (e.g., hydrogen bonds) with the ligand.

  • Generate Mutants: Create mutant versions of the target protein where each identified residue is replaced, typically with an alanine (to remove the side chain's functional group) or another amino acid that would disrupt the predicted interaction.[20]

  • Express and Purify: Express and purify the wild-type and mutant proteins.

  • Assess Binding: Using one of the biophysical techniques from Phase 1 (e.g., ITC or SPR), measure the binding affinity of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate to each mutant protein.

  • Analyze Data: A significant increase in the dissociation constant (KD) for a mutant compared to the wild-type protein indicates that the mutated residue is important for binding.[20]

Competition Assays

To determine if the compound binds at the same site as a known ligand (orthosteric binding) or at a different site (allosteric binding), a competition assay is invaluable.[20]

  • Develop a Binding Assay: Use a method where the binding of a labeled known ligand (e.g., radiolabeled or fluorescently tagged Bumetanide) can be monitored.

  • Perform Competition: Measure the binding of the labeled ligand in the presence of increasing concentrations of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

  • Analyze Results: A decrease in the signal from the labeled ligand with increasing concentrations of the unlabeled test compound indicates that they are competing for the same or overlapping binding sites.

High-Resolution Structural Methods: The Definitive View

While mutagenesis provides functional evidence, high-resolution structural methods provide direct visualization of the binding site.

X-ray Crystallography

This is often considered the "gold standard" for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.

Experimental Protocol: Protein-Ligand Co-crystallization

  • Complex Formation: Incubate the purified target protein with a molar excess of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the protein-ligand complex.

  • Data Collection: Expose a suitable crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to calculate an electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model. The final structure will unambiguously show the ligand's binding pose and its interactions with the protein.

Alternative and Complementary Structural Methods

  • Cryo-Electron Microscopy (Cryo-EM): Particularly useful for large proteins or protein complexes that are resistant to crystallization.

  • NMR Spectroscopy (Chemical Shift Perturbation): Involves acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the presence and absence of the ligand. Residues in and around the binding site will show significant changes (perturbations) in their corresponding peaks, allowing the binding site to be mapped onto the protein's structure.

Integrated Workflow for Binding Site Confirmation

The following diagram illustrates the logical flow of experiments, from initial hypothesis to final confirmation. This structured approach ensures that each step builds upon the last, leading to a high-confidence determination of the binding site.

BindingSiteConfirmation cluster_0 Phase 1: Hypothesis & Validation cluster_1 Phase 2: Binding Site Elucidation cluster_2 Outcome comp_model Computational Modeling (Molecular Docking) biophys Biophysical Assays (SPR, ITC, NMR) comp_model->biophys Generates testable hypothesis mutagenesis Site-Directed Mutagenesis biophys->mutagenesis Confirms binding & informs mutant selection competition Competition Assays biophys->competition Enables assay development structural High-Resolution Structure (X-ray, Cryo-EM, NMR) mutagenesis->structural Validates key interaction points competition->structural Informs on binding location (orthosteric/allosteric) confirmation Confirmed Binding Site & Mode of Action structural->confirmation Provides definitive evidence

Caption: A workflow for confirming a ligand's binding site.

Conclusion

Confirming the binding site of a novel compound like Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate requires a multi-faceted and integrated approach. By combining the predictive power of computational methods with the empirical evidence from a suite of biophysical and biochemical assays, researchers can build a robust case for a specific binding interaction. Ultimately, high-resolution structural techniques like X-ray crystallography provide the definitive and unambiguous confirmation of the binding site, paving the way for further drug development and a deeper understanding of the compound's mechanism of action. This systematic, self-validating process ensures scientific rigor and maximizes the likelihood of success.

References

  • Exploring the computational methods for protein-ligand binding site prediction. Computational and Structural Biotechnology Journal.
  • Methods for predicting protein-ligand binding sites. Methods in Molecular Biology.
  • Machine learning approaches for predicting protein-ligand binding sites from sequence data.
  • Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics.
  • (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction.
  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Video: Ligand Binding Sites. JoVE.
  • Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzo
  • Identification of the ligand binding sites on the molecular surface of proteins. Protein Science.
  • Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach.
  • In silico Identification and Characterization of Protein-Ligand Binding Sites.
  • Butyl 3-(Butylamino)
  • Butyl 3-(butylamino)
  • butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzo
  • Butyl 3-(butylamino)
  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard. Sigma-Aldrich.
  • Butyl 3-(Butylamino)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a compound structurally related to the potent loop diuretic, Bumetanide. Adherence to these protocols is paramount not only for regulatory compliance but also for upholding the principles of environmental stewardship and laboratory safety.

The disposal of this compound, which incorporates a sulfonamide, a phenoxy group, and a butylamino moiety, necessitates a multi-faceted consideration of its chemical properties, potential hazards, and the regulatory landscape governing chemical waste. This guide is designed to provide a clear, logical, and scientifically grounded pathway for its responsible management from the laboratory bench to its final disposition.

I. Compound Identification and Hazard Assessment: The Foundation of Safe Disposal

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential.

Chemical Identity:

  • IUPAC Name: Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate

  • CAS Number: 32643-00-8

  • Molecular Formula: C₂₁H₂₈N₂O₅S

  • Structural Relationship: This compound is the butyl ester of Bumetanide, a well-characterized pharmaceutical agent. This relationship suggests that it should be handled with the caution afforded to biologically active molecules.

Hazard Profile:

A comprehensive hazard assessment is the first step in determining the appropriate disposal route. While a specific Safety Data Sheet (SDS) for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate may not be universally available, the SDS for closely related compounds and its structural components provide critical insights. The primary hazards to consider are:

  • Toxicity: As a derivative of a potent diuretic, this compound is presumed to be biologically active. The toxicological properties have not been fully investigated, and therefore, it should be treated as a potentially toxic substance.

  • Environmental Hazards: Sulfonamides are a class of compounds known for their potential to persist in the environment and contribute to antibiotic resistance.[1][2] They can also exhibit toxicity to aquatic organisms.[3] Therefore, release into the environment must be strictly avoided.

  • Chemical Reactivity: Information on specific chemical incompatibilities is limited. However, as a general precaution, it should be kept separate from strong oxidizing agents, strong acids, and strong bases to avoid unforeseen reactions.

Based on this assessment, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate should be managed as hazardous chemical waste .

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate in a laboratory setting. This workflow is designed to comply with the general principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the guidelines set forth by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[4][5][6]

Step 1: Waste Segregation - The Cardinal Rule

Proper segregation is the most critical step in laboratory waste management.

  • Action: Designate a specific, clearly labeled waste container for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and any materials contaminated with it.

  • Causality: Segregation prevents the accidental mixing of incompatible chemicals, which could lead to dangerous reactions. It also ensures that the waste stream is correctly identified for disposal by a licensed hazardous waste facility.

Step 2: Containerization - Containment is Key

  • Action: Use a chemically resistant, leak-proof container with a secure screw-top lid. The container must be in good condition, free from cracks or residues on the outside.

  • Causality: Proper containerization prevents the release of the chemical into the laboratory environment through spills or volatilization, protecting both personnel and the facility.

Step 3: Labeling - Clarity for Compliance and Safety

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate"

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

    • The date on which the first waste was added to the container (accumulation start date).

  • Causality: Accurate and complete labeling is a legal requirement under RCRA and is essential for the safe handling, transport, and ultimate disposal of the waste by all personnel involved in the process.

Step 4: Accumulation and Storage - A Controlled Environment

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.

  • Causality: Storing hazardous waste in a designated and controlled area prevents accidental exposure and ensures that the waste is managed in accordance with regulatory time and quantity limits for accumulation.

Step 5: Disposal Request and Pickup - The Final Hand-off

  • Action: Once the waste container is full or the accumulation time limit is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Causality: Hazardous waste must be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures that the waste is managed in an environmentally sound manner and in compliance with all federal, state, and local regulations.

Diagram of the Disposal Workflow

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight cluster_Disposal Final Disposition A Step 1: Segregate Waste B Step 2: Containerize Securely A->B Contaminated Materials C Step 3: Label Accurately B->C Sealed Container D Step 4: Store in Satellite Accumulation Area C->D Properly Labeled Waste E Step 5: Request Disposal via EHS D->E Full or Timed-out Container F Transport by Licensed Contractor E->F Scheduled Pickup G Treatment & Disposal at a Permitted Facility F->G Manifested Waste

Caption: Disposal workflow for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

III. Prohibited Disposal Methods: What Not to Do

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink. As a pharmaceutical-related compound, it is prohibited from being sewered.[7] This practice can lead to the contamination of waterways and negatively impact aquatic ecosystems.[3]

  • Trash Disposal: Disposing of this chemical in the regular solid waste trash is a violation of hazardous waste regulations and poses a risk of exposure to waste handlers and the public.

  • Incineration in a Standard Laboratory Oven or Fume Hood: On-site incineration without the proper equipment and permits is illegal and unsafe. High-temperature incineration at a permitted hazardous waste facility is the appropriate thermal destruction method.[8]

IV. Spill Management: Preparedness is Paramount

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris.

  • Dispose of Spill Debris: Place all contaminated materials into a designated hazardous waste container, label it appropriately, and manage it as hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

Table 1: Summary of Disposal Procedures

StepActionRationale
1. Hazard Assessment Review SDS (if available) and treat as a potentially toxic, biologically active compound.Ensures appropriate precautions are taken from the outset.
2. Segregation Collect in a dedicated, labeled hazardous waste container.Prevents dangerous reactions and ensures proper waste stream identification.
3. Containerization Use a leak-proof, chemically resistant container with a secure lid.Prevents spills, leaks, and exposure.
4. Labeling Clearly label with "Hazardous Waste," full chemical name, and accumulation start date.Regulatory requirement for safe handling and disposal.
5. Storage Store in a designated satellite accumulation area.Ensures controlled and safe temporary storage in the lab.
6. Disposal Arrange for pickup by a licensed hazardous waste contractor via your institution's EHS.Guarantees compliant and environmentally sound final disposal.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible disposal of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, thereby protecting themselves, their colleagues, and the environment. This commitment to proper chemical waste management is a cornerstone of scientific integrity and a vital component of a robust laboratory safety culture.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

  • Washington College Review. (2021, October 8). Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Kotlarska, E., Łuczkiewicz, A., Pisowacka, M., & Burzyński, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. Journal of Environmental Management, 92(11), 2989-3001. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(10). Retrieved from [Link]

  • Li, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113426. Retrieved from [Link]

  • GIC Medical Disposal. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Park, S., & Choi, K. (2007). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. Ecotoxicology, 16(1), 123-129. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Waste360. (2015, August 26). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Missouri State University Environmental Management. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]

  • Greenflow. (2024, October 1). What is Chemical Treatment in Waste Disposal?. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]

  • Barbara, A. C., Clemente, C., & Wagman, E. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. The New England Journal of Medicine, 274(23), 1316–1317. Retrieved from [Link]

  • Earth911. (2024, September 4). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]

  • CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

  • NEDT. (2021, November 15). Safe Disposal of Herbicides and Pesticides. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]

  • Pitt, M. J. (2009). Incompatibilities of chemicals. Journal of Chemical Health and Safety, 16(5), 15-23. Retrieved from [Link]

  • Mayo Clinic Health System. (2021, March 22). Safe methods of medication disposal. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

Sources

Navigating the Safe Handling of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personal safety and the integrity of scientific research. This guide provides essential, immediate safety and logistical information for the handling of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, a compound belonging to the sulfonamide and phenoxybenzoate classes. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge for safe and efficient laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a complex organic molecule with functional groups that suggest specific hazard potential. Its structural similarity to pharmaceutical compounds like Bumetanide, a loop diuretic, indicates that it may be biologically active.

Known Hazard Classifications:

Based on available data, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

This classification necessitates a thorough risk assessment before any handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the sulfonamide and phenoxybenzoate moieties, which can interact with biological tissues.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended. Nitrile gloves offer good resistance to a variety of chemicals, however, for prolonged contact or when handling concentrated solutions, butyl rubber may provide superior protection. Always inspect gloves for tears or punctures before use and change them frequently. Double-gloving is a best practice to minimize the risk of exposure from a single glove failure.[1][2][3]
Eye Protection Safety goggles or a face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA fully buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Chemical fume hoodAll weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Logical Flow for Donning and Doffing PPE:

To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.

PPE_Flow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves (Inner Pair) Don2->Don3 Don4 Gloves (Outer Pair) Don3->Don4 Doff1 Gloves (Outer Pair) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of experimental results.

Preparation:

  • Area Designation: Designate a specific area within a chemical fume hood for the handling of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.

  • Equipment Assembly: Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) within the designated area before introducing the compound.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that a spill kit is available.

Handling:

  • Weighing: Tare the balance with the weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing. Cap the vessel and mix gently until the solid is dissolved.

  • Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution would be a mild detergent followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol) and then water.

  • Waste Segregation: Segregate all waste generated during the handling process as outlined in the disposal plan.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup:

For a small spill within a chemical fume hood:

  • Alert others: Inform colleagues in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area using a suitable solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate and its associated waste is a legal and ethical responsibility to protect the environment and public health.

Waste Segregation and Collection:

Waste_Segregation cluster_waste_streams Waste Streams cluster_containers Designated Containers Solid_Waste Solid Waste (Unused compound, contaminated consumables) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Figure 2: Segregation of waste streams for proper disposal.

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[7]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific practice.

References

  • AiFChem. (n.d.). 32643-00-8 | Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate.
  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate - Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of Sulfametrole: A Guide for Laboratory Professionals.
  • CymitQuimica. (n.d.). Butyl 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoate.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
  • Penn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • SIELC Technologies. (2018). Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate.
  • Sigma-Aldrich. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • USP Store. (n.d.). Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate (25 mg).
  • VxP Pharma. (2020). Highly Potent Compounds.
  • myUSF. (n.d.). Chemical Resistance of Gloves - Quick Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.